Mogroside IIe
Description
Mogroside IIe is a natural product found in Siraitia grosvenorii and Siraitia with data available.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXIMWMLKSCVTD-JLRHFDOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317286 | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-38-6 | |
| Record name | Mogroside II-E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mogroside IIe structure and chemical properties
An In-depth Technical Guide to Mogroside IIe: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prominent cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its closely related compound, Mogroside V, is renowned for its intense sweetness, this compound is characterized by a bitter taste and serves as a crucial precursor in the biosynthesis of the sweeter mogrosides.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a depiction of its interaction with the Interleukin-9 signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this natural compound.
Chemical Structure and Identification
This compound is a glycoside of the aglycone mogrol. Its structure consists of a tetracyclic triterpene core with two glucose moieties attached.
IUPAC Name: (3β,9β,10α,11α,24R)-11,25-Dihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl bis-beta-D-glucopyranoside[3]
Synonyms: MOGROSIDE II E[3]
CAS Number: 88901-38-6[4]
Molecular Formula: C₄₂H₇₂O₁₄
Molecular Weight: 801.01 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid | |
| Taste | Bitter | |
| Solubility | Soluble in water and ethanol. Soluble in organic solvents like DMSO and dimethylformamide. | Various |
| Stability | While specific stability data for this compound is limited, the related Mogroside V is heat stable between 100 to 150°C and stable in a pH range of 3 to 12 when refrigerated. This suggests that this compound may exhibit similar stability under certain conditions. |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry is a key technique for the identification and characterization of this compound.
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ESI-TOF-MS (Negative Ion Mode): A prominent [M-H]⁻ ion is observed at m/z 799.4738, which corresponds to the molecular formula C₄₂H₇₂O₁₄ (calculated for C₄₂H₇₁O₁₄: 799.4844).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete ¹H and ¹³C NMR assignments for this compound have been reported and are crucial for its structural elucidation. The data presented below were acquired in CD₃OD.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 3 | 88.9 | 3.25, dd, 11.5, 4.5 |
| 5 | 141.1 | - |
| 6 | 121.2 | 5.65, m |
| 11 | 70.9 | 4.45, dd, 9.5, 5.0 |
| 24 | 78.9 | 3.75, m |
| 25 | 72.1 | - |
| Glucosyl Moiety at C-3 | ||
| 1' | 104.5 | 4.55, d, 7.8 |
| Glucosyl Moiety at C-24 | ||
| 1'' | 103.9 | 4.62, d, 7.8 |
Note: This is a partial list of NMR assignments. For complete data, refer to the cited literature.
Experimental Protocols
Isolation and Purification of this compound
The following protocol details a common method for the extraction and purification of this compound from its natural source, the unripe fruits of Siraitia grosvenorii.
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Extraction:
-
Crush fresh, unripe (20–30 day-old) Luo Han Guo fruits.
-
Boil the crushed fruit in water at 100°C for 1 hour. Repeat this step three times.
-
Filter the boiled mixture and combine the filtrates.
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-
Initial Chromatographic Separation:
-
Subject the combined filtrate to D101 macroporous resin column chromatography.
-
Elute with a gradient of H₂O/EtOH (from 1:0 to 2:8).
-
Collect the fraction eluted with 50%–80% EtOH.
-
-
Final Purification:
-
Further separate the collected fraction using ODS (octadecylsilane) column chromatography.
-
Elute with 45% EtOH to obtain purified this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of this compound can be performed using the following HPLC method.
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Instrument: Agilent 1200 HPLC system or equivalent.
-
Column: YMC-pack ODS-AQ (4.6 × 250 mm).
-
Mobile Phase: A gradient of 13.5%–35% (v/v) acetonitrile in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 209 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For more sensitive detection and structural confirmation, an LC-MS method can be employed.
-
Instrument: Agilent 1100 LC/MSD Trap instrument or equivalent.
-
Chromatographic Conditions: Same as the HPLC method described above.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
Mass Acquisition Range: 150 to 2000 Daltons.
Biological Activity and Signaling Pathways
This compound has been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects. A notable mechanism of action is its role in ameliorating acute pancreatitis through the suppression of the Interleukin-9 (IL-9)/Interleukin-9 Receptor (IL-9R) signaling pathway.
Inhibition of the IL-9/IL-9R Signaling Pathway in Acute Pancreatitis
In the context of acute pancreatitis, inflammatory stimuli such as cerulein and lipopolysaccharide (LPS) lead to an increase in the production of IL-9, primarily from Th9 cells. IL-9 then binds to its receptor (IL-9R) on pancreatic acinar cells, triggering a cascade of downstream events that contribute to the pathology of the disease.
This compound has been demonstrated to intervene in this pathway by reducing the levels of IL-9. This inhibitory action leads to several beneficial downstream effects:
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Reduction of Cytosolic Calcium Overload: The IL-9/IL-9R signaling contributes to an increase in intracellular calcium levels, a key factor in the premature activation of digestive enzymes. By inhibiting this pathway, this compound helps to normalize calcium homeostasis.
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Modulation of Autophagy: Impaired autophagy is another hallmark of acute pancreatitis. This compound, through its action on the IL-9 pathway, helps to restore normal autophagic processes.
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Decreased Digestive Enzyme Activity: The culmination of these effects is a significant reduction in the activity of digestive enzymes such as trypsin and cathepsin B within the pancreatic acinar cells. This prevents the autodigestion of the pancreas and subsequent tissue damage.
The following diagram illustrates the proposed mechanism of action of this compound in the context of acute pancreatitis.
Caption: this compound's inhibitory effect on the IL-9 signaling pathway in acute pancreatitis.
Conclusion
This compound, while often overshadowed by its sweeter counterpart Mogroside V, is a compound of significant scientific interest. Its role as a biosynthetic precursor and its distinct bitter taste provide avenues for research into structure-activity relationships of sweet and bitter compounds. Furthermore, its demonstrated anti-inflammatory properties, particularly the inhibition of the IL-9/IL-9R pathway, highlight its potential as a lead compound for the development of novel therapeutics for conditions such as acute pancreatitis. The detailed chemical and experimental data provided in this guide are intended to facilitate further exploration of this compound's multifaceted biological functions and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 88901-38-6,MogrosideIIE | lookchem [lookchem.com]
- 4. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Mogroside IIe from Squalene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Mogroside IIe, a key intermediate in the production of the intensely sweet mogrosides derived from the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic conversions, relevant quantitative data, and experimental methodologies.
Introduction to Mogroside Biosynthesis
Mogrosides are a group of triterpenoid glycosides responsible for the sweet taste of monk fruit (Siraitia grosvenorii). Their biosynthesis begins with the cyclization of the common triterpene precursor, squalene. A series of enzymatic reactions, including epoxidation, cyclization, hydrolysis, hydroxylation, and glycosylation, lead to the formation of a variety of mogroside compounds. This compound is a crucial early-stage glycosylated intermediate in this pathway. The elucidation of this pathway has been made possible through a combination of whole-genome sequencing, transcriptomic analysis of developing fruit, and functional expression of candidate genes.[1][2]
The Core Biosynthetic Pathway from Squalene to Mogrol
The initial phase of mogroside biosynthesis involves the conversion of squalene to the aglycone, mogrol. This process is catalyzed by four key enzyme families.
Squalene Epoxidation
The pathway is initiated by the epoxidation of squalene to 2,3-oxidosqualene, and further to 2,3;22,23-dioxidosqualene. This reaction is catalyzed by squalene epoxidases (SQEs) .[3] In S. grosvenorii, two key isoforms, SgSQE1 and SgSQE2 , have been identified.[4]
Cyclization to Cucurbitadienol
The cyclization of 2,3-oxidosqualene is a critical branching point for the synthesis of various triterpenoids. In mogroside biosynthesis, cucurbitadienol synthase (CS) , encoded by the gene SgCS , catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton of cucurbitadienol.[5]
Epoxide Hydrolysis
Following cyclization, an epoxide hydrolysis step is crucial. The enzyme epoxide hydrolase 2 (EPH2) , encoded by SgEPH2 , is responsible for the hydrolysis of 24,25-epoxycucurbitadienol to yield 24,25-dihydroxycucurbitadienol.
Hydroxylation by Cytochrome P450s
The final steps in mogrol synthesis involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) . The most well-characterized of these is CYP87D18 , which is a multifunctional enzyme responsible for the oxidation at the C-11 position of cucurbitadienol to produce 11-oxocucurbitadienol and 11-hydroxycucurbitadienol. The specific CYP450 enzymes responsible for the hydroxylations at the C-24 and C-25 positions are still under investigation.
Glycosylation Pathway to this compound
Once mogrol is synthesized, it undergoes a series of glycosylation steps, catalyzed by UDP-glucosyltransferases (UGTs) , to produce the various mogrosides. This compound is the product of the initial di-glucosylation of mogrol.
The formation of this compound from mogrol involves two key UGTs:
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UGT74AC1 has been shown to catalyze the transfer of a glucose moiety to the C-3 hydroxyl group of mogrol, forming mogroside IE.
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UGT720-269-1 is a versatile enzyme that can catalyze the primary glucosylation at both the C-3 and C-24 positions of mogrol. The sequential action of these or similar UGTs leads to the formation of the di-glucosylated this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the mogroside biosynthetic pathway.
Table 1: Specific Activity and Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Product | Specific Activity | Km | Vmax | Reference(s) |
| Cucurbitadienol Synthase (SgCS variant 50R573L) | 2,3-oxidosqualene | Cucurbitadienol | 10.24 nmol min-1 mg-1 | Not Reported | Not Reported | |
| β-Glucosidase (immobilized) | Mogroside V | Siamenoside I / Mogroside IV | Not Reported | 3.31 mM | 1.04 mM/min |
Table 2: Accumulation of Mogroside Intermediates in S. grosvenorii Fruit
| Mogroside | Concentration at Early Maturity Stage | Predominant Stage | Reference(s) |
| This compound | Major Component | Early (0-15 days) | |
| Mogroside III | - | Mid (15-45 days) | |
| Mogroside V | - | Late (after 60 days) |
Table 3: Production of Mogrosides in Engineered Plants
| Plant | Mogroside Produced | Concentration | Reference(s) |
| Nicotiana benthamiana | Mogroside II-E | 339.27 - 5663.55 ng/g FW | |
| Nicotiana benthamiana | Mogroside III | 148.30 - 252.73 ng/g FW | |
| Arabidopsis thaliana | Siamenoside I | 29.65 - 1036.96 ng/g FW | |
| Arabidopsis thaliana | Mogroside III | 202.75 ng/g FW |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the mogroside biosynthetic pathway.
Heterologous Expression and Functional Characterization of Cucurbitadienol Synthase (SgCS) in Yeast
This protocol describes the functional expression of SgCS in a lanosterol synthase-deficient yeast strain.
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Gene Cloning and Vector Construction:
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The full-length coding sequence of SgCS (GenBank accession: HQ128567) is PCR amplified from S. grosvenorii cDNA.
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The amplified fragment is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
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-
Yeast Transformation:
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The recombinant plasmid is transformed into a lanosterol synthase-deficient Saccharomyces cerevisiae strain (e.g., GIL77) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
-
Yeast Culture and Induction:
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Transformed yeast cells are grown in a selective medium (e.g., SC-Ura) with 2% glucose at 30°C.
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For induction, cells are harvested, washed, and transferred to an induction medium containing 2% galactose and cultured for an additional 48-72 hours.
-
-
Extraction and Analysis of Triterpenes:
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Yeast cells are harvested by centrifugation.
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The cell pellet is saponified with 20% KOH in 50% ethanol at 80°C for 10 minutes.
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The non-saponifiable lipids are extracted with n-hexane.
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The hexane extract is dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cucurbitadienol.
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In Vitro Enzymatic Assay of UDP-Glucosyltransferases (UGTs)
This protocol outlines the in vitro activity assay for UGTs involved in mogroside biosynthesis.
-
Heterologous Expression and Purification of UGTs:
-
The coding sequences of the target UGTs (e.g., UGT720-269-1, UGT94-289-3) are cloned into an E. coli expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His-tag).
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The recombinant protein is expressed in an appropriate E. coli strain (e.g., BL21(DE3)) upon induction with IPTG.
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The cells are lysed, and the His-tagged UGT is purified using Ni-NTA affinity chromatography.
-
-
Enzymatic Reaction:
-
The reaction mixture (typically 50-100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM MgCl2
-
1 mM dithiothreitol (DTT)
-
1 mM UDP-glucose (sugar donor)
-
100 µM mogrol or other mogroside acceptor substrate
-
Purified UGT enzyme (1-5 µg)
-
-
The reaction is incubated at 30°C for 1-4 hours.
-
-
Product Extraction and Analysis:
-
The reaction is stopped by the addition of an equal volume of methanol or ethyl acetate.
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The products are extracted and the organic phase is collected and dried.
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The residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to identify and quantify the glycosylated products.
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Quantification of Mogrosides by HPLC-MS/MS
This protocol describes a general method for the quantification of mogrosides in biological samples.
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Sample Preparation:
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Plant material is freeze-dried and ground to a fine powder.
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A known amount of powder is extracted with 80% methanol via ultrasonication for 1 hour.
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The extract is centrifuged, and the supernatant is collected, dried under nitrogen, and redissolved in methanol for analysis.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 20-40% B; 5-10 min, 40-60% B; 10-15 min, 60-80% B, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each mogroside. For example, for Mogroside V, the transition m/z 1285.6 → 1123.5 is often used.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Biosynthetic pathway from squalene to this compound.
Caption: Workflow for UGT in vitro enzymatic assay.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway from squalene has provided a solid foundation for the metabolic engineering of this high-value natural sweetener. While the core enzymes have been identified and characterized, further research is needed to fully understand the regulatory mechanisms governing this pathway and to identify all the participating enzymes with certainty, particularly the cytochrome P450s involved in the final hydroxylation steps to form mogrol. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to optimize the production of mogrosides in heterologous systems, contributing to the development of sustainable and scalable sources of this natural, low-calorie sweetener.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO2021231728A1 - Biosynthesis of mogrosides - Google Patents [patents.google.com]
- 3. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Mogroside IIe: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Mogroside IIe, a prominent triterpenoid glycoside from Siraitia grosvenorii. The following sections detail its modulation of key inflammatory signaling pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the molecular interactions.
Core Anti-Inflammatory Mechanisms of this compound and Related Mogrosides
This compound and its structural analogs, such as Mogroside V and Mogroside IIIE, exert their anti-inflammatory effects through a multi-pronged approach, targeting several critical signaling cascades implicated in the inflammatory response. The primary mechanisms include the suppression of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the modulation of the NLRP3 inflammasome, and the activation of protective pathways such as the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Mogroside V, a closely related compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the phosphorylation of MAPKs.[1] It also inhibits the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[2][3] Specifically, Mogroside V has been observed to suppress the phosphorylation of p65 and p38 MAPK in LPS and interferon-gamma-induced bone marrow-derived macrophages under high glucose conditions.[4] This intervention leads to a significant reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]
Modulation of the NLRP3 Inflammasome
Recent studies have highlighted the role of mogrosides in inhibiting the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18. Mogroside V has been shown to inhibit NLRP3-mediated granulosa cell pyroptosis and insulin resistance in a model of Polycystic Ovary Syndrome (PCOS). This is achieved by downregulating the expression of the NLRP3/Caspase-1/GSDMD pathway components.
Activation of the AMPK/SIRT1 Pathway
Mogroside IIIE, another related mogroside, alleviates high glucose-induced inflammation by activating the AMPK/SIRT1 signaling pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the downstream activation of SIRT1, which in turn can deacetylate and inhibit the activity of NF-κB.
Upregulation of the Nrf2 Antioxidant Pathway
Mogroside V has been demonstrated to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. By promoting the nuclear translocation of Nrf2, Mogroside V enhances the expression of downstream antioxidant enzymes, which helps to mitigate the oxidative stress that often accompanies inflammation.
Attenuation of IL-9 Signaling
In a model of acute pancreatitis, this compound was found to selectively decrease the level of Interleukin-9 (IL-9), a cytokine implicated in the pathogenesis of the disease. This effect was associated with a reduction in the activity of digestive enzymes, suggesting a novel anti-inflammatory mechanism mediated by the IL-9/IL-9 receptor pathway.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound and related compounds.
Table 1: In Vitro Anti-Inflammatory Effects of Mogrosides
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Target | % Inhibition / Fold Change | Reference |
| Mogroside V | RAW264.7 | LPS | 100 mg/kg/day | Pro-inflammatory cytokines | Significantly reduced | |
| Mogroside V | BV-2 microglia | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | |
| Mogroside V | Bone marrow-derived macrophages | LPS + IFN-γ (high glucose) | Not specified | p-p65, p-p38 | Decreased | |
| Mogroside IIIE | MPC-5 podocytes | High glucose (25 mM) | 1, 10, 50 µM | TNF-α, IL-1β, IL-6 | Dose-dependent decrease | |
| This compound | AR42J pancreatic acinar cells | Cerulein + LPS | 5, 10, 20 µM | Trypsin and Cathepsin B activity | Dose-dependent decrease |
Table 2: In Vivo Anti-Inflammatory Effects of Mogrosides
| Compound | Animal Model | Disease Model | Dosage | Target | % Reduction / Effect | Reference |
| This compound | Mice | Acute Pancreatitis | Not specified | Serum IL-9 | Selectively decreased | |
| This compound | Rats | Type 2 Diabetic Cardiomyopathy | Not specified | Serum IL-1, IL-6, TNF-α | Dose-dependent downregulation | |
| Mogroside V | Mice | DSS-induced colitis | 100 mg/kg/day | Colonic pro-inflammatory factors | Improved health status |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's anti-inflammatory actions.
Cell Culture and Treatment (In Vitro)
-
Cell Lines: RAW 264.7 murine macrophages, BV-2 murine microglia, or AR42J rat pancreatic acinar cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or other mogrosides) for a specified period (e.g., 1-2 hours).
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or serum samples.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants or serum samples, along with a standard curve of known cytokine concentrations, to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis for Signaling Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-p65, p-MAPK, Nrf2) in cell lysates.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
Mogroside IIe as a Precursor to Mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of Mogroside V, a high-intensity natural sweetener, from its precursor Mogroside IIe. The document details the enzymatic conversion process, experimental protocols, and quantitative data to support research and development in this field.
Introduction
Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness without contributing caloric value. Among them, Mogroside V is a major sweet component. The biosynthesis of Mogroside V involves a series of glycosylation steps, with this compound serving as a key intermediate. This guide focuses on the enzymatic conversion of this compound to Mogroside V, a critical step in the natural sweetener's production.
The conversion pathway involves the sequential addition of glucose moieties to the this compound molecule, catalyzed by specific UDP-glucosyltransferases (UGTs). Understanding this process is crucial for optimizing the production of Mogroside V through biotechnological approaches.
Biosynthetic Pathway from this compound to Mogroside V
The transformation of this compound to Mogroside V is a multi-step enzymatic process. This compound, a di-glucoside of the aglycone mogrol, undergoes successive glycosylations to yield the final penta-glucoside, Mogroside V. The key enzymes mediating this pathway are UDP-glucosyltransferases (UGTs), which transfer glucose from UDP-glucose to the mogroside substrate.
The generally accepted pathway proceeds as follows:
-
This compound to Mogroside III: A UGT adds a glucose molecule to this compound.
-
Mogroside III to Siamenoside I and Mogroside IV: Further glycosylation of Mogroside III leads to the formation of these tetra-glycosylated intermediates.
-
Siamenoside I/Mogroside IV to Mogroside V: The final glycosylation step, catalyzed by a UGT, results in the formation of Mogroside V.
Several specific UGTs have been identified as key players in this pathway, including UGT94-289-3, UGTMS1, and UGTMS2.[1][2] These enzymes exhibit regio- and stereo-selectivity in their glycosylation activity.
Biosynthetic pathway from this compound to Mogroside V.
Quantitative Data
The efficiency of the enzymatic conversion of this compound and its intermediates to Mogroside V has been investigated in several studies. The following tables summarize key quantitative data, including conversion yields and kinetic parameters of the involved enzymes.
Table 1: Conversion Yields of Mogroside Biosynthesis
| Substrate | Enzyme(s) | Product(s) | Conversion Yield (%) | Reference |
| This compound | UGTMS1 | Mogroside IIIA | 82 | [1] |
| This compound | UGTMS2 | Mogroside IIIE, IIIA, Sia I, IVX, VX | 85 (total) | [1] |
| Mogroside IIIA | Engineered Yeast (Mog3) | Mogroside IV and V | >99 | [1] |
| This compound | Engineered Yeast (Mog3) | Mogroside IV and V | 62 | |
| Mogrol | UGTMG1, UGTMS1-M7, UGTMS2 | Mogroside V (VA, VX, V) | >99 (in vitro) | |
| Mogroside III | UGT94-289-3 | Sweet Mogrosides | 95 |
Table 2: Kinetic Parameters of UDP-Glucosyltransferases (UGTs)
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| UGTMS1 | This compound | 0.15 ± 0.02 | 0.012 ± 0.001 | |
| UGTMS2 | This compound | 0.21 ± 0.03 | 0.018 ± 0.002 | |
| Immobilized β-glucosidase | pNPG | 0.33 | 0.29 (μmol/min) |
Experimental Protocols
This section provides a general framework for the key experiments involved in the study of Mogroside V biosynthesis from this compound.
UDP-Glucosyltransferase (UGT) Activity Assay
This protocol is designed to measure the activity of UGTs in converting mogroside substrates.
Materials:
-
Purified UGT enzyme
-
Mogroside substrate (e.g., this compound)
-
UDP-glucose (UDPG)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
MgCl2 (e.g., 10 mM)
-
Methanol (for reaction termination)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the mogroside substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding UDPG.
-
Incubate the reaction for a specific time period (e.g., 15-60 minutes).
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining substrate and the formed product.
A bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay, can also be used to detect the release of UDP, providing a high-throughput method for measuring UGT activity.
Product Purification by Preparative HPLC
This protocol outlines the purification of Mogroside V from the enzymatic reaction mixture.
Materials:
-
Enzymatic reaction mixture
-
Preparative HPLC system
-
C18 column
-
Mobile phase: Acetonitrile and water
-
Rotary evaporator
Procedure:
-
Concentrate the enzymatic reaction mixture under vacuum.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC system equipped with a C18 column.
-
Elute the compounds using a gradient of acetonitrile in water.
-
Collect the fractions corresponding to the Mogroside V peak.
-
Combine the collected fractions and remove the solvent using a rotary evaporator to obtain purified Mogroside V.
Quantitative Analysis of Mogrosides by HPLC
This protocol is for the quantification of mogrosides in samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
Procedure:
-
Prepare standard solutions of this compound, Mogroside V, and other relevant mogrosides of known concentrations.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Run the HPLC with a suitable gradient program to achieve good separation of the mogrosides.
-
Detect the mogrosides using a UV detector (e.g., at 203 nm) or a CAD.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each mogroside in the sample by comparing its peak area to the calibration curve.
Structural Characterization by NMR and MS
The purified Mogroside V can be structurally confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure, including the confirmation of the aglycone structure and the number and linkage of the glucose units.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) is typically used to determine the molecular weight of the compound, further confirming its identity.
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic synthesis and analysis of Mogroside V from this compound.
Overall experimental workflow.
Conclusion
The enzymatic conversion of this compound to Mogroside V represents a key area of research for the production of this valuable natural sweetener. This technical guide has provided a comprehensive overview of the biosynthetic pathway, quantitative data, and detailed experimental protocols to aid researchers in this field. By leveraging the information presented, scientists and drug development professionals can further explore and optimize the biotechnological production of Mogroside V, contributing to the availability of healthy sugar alternatives.
References
Unveiling the Therapeutic Potential of Mogroside IIe: A Pharmacological Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the pharmacological properties of Mogroside IIe, a cucurbitane triterpenoid glycoside found in the unripe fruit of Siraitia grosvenorii (monk fruit). While its parent compounds, particularly Mogroside V, are renowned for their intense sweetness and use as natural sweeteners, emerging research has illuminated the significant therapeutic potential of this compound in various disease models. This document serves as a technical guide, summarizing the current understanding of this compound's mechanisms of action, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.
Introduction to this compound
This compound is a key intermediate in the biosynthesis of the sweeter mogrosides, such as Mogroside V.[1] Interestingly, studies on the pharmacokinetics of Mogroside V have revealed that it is metabolized into this compound and other smaller mogrosides, suggesting that the biological activities attributed to Mogroside V may, in part, be mediated by its metabolites.[2][3] This has spurred interest in the direct pharmacological investigation of this compound. This guide will focus on two primary areas where this compound has shown promising effects: diabetic cardiomyopathy and acute pancreatitis.
Pharmacodynamics: Mechanisms of Action and Therapeutic Effects
This compound exhibits a range of pharmacological activities, primarily centered around anti-apoptotic and anti-inflammatory effects. The following sections delve into its specific actions in preclinical models of diabetic cardiomyopathy and acute pancreatitis.
Amelioration of Diabetic Cardiomyopathy
Diabetic cardiomyopathy is a serious complication of diabetes characterized by cardiac dysfunction in the absence of coronary artery disease and hypertension. A key pathological feature is cardiomyocyte apoptosis. This compound has been shown to mitigate this condition by directly targeting the apoptotic signaling pathways in cardiomyocytes.[4][5]
Key Findings:
-
Inhibition of Cardiomyocyte Apoptosis: this compound demonstrates a dose-dependent reduction in cardiomyocyte apoptosis in both in vivo models of type 2 diabetic rats and in vitro models using H9c2 cardiomyocytes.
-
Modulation of Apoptotic Proteins: The anti-apoptotic effect is achieved through the regulation of key signaling molecules. This compound has been observed to decrease the expression of pro-apoptotic proteins such as active caspase-3, -8, -9, -12, and Bax, while promoting the expression of the anti-apoptotic protein Bcl-2.
-
Improvement in Cardiac Function and Biochemical Profile: Treatment with this compound in diabetic rats led to a significant decrease in fasting blood glucose, total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels, alongside an increase in high-density lipoprotein (HDL) levels. Furthermore, it improved cardiac function by reducing lactate dehydrogenase 2 (LDH2), creatine phosphokinase isoenzyme (CKMB), and creatine kinase (CK) levels.
-
Anti-inflammatory Effects: this compound also exhibits anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-α (TNF-α) in the context of diabetic cardiomyopathy.
Table 1: Summary of this compound's Effects on Diabetic Cardiomyopathy Markers
| Parameter | Effect of this compound | Quantitative Data Availability | Reference |
| Biochemical Markers | |||
| Fasting Blood Glucose | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Total Cholesterol (TC) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Triglycerides (TG) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Low-Density Lipoprotein (LDL) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| High-Density Lipoprotein (HDL) | ↑ | Dose-dependent increase observed, specific values in referenced study. | |
| Cardiac Injury Markers | |||
| Lactate Dehydrogenase 2 (LDH2) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Creatine Kinase-MB (CK-MB) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Creatine Kinase (CK) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Apoptosis Markers | |||
| Active Caspase-3 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Active Caspase-8 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Active Caspase-9 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Active Caspase-12 | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Bax | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Bcl-2 | ↑ | Dose-dependent increase observed, specific values in referenced study. | |
| Inflammatory Markers | |||
| Interleukin-1 (IL-1) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Interleukin-6 (IL-6) | ↓ | Dose-dependent decrease observed, specific values in referenced study. | |
| Tumor Necrosis Factor-α (TNF-α) | ↓ | Dose-dependent decrease observed, specific values in referenced study. |
Note: Specific IC50 or EC50 values for this compound in these assays are not currently available in the reviewed literature.
Inhibition of Digestive Enzymes in Acute Pancreatitis
Acute pancreatitis is an inflammatory condition of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion and tissue damage. This compound has been found to ameliorate acute pancreatitis by inhibiting these digestive enzymes through a novel signaling pathway.
Key Findings:
-
Inhibition of Trypsin and Cathepsin B: this compound dose- and time-dependently decreases the activity of trypsin and cathepsin B, key enzymes in the pathogenesis of acute pancreatitis, in pancreatic acinar cells.
-
Reduction of Pancreatic Injury Markers: In a mouse model of acute pancreatitis, this compound treatment significantly reduced serum levels of lipase and amylase.
-
Downregulation of IL-9/IL-9 Receptor Signaling: A key mechanistic discovery is that this compound exerts its inhibitory effects on digestive enzymes by downregulating the Interleukin-9 (IL-9)/IL-9 receptor signaling pathway. The study found that exogenous IL-9 could reverse the protective effects of this compound.
Table 2: Summary of this compound's Effects on Acute Pancreatitis Markers
| Parameter | Effect of this compound | Quantitative Data Availability | Reference |
| Digestive Enzymes | |||
| Trypsin Activity | ↓ | Dose- and time-dependent decrease observed. | |
| Cathepsin B Activity | ↓ | Dose- and time-dependent decrease observed. | |
| Serum Lipase | ↓ | Significant reduction observed in vivo. | |
| Serum Amylase | ↓ | Significant reduction observed in vivo. | |
| Signaling Molecules | |||
| Interleukin-9 (IL-9) | ↓ | Decreased levels observed in vivo. |
Note: Specific IC50 or EC50 values for this compound in these assays are not currently available in the reviewed literature.
Pharmacokinetics and Metabolism
Direct pharmacokinetic studies on this compound are limited. However, research on the metabolism of Mogroside V provides significant insights.
-
Metabolism of Parent Mogrosides: Following oral administration, larger mogrosides like Mogroside V are not significantly absorbed systemically. Instead, they are hydrolyzed by digestive enzymes and the gut microbiota into smaller mogrosides, including this compound, and ultimately to the aglycone, mogrol.
-
Distribution: As a metabolite of Mogroside V, this compound has been detected in various organs, including the heart, liver, spleen, and lungs of rats, suggesting it may contribute to the systemic bioactivities of orally administered Mogroside V.
-
Bioavailability: The oral bioavailability of Mogroside V is low, with its metabolite mogrol being the primary form detected in plasma after oral administration. This suggests that the pharmacological effects observed may be attributable to its metabolites like this compound.
Further studies are required to characterize the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound when administered directly.
Experimental Protocols
This section provides generalized methodologies for the key experiments cited in the investigation of this compound's pharmacological properties. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Cell Viability Assay (CCK-8 Assay) for Cardiomyocytes
This protocol is based on the methodology used to assess the effect of this compound on H9c2 cardiomyocyte viability.
-
Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with varying concentrations of this compound (e.g., 20, 50, and 100 µM) for 4 hours. Subsequently, apoptosis is induced by adding an inducing agent (e.g., 1.5 mM homocysteine) for 24 hours.
-
CCK-8 Assay: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins in Cardiomyocytes
This generalized protocol is for the detection of proteins such as caspase-3 and Bax in H9c2 cells.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C. Specific antibody dilutions should be optimized.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Apoptosis-Related Proteins in Heart Tissue
This protocol is a general guide for the IHC staining of proteins like Bax in rat heart tissue sections.
-
Tissue Preparation: Rat hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (e.g., 4-5 µm thickness).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-Bax) overnight at 4°C. The optimal antibody concentration needs to be determined.
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex. The signal is developed using a DAB chromogen solution.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: The stained sections are observed under a microscope, and the intensity and distribution of the staining are analyzed.
Signaling Pathways and Visualizations
The pharmacological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved.
Cardiomyocyte Apoptosis Signaling Pathway
This compound has been shown to inhibit cardiomyocyte apoptosis by modulating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It downregulates key executioner caspases and pro-apoptotic proteins while upregulating anti-apoptotic proteins.
Caption: this compound's inhibition of cardiomyocyte apoptosis pathways.
IL-9 Signaling Pathway in Pancreatic Acinar Cells
In acute pancreatitis, this compound has been found to inhibit the activation of digestive enzymes by downregulating the IL-9 signaling pathway in pancreatic acinar cells. This pathway involves the binding of IL-9 to its receptor, leading to downstream signaling that promotes enzyme activation.
Caption: this compound's inhibitory effect on the IL-9 signaling pathway in pancreatitis.
Conclusion and Future Directions
This compound is emerging as a promising therapeutic agent with significant anti-apoptotic and anti-inflammatory properties. Its beneficial effects in preclinical models of diabetic cardiomyopathy and acute pancreatitis highlight its potential for further drug development. However, several key areas require further investigation:
-
Quantitative Efficacy: Determination of specific IC50 and EC50 values for this compound in various assays is crucial for a more precise understanding of its potency.
-
Pharmacokinetics: A comprehensive ADME profile of this compound is needed to understand its absorption, distribution, metabolism, and excretion, which will be vital for dosage and formulation development.
-
Detailed Mechanisms: Further elucidation of the upstream and downstream targets of this compound in its key signaling pathways will provide a more complete picture of its mechanism of action.
-
Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for the targeted disease indications.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The compiled data and methodologies, along with the visualized signaling pathways, should serve as a valuable resource to guide future research and development efforts in this exciting area of natural product pharmacology.
References
- 1. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Mogroside IIe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the sweetening properties of mogrosides are well-established, emerging research is shedding light on their therapeutic potential, including their antioxidant capabilities. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants, such as mogrosides, can mitigate oxidative damage and represent a promising avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing available data, detailing experimental methodologies, and elucidating potential molecular mechanisms of action. Although direct research on this compound is still developing, this guide consolidates current knowledge on closely related mogrosides to provide a comprehensive overview for researchers and drug development professionals.
Direct Antioxidant Potential: In Vitro Scavenging Activity
Direct antioxidant activity is often assessed through in vitro chemical assays that measure the ability of a compound to scavenge synthetic free radicals. While specific data for this compound is limited, studies on mogroside extracts and closely related compounds like Mogroside V provide valuable insights into the potential free-radical scavenging capabilities of this class of molecules.
A study on a mogroside extract (MGE), in which Mogroside V was a major component, demonstrated moderate free radical scavenging activity in DPPH and ABTS assays.[1] Another investigation into the antioxidant activities of Mogroside V and 11-oxo-mogroside V detailed their efficacy in scavenging superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2]
| Compound | Assay | IC50 / EC50 Value (µg/mL) | Positive Control | Control IC50 (µg/mL) | Reference |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [1] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [1] |
| Mogroside V | Superoxide (O₂⁻) Scavenging | - | - | - | [2] |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | - | - | |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | - | - | - | |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | - | - | |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | - | - | |
| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 | - | - |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
A blank containing the solvent and the test compound, and a control containing the solvent and the DPPH solution are also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the test compound or standard at various concentrations.
-
The reaction mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
-
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.
AMPK/SIRT1 Signaling Pathway
Research on Mogroside IIIE, a closely related mogroside, has demonstrated its ability to alleviate high glucose-induced oxidative stress in podocytes through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and stress resistance.
-
Mechanism of Action:
-
Under conditions of cellular stress, such as high glucose levels, the AMP/ATP ratio increases, leading to the activation of AMPK.
-
Activated AMPK, in turn, activates SIRT1, a NAD+-dependent deacetylase.
-
SIRT1 can then deacetylate and activate downstream targets, including transcription factors that regulate the expression of antioxidant enzymes.
-
This cascade ultimately leads to a reduction in intracellular ROS levels and protection against oxidative damage.
-
Potential Involvement of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Many natural products exert their antioxidant effects through the activation of this pathway. While direct evidence for this compound activating the Nrf2 pathway is currently lacking, it represents a plausible and important mechanism that warrants further investigation.
Experimental Workflow for Evaluating Antioxidant Potential
A comprehensive evaluation of the antioxidant potential of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cellular and in vivo models.
Conclusion and Future Directions
The available evidence, primarily from studies on mogroside extracts and closely related compounds, suggests that this compound likely possesses antioxidant properties. These may be mediated through both direct free-radical scavenging and the modulation of key intracellular signaling pathways that govern the cellular antioxidant response. However, to fully elucidate the antioxidant potential of this compound, further research is imperative.
Future investigations should focus on:
-
Direct Quantification: Determining the IC50 or equivalent values of pure this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP).
-
Cellular Efficacy: Evaluating the ability of this compound to mitigate oxidative stress in various cell models and quantifying its impact on intracellular ROS levels.
-
Mechanism of Action: Investigating the specific signaling pathways modulated by this compound, with a particular focus on the Nrf2-ARE and AMPK/SIRT1 pathways, to understand its molecular mechanism of action.
-
In Vivo Studies: Assessing the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.
A thorough understanding of the antioxidant potential of this compound will be crucial for its potential development as a therapeutic agent for the prevention and treatment of a wide range of oxidative stress-related pathologies.
References
Mogroside IIe in Monk Fruit: A Technical Guide on its Natural Occurrence and Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe, a cucurbitane-type triterpenoid glycoside, is a key component in the early stages of monk fruit (Siraitia grosvenorii) development. While not one of the principal sweet-tasting mogrosides like Mogroside V, its significance lies in its role as a biosynthetic precursor to the sweeter and more abundant mogrosides.[1][2] Understanding the natural occurrence and concentration of this compound is crucial for optimizing harvesting times, developing efficient extraction and purification processes, and for researchers investigating the biosynthesis of these commercially important natural sweeteners. This technical guide provides an in-depth overview of the current scientific understanding of this compound in monk fruit, including its concentration at various maturity stages, detailed experimental protocols for its analysis, and a visualization of its position in the mogroside biosynthetic pathway.
Data Presentation: Concentration of this compound
This compound is the predominant mogroside in the early stages of monk fruit development, with its concentration decreasing as the fruit matures.[1] It is biosynthetically converted into other mogrosides, such as Mogroside III, and subsequently to the highly sweet Mogroside V.[1] The following table summarizes the quantitative data on this compound concentration at different stages of monk fruit maturity, based on available scientific literature.
| Days After Flowering (DAF) | This compound Concentration (% of Total Mogrosides) | Key Observations | Reference |
| Early Stage (e.g., <30 DAF) | Major Component | This compound is the most abundant mogroside. | [2] |
| Mid Stage (e.g., 30-55 DAF) | Decreasing | Concentration declines as it is converted to Mogroside III and other mogrosides. | |
| Late Stage (e.g., >60 DAF) | Minor Component or Undetectable | Mogroside V becomes the predominant mogroside. |
Note: Specific mg/g or percentage dry weight values for this compound at discrete time points are not consistently reported across the literature in a single comprehensive study. The data presented reflects the general trend observed in multiple studies.
Experimental Protocols
Extraction of this compound from Monk Fruit
An efficient extraction method is critical for the accurate quantification of this compound. Ultrasonic-assisted extraction (UAE) is a commonly employed technique that offers high efficiency and reproducibility.
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation:
-
Harvest monk fruit at the desired stage of maturity.
-
Wash the fruit to remove any surface contaminants.
-
Separate the peel, pulp, and seeds if differential analysis is required. Otherwise, use the whole fruit.
-
Lyophilize (freeze-dry) the fruit material to a constant weight to remove moisture.
-
Grind the dried fruit material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh a precise amount of the dried monk fruit powder (e.g., 1.0 g).
-
Place the powder in an extraction vessel (e.g., a 50 mL centrifuge tube).
-
Add the extraction solvent. A common solvent system is 80% methanol in water (v/v). The solid-to-liquid ratio can be optimized, with a typical starting point being 1:20 (g/mL).
-
Place the extraction vessel in an ultrasonic bath.
-
Sonication parameters should be optimized for the specific equipment and sample. Typical parameters are:
-
Frequency: 40 kHz
-
Power: 100 W
-
Temperature: 55-60°C
-
Time: 30-45 minutes
-
-
After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.
-
Carefully decant the supernatant, which contains the extracted mogrosides.
-
For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent, and the supernatants combined.
-
-
Sample Preparation for Analysis:
-
Filter the combined supernatant through a 0.22 µm syringe filter to remove any particulate matter before HPLC-MS/MS analysis.
-
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of mogrosides.
Protocol: HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
A C18 reversed-phase column is typically used for separation (e.g., Agilent Poroshell 120 SB C18).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic mogrosides. An example gradient is:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive mode for quantification. Specific precursor-to-product ion transitions for this compound and other mogrosides are monitored.
-
This compound: The specific m/z transitions would need to be determined by infusing a pure standard of this compound.
-
-
Source Parameters: These need to be optimized for the specific instrument but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas flows (e.g., cone gas, desolvation gas) should be optimized for maximum signal intensity.
-
-
-
Quantification:
-
A calibration curve is constructed using a certified reference standard of this compound at various concentrations.
-
The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.
-
Mandatory Visualization
Caption: Biosynthetic pathway of major mogrosides in monk fruit.
Caption: Experimental workflow for this compound analysis.
References
An In-depth Technical Guide on the Interaction of Mogroside IIe with Digestive Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIe, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, is a key intermediate in the biosynthesis of the potent natural sweetener Mogroside V. While the sensory properties of mogrosides are well-documented, their interactions with the human digestive system are an area of growing research interest. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with digestive enzymes. It synthesizes available data on its metabolic fate, its effects on key enzymes involved in nutrient digestion, and detailed experimental protocols for in vitro analysis. The information presented herein is intended to support further research into the physiological effects of this compound and its potential applications in the fields of nutrition, pharmacology, and drug development.
Introduction
Mogrosides are a class of triterpene glycosides that are the primary source of the intense sweetness of monk fruit (Siraitia grosvenorii). This compound is a notable precursor to the more abundant and sweeter Mogroside V. As the consumption of non-caloric natural sweeteners increases, a thorough understanding of their behavior during digestion is crucial. This includes their stability in the gastrointestinal tract, their direct or indirect effects on digestive enzymes, and their subsequent metabolism. This guide focuses specifically on this compound, consolidating the available scientific evidence regarding its interactions with key digestive enzymes such as proteases, lipases, and glycosidases.
Metabolic Fate and Stability of Mogrosides
Current research indicates that mogrosides, including this compound, are not significantly absorbed in the upper gastrointestinal tract. Instead, they are primarily metabolized by the gut microbiota.
2.1. Stability in Simulated Gastrointestinal Fluids
While specific studies on the stability of this compound in simulated gastric and intestinal fluids are limited, research on the closely related Mogroside V suggests that it is stable under these conditions. It is therefore hypothesized that this compound also remains largely intact until it reaches the lower intestine where the gut microbiota resides.
2.2. Metabolism by Gut Microbiota
Upon reaching the colon, mogrosides undergo deglycosylation by bacterial enzymes. This process involves the stepwise removal of glucose units, leading to the formation of smaller mogrosides and ultimately the aglycone, mogrol. This compound is a key metabolite in the breakdown of Mogroside V and is further metabolized to other smaller mogrosides and mogrol. This metabolic pathway is crucial as the biological activities of mogrosides are often attributed to their metabolites.
Metabolic pathway of Mogroside V to Mogrol by gut microbiota.
Interaction with Digestive Enzymes: Quantitative Data
The direct inhibitory effects of pure this compound on several key digestive enzymes have not been extensively quantified in the scientific literature. Much of the available data pertains to its role in a disease model of acute pancreatitis, where its effects are mediated through a signaling pathway rather than direct enzyme inhibition.
| Enzyme | Test System | This compound Concentration | Observed Effect | IC50 Value | Reference |
| Trypsin | AR42J cells, primary pancreatic acinar cells | 5, 10, 20 µM | Dose- and time-dependent decrease in activity | Not Reported | [1] |
| Cathepsin B | AR42J cells, primary pancreatic acinar cells | 5, 10, 20 µM | Dose- and time-dependent decrease in activity | Not Reported | [1] |
| Serum Lipase | In vivo (mouse model of acute pancreatitis) | Not specified | Significant reduction in serum levels at 6h post-treatment | Not Applicable | [1] |
| Serum Amylase | In vivo (mouse model of acute pancreatitis) | Not specified | Significant reduction in serum levels at 6h post-treatment | Not Applicable | [1] |
| α-Amylase | In vitro | Not specified (as part of "mogrosides" extract) | Weak inhibitory effect compared to other sweeteners | Not Reported | |
| α-Glucosidase | In vitro | - | No specific data available for this compound | Not Reported | - |
| Pancreatic Lipase | In vitro | - | No specific data available for this compound | Not Reported | - |
Note: The inhibition of trypsin and cathepsin B by this compound in the cited study was shown to be dependent on the downregulation of the IL-9/IL-9 receptor pathway, indicating an indirect mechanism of action within the context of acute pancreatitis.[1] There is currently a lack of published data on the direct, competitive, or non-competitive inhibition kinetics (e.g., IC50, Ki) of this compound on these and other digestive enzymes under standard in vitro assay conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the interaction of compounds like this compound with digestive enzymes.
4.1. α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme responsible for breaking down disaccharides into glucose.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in the buffer.
-
In a 96-well plate, add a specific volume of the test compound solution (or buffer for control) to each well.
-
Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2. Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit pancreatic lipase, the primary enzyme for digesting dietary fats.
-
Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl palmitate (pNPP), to produce p-nitrophenol, which is chromogenic and can be quantified at 410 nm.
-
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and orlistat.
-
In a 96-well plate, add the buffer, test compound solution, and lipase solution to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Start the reaction by adding the pNPP substrate solution.
-
Measure the absorbance at 410 nm kinetically over a set time period (e.g., 30 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
The IC50 value is calculated from the dose-response curve.
-
4.3. α-Amylase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch.
-
Principle: The activity of α-amylase is determined by measuring the amount of reducing sugars produced from starch hydrolysis, often using the dinitrosalicylic acid (DNS) method.
-
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (e.g., potato starch)
-
Sodium phosphate buffer (pH 6.9) with NaCl
-
Test compound (this compound)
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of α-amylase, starch, and various concentrations of the test compound and acarbose in buffer.
-
Pre-incubate the enzyme solution with the test compound (or buffer for control) at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Add the starch solution to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for a few minutes (e.g., 5-10 minutes) to allow for color development.
-
After cooling to room temperature, dilute the mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated using the standard formula, and the IC50 value is determined.
-
Visualizations of Pathways and Workflows
Experimental workflow for in vitro enzyme inhibition assay.
Conclusion and Future Directions
The available evidence suggests that this compound's interaction with digestive enzymes is complex. While it has been shown to modulate the activity of several digestive enzymes in a disease context through indirect signaling pathways, there is a significant gap in the literature regarding its direct inhibitory kinetics under normal physiological conditions. The primary metabolic fate of this compound appears to be transformation by the gut microbiota rather than direct interaction with digestive enzymes in the upper GI tract.
For researchers and drug development professionals, this highlights several key areas for future investigation:
-
Direct Enzyme Inhibition Studies: There is a clear need for in vitro studies to determine the IC50 and kinetic parameters (Ki, Vmax, Km) of pure this compound against a panel of key digestive enzymes, including α-glucosidase, α-amylase, and pancreatic lipase.
-
Bioavailability of Metabolites: Further research is required to understand the absorption and systemic bioavailability of this compound and its metabolites, such as smaller mogrosides and mogrol, as these are likely the primary bioactive compounds.
-
Impact on Gut Microbiota: Investigating the specific effects of this compound on the composition and function of the gut microbiota will provide deeper insights into its overall physiological impact.
By addressing these research gaps, a more complete picture of this compound's role in human health and its potential as a functional ingredient or therapeutic agent can be established.
References
A Technical Guide to the Key Enzymes in the Mogroside IIe Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymes involved in the biosynthetic pathway of Mogroside IIe, a key intermediate in the production of the intensely sweet mogrosides. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and visualizes the key processes to support further research and development in the fields of natural product biosynthesis and drug discovery.
Introduction to this compound Biosynthesis
Mogrosides are a group of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), which are renowned for their intense sweetness and potential health benefits. The biosynthesis of these compounds involves a complex series of enzymatic reactions that convert the precursor squalene into the aglycone mogrol, followed by sequential glycosylation steps. This compound is a crucial diglycosylated intermediate in this pathway, serving as a substrate for the synthesis of more complex and sweeter mogrosides like Mogroside V. The key enzyme families involved in the overall mogroside biosynthetic pathway include squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[1][2]
The Core Enzyme in this compound Synthesis: UGT720-269-1
The final step in the biosynthesis of this compound involves the addition of a second glucose molecule to a monoglycosylated precursor. The primary enzyme identified to catalyze this specific reaction is UGT720-269-1 , a UDP-glucosyltransferase.
This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to either Mogroside I-A1 (glucosylated at the C24 position of mogrol) or Mogroside IE (glucosylated at the C3 position of mogrol) to produce this compound, which is glucosylated at both the C3 and C24 positions.[2][3][4]
The reactions catalyzed by UGT720-269-1 are as follows:
-
Mogroside I-A1 + UDP-glucose → this compound + UDP
-
Mogroside IE + UDP-glucose → this compound + UDP
Quantitative Data on Key Enzymes
For context, kinetic parameters have been determined for other related enzymes in the mogroside pathway or for engineered variants. For example, a study on engineered UGTs for the synthesis of more complex mogrosides from this compound reported the Km value of an engineered UGT (UGTMS1) to be 0.034 mM with this compound as the substrate, indicating a high affinity. However, this does not directly reflect the kinetics of this compound synthesis.
The table below summarizes the available information on the key enzyme.
| Enzyme | Gene Name | Substrate(s) | Product | Available Quantitative Data | Source |
| This compound synthase | UGT720-269-1 | Mogroside I-A1, Mogroside IE | This compound | Specific kinetic parameters (Km, Vmax) are not currently available. Described as having low enzymatic activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of enzymes in the this compound biosynthetic pathway.
Recombinant Expression and Purification of UGTs
This protocol describes the expression and purification of recombinant UDP-glucosyltransferases from E. coli, a common method for obtaining sufficient quantities of the enzyme for characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the UGT gene insert (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression vector containing the UGT gene into a competent E. coli expression strain.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant UGT protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
UGT Enzyme Assay
This protocol outlines a general method for assaying the activity of a purified UGT enzyme in the synthesis of this compound.
Reaction Mixture:
-
Purified UGT enzyme (e.g., UGT720-269-1)
-
Substrate: Mogroside I-A1 or Mogroside IE (e.g., 100 µM)
-
Co-substrate: UDP-glucose (e.g., 1 mM)
-
Buffer: Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Divalent cation: MgCl2 (e.g., 5 mM)
-
Reducing agent: β-mercaptoethanol or DTT (e.g., 5 mM)
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube.
-
Initiation: Start the reaction by adding the purified enzyme.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the presence of the product (this compound) using HPLC or LC-MS.
HPLC Analysis of Mogrosides
This protocol provides a general framework for the separation and detection of mogrosides by High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
Gradient Elution Example:
-
A linear gradient from a lower to a higher percentage of acetonitrile over a set time (e.g., 20-80% acetonitrile over 30 minutes).
Procedure:
-
Sample Preparation: Dilute the terminated enzyme assay reaction mixture or other samples in the initial mobile phase.
-
Injection: Inject a specific volume of the prepared sample onto the HPLC column.
-
Separation: Run the gradient elution program to separate the different mogrosides.
-
Detection: Detect the eluting compounds using a UV detector (typically at around 203-210 nm) or an ELSD.
-
Quantification: Quantify the amount of this compound produced by comparing its peak area to a standard curve generated with known concentrations of a this compound standard.
Mandatory Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the key enzymatic step in the formation of this compound from its precursors.
Caption: Biosynthetic pathway of this compound from mogrol via key intermediates.
Experimental Workflow for UGT Characterization
This diagram outlines the typical workflow for the expression, purification, and functional characterization of a UGT enzyme.
Caption: A standard experimental workflow for the characterization of UGT enzymes.
Conclusion
The biosynthesis of this compound is a critical juncture in the production of high-intensity natural sweeteners. The UDP-glucosyltransferase UGT720-269-1 has been identified as the key enzyme responsible for this conversion. While the pathway and the enzyme's role are established, a significant gap remains in the quantitative understanding of its catalytic efficiency. Further research focusing on determining the kinetic parameters of UGT720-269-1 is essential for optimizing the biotechnological production of mogrosides. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to pursue these and other related investigations, ultimately contributing to the advancement of natural sweetener production and the development of novel therapeutic agents.
References
- 1. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IIe's role in the ripening process of Siraitia grosvenorii
An In-depth Technical Guide on the Role of Mogroside IIe in the Ripening Process of Siraitia grosvenorii
Introduction
Siraitia grosvenorii, commonly known as monk fruit or luo han guo, is a perennial vine cultivated for its fruit, which is a source of intensely sweet compounds called mogrosides. These triterpenoid glycosides are non-caloric and have gained significant interest in the food and pharmaceutical industries as natural sweeteners and for their potential health benefits.[1] The sweetness of the fruit is primarily attributed to Mogroside V, which can be 250 to 425 times sweeter than sucrose.[2][3] The accumulation of these sweet compounds is a dynamic process that occurs during fruit ripening. This guide provides a detailed examination of the pivotal role of this compound, a key intermediate in the biosynthetic pathway leading to the highly sweet mogrosides that characterize the ripe fruit. Understanding the metabolic flux through this compound is critical for optimizing agricultural practices and for the biotechnological production of these valuable natural products.
The Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex metabolic pathway originating from the general isoprenoid pathway. The core structure, a cucurbitane-type triterpenoid aglycone named mogrol, is synthesized from 2,3-oxidosqualene.[4] A series of enzymatic reactions involving five key enzyme families—squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs)—transform the mogrol backbone into a variety of mogrosides.[5] The defining characteristic of each mogroside is the number and linkage of glucose units attached to the mogrol core, which in turn determines its taste profile.
This compound, a diglycosylated derivative of mogrol, represents a critical juncture in this pathway. It is the primary mogroside found in young, unripe fruit and serves as the foundational substrate for subsequent glycosylation steps that build the sweeter, more complex mogrosides.
Quantitative Analysis of Mogroside Accumulation During Ripening
The ripening of Siraitia grosvenorii is marked by a significant shift in its mogroside profile. Initially, the fruit accumulates less sweet or even bitter-tasting mogrosides with fewer glucose moieties. As the fruit matures, these are converted into highly sweet compounds. This compound is the predominant component in the early stages of development. Its concentration decreases as the fruit ripens, which correlates with a rapid increase in the concentrations of Mogroside III, Siamenoside I, and ultimately, the main sweet compound, Mogroside V. This metabolic transition underscores the role of this compound as a key precursor.
The following table summarizes the quantitative changes of major mogrosides during the fruit development of Siraitia grosvenorii, clearly illustrating the precursor-product relationship between this compound and the more heavily glycosylated mogrosides.
| Days After Pollination (DAP) | This compound Content (% of Total Mogrosides) | Mogroside III Content (% of Total Mogrosides) | Siamenoside I Content (% of Total Mogrosides) | Mogroside V Content (% of Total Mogrosides) |
| Early Stage (e.g., 15-30 days) | High (Major Component) | Increasing | Low | Very Low |
| Mid-Stage (e.g., 45-60 days) | Decreasing | Peaking, then decreasing | Increasing | Rapidly Increasing |
| Late/Mature Stage (e.g., 75-90 days) | Very Low | Low | Stabilizing | High (Predominant Component) |
Note: The exact percentages can vary based on cultivar and growing conditions. The table represents the general trend observed during ripening.
Signaling Pathways and Enzymatic Conversions
The conversion of this compound into sweeter mogrosides is catalyzed by a cascade of UDP-glucosyltransferases (UGTs). These enzymes sequentially add glucose units to the this compound core. Specifically, UGTs such as UGT94-289-3 have been identified as key enzymes capable of using this compound as a substrate to produce a variety of sweet mogrosides, including Mogroside V and VI. The process involves a highly coordinated expression of these enzyme-encoding genes during fruit maturation.
The diagram below illustrates the core biosynthetic pathway from mogrol, highlighting the central position of this compound.
Caption: Biosynthetic pathway of major mogrosides from mogrol.
Experimental Protocols
The elucidation of the role of this compound has been made possible through a combination of advanced analytical and molecular biology techniques.
Mogroside Extraction and Quantification Workflow
A robust workflow is required for the accurate measurement of mogrosides from fruit samples at various ripening stages. This typically involves solvent extraction followed by analysis using liquid chromatography-mass spectrometry.
Caption: General workflow for mogroside analysis from fruit tissue.
Protocol for Mogroside Extraction
This protocol describes a common method for the extraction of mogrosides from S. grosvenorii fruit tissue for quantitative analysis.
-
Sample Preparation: Harvest fruits at desired days after pollination. Separate the peel, flesh, and seeds. Immediately freeze the tissues in liquid nitrogen and store at -80 °C. Lyophilize (freeze-dry) the samples and then grind them into a fine powder.
-
Extraction Solvent: Prepare an 80:20 (v/v) mixture of methanol and water (MeOH-H₂O).
-
Extraction Procedure:
-
Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of the 80% methanol extraction solvent.
-
Perform ultrasonic extraction for 30-45 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol for LC-MS/MS Quantification
High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) is the standard method for the sensitive and specific quantification of individual mogrosides.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (e.g., 1.8 µm; 2.1 × 50 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of B (e.g., 15-20%), gradually increasing to elute the different mogrosides based on their polarity. For example: 0-3 min, 15-21% B; 3-10 min, 21-22% B; 10-20 min, 22-40% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion ([M-H]⁻ or [M+HCOO]⁻) to product ion transitions are monitored for each mogroside to ensure specificity and sensitivity. Example transitions include:
-
This compound: Precursor → Product (e.g., m/z 817.4 → 655.4)
-
Mogroside III: Precursor → Product (e.g., m/z 979.5 → 817.5)
-
Siamenoside I: Precursor → Product (e.g., m/z 1141.6 → 979.5)
-
Mogroside V: Precursor → Product (e.g., m/z 1287.6 → 1125.6)
-
-
Source Parameters: Optimize gas flow, gas temperature, and capillary voltage according to the instrument manufacturer's guidelines.
-
-
Quantification: Create calibration curves using certified reference standards for each mogroside to be quantified. Calculate the concentration in the samples based on the peak area and the standard curve.
Conclusion
This compound is not merely a transient metabolite but a cornerstone in the biochemical pathway that defines the sensory characteristics of Siraitia grosvenorii. As the primary mogroside in immature fruit, it acts as the essential substrate for a series of glycosylation reactions that occur during ripening. The enzymatic conversion of the less sweet this compound into the intensely sweet Mogroside V is the central event in the development of the fruit's value as a natural sweetener. A thorough understanding of the temporal dynamics of this compound metabolism, the enzymes involved (particularly UGTs), and the underlying gene regulation provides a powerful toolkit for agricultural improvement, quality control, and the development of novel bioproduction systems for high-purity mogrosides.
References
In vivo metabolites of Mogroside V including Mogroside IIe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside V, the primary sweetening component of the monk fruit (Siraitia grosvenorii), is a triterpenoid glycoside of significant interest for its potential therapeutic applications beyond its use as a natural sweetener. Understanding its in vivo metabolic fate is crucial for evaluating its bioactivity, pharmacokinetics, and safety profile. This technical guide provides a comprehensive overview of the in vivo metabolism of Mogroside V, with a particular focus on the formation and distribution of its key metabolite, Mogroside IIe. This document summarizes key experimental findings, presents available quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Introduction
Mogroside V is a cucurbitane-type saponin that undergoes extensive metabolism in vivo, primarily mediated by the gut microbiota and subsequent enzymatic modifications in the host.[1] The metabolic transformations of Mogroside V are critical as they can significantly alter the biological activity of the parent compound, leading to the formation of various metabolites with their own distinct pharmacological properties. Among these, this compound has been identified as an abundant and potentially bioactive metabolite.[1][2] This guide aims to consolidate the current knowledge on the in vivo metabolic profile of Mogroside V to support further research and development.
Metabolic Pathways of Mogroside V
The in vivo metabolism of Mogroside V is a complex process involving several key biochemical reactions. The primary metabolic pathways include deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[2] The gut microbiota plays a pivotal role in the initial deglycosylation of Mogroside V, sequentially removing glucose moieties to produce smaller mogrosides and ultimately the aglycone, mogrol.[3] These metabolites can then be absorbed and further metabolized by host enzymes.
A significant metabolic route involves the conversion of Mogroside V to this compound. While the precise enzymatic steps are a subject of ongoing research, it is understood to be a critical transformation. This compound itself is a diglycoside and a key intermediate in the overall metabolic cascade.
Below is a diagram illustrating the major metabolic transformations of Mogroside V.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digestion and absorption of Siraitia grosvenori triterpenoids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mogroside IIe using a Validated HPLC-ESI-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Mogroside IIe in various samples, particularly from Siraitia grosvenorii (monk fruit), using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
Introduction
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii. It is a key precursor to the intensely sweet mogroside V and is often found in higher concentrations in unripe monk fruit.[1] Accurate quantification of this compound is crucial for quality control of monk fruit extracts, understanding the biosynthesis of mogrosides, and for research into their potential biological activities. This application note details a robust and sensitive HPLC-ESI-MS/MS method for the reliable quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
This protocol is adapted for the extraction of mogrosides from dried monk fruit powder.[1][2]
Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Dried monk fruit powder
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 0.5 g of dried and powdered monk fruit sample into a centrifuge tube.
-
Add 25 mL of 80% methanol-water solution.[2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic extraction for 30 minutes in a water bath maintained at room temperature.[1]
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-ESI-MS/MS Method
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Series or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-3 min: 15% to 21% B
-
3-10 min: 21% to 24% B
-
17-20 min: 24% to 40% B
-
20-21 min: 40% to 95% B (column wash)
-
Followed by re-equilibration to initial conditions.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻): m/z 787.5 (Note: This may vary slightly based on instrumentation and adduction; specific optimization is recommended).
-
Product Ions: Optimized for the specific instrument. Common fragments result from the loss of glucose moieties.
-
Electrospray Voltage: -4500 V.
-
Ion Source Temperature: 500 °C.
-
Collision Gas Pressure: 6 psi.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of this compound, compiled from various studies.
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.9984 | |
| Intra-day Precision (RSD) | < 3.73% | |
| Inter-day Precision (RSD) | < 3.91% | |
| Recovery | 91.22% - 106.58% | |
| Limit of Detection (LOD) | 9.288 ng/mL - 18.159 ng/mL | |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but comparable to other mogrosides. | |
| Stability (RSD at 24h) | < 3.01% |
RSD: Relative Standard Deviation
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the biosynthetic relationship of this compound to other key mogrosides.
Caption: Biosynthetic pathway from this compound to Mogroside V.
Discussion
The described HPLC-ESI-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid allows for good chromatographic separation of various mogrosides. ESI in negative ion mode is highly effective for these compounds, readily forming the [M-H]⁻ precursor ion. The MRM scan mode ensures high selectivity and reduces matrix effects, which is crucial when analyzing complex samples like fruit extracts.
The sample preparation protocol involving ultrasonic extraction with 80% methanol is efficient and reproducible. The validation data from multiple sources indicate that the method is linear over a wide concentration range, precise, accurate, and stable. This makes it a reliable tool for quality control in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development. This compound is a major component in the early stages of monk fruit maturity and is subsequently converted to other mogrosides like Mogroside III and the highly sweet Mogroside V. Therefore, its quantification is essential for determining the ripeness and quality of the fruit for use in natural sweetener production.
References
Application Note and Protocol: High-Purity Mogroside IIe Purification Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside IIe is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). It is a key intermediate in the biosynthesis of the intensely sweet Mogroside V.[1] While not as sweet as Mogroside V, this compound is of significant interest for its potential pharmacological activities and as a precursor for the synthesis of other mogroside derivatives. This document provides a detailed protocol for the purification of this compound from a crude extract of S. grosvenorii using column chromatography, a widely adopted method for the separation of natural products. The protocol focuses on the use of macroporous resins, which have demonstrated high efficiency in the enrichment and separation of mogrosides.[2][3][4]
Data Presentation
The following tables summarize the quantitative data related to the column chromatography process for mogroside purification. Note that much of the available literature focuses on the purification of Mogroside V; however, the principles and parameters are applicable to the separation of this compound, which is an earlier eluting compound.
Table 1: Adsorption and Desorption Characteristics of Macroporous Resin for Mogrosides
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Optimal Eluent | Reference |
| HZ 806 | 5.12 | 98.0 | 40% Ethanol | [2] |
| HP-20 | Not specified | 70-76% (recovery) | Not specified |
Table 2: Optimized Parameters for Mogroside Purification on HZ 806 Resin
| Parameter | Optimal Condition | Rationale | Reference |
| Loading Flow Rate | 1.5 BV/h | Maximizes loading capacity by allowing sufficient time for adsorption. | |
| Elution Flow Rate | 1.0 BV/h | Balances separation efficiency and time. A lower flow rate of 0.5 BV/h showed slightly higher desorption but was more time-consuming. | |
| Elution Solvent | Deionized water followed by 40% aqueous ethanol | Water removes polar impurities, while 40% ethanol effectively desorbs the target mogrosides. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from a crude extract of S. grosvenorii.
1. Preparation of Crude Mogroside Extract
-
Materials: Dried S. grosvenorii fruit, deionized water.
-
Procedure:
-
Grind the dried S. grosvenorii fruit into a fine powder.
-
Extract the powder with boiling water (1:10 w/v) for 1 hour. Repeat the extraction twice.
-
Combine the aqueous extracts and filter to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 65°C to obtain the crude extract.
-
2. Column Chromatography for this compound Purification
-
Materials and Equipment:
-
Macroporous adsorption resin (e.g., HZ 806 or equivalent)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Deionized water
-
Ethanol (analytical grade)
-
Crude mogroside extract
-
HPLC system for fraction analysis
-
-
Protocol:
-
Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours to activate it.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Pack the resin into the chromatography column.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water at a flow rate of 1.5 BV/h.
-
-
Sample Loading:
-
Dissolve the crude mogroside extract in deionized water.
-
Load the crude extract solution onto the equilibrated column at a controlled flow rate of 1.5 BV/h.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water at a flow rate of 1.0 BV/h to remove unbound impurities, such as sugars and other polar compounds.
-
-
Elution:
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water. Since this compound is less polar than more glycosylated mogrosides like Mogroside V, it is expected to elute at a lower ethanol concentration.
-
Begin with a low concentration of ethanol (e.g., 10-20%) and gradually increase the concentration.
-
Collect fractions of a fixed volume using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (example):
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.
-
Gradient: A typical gradient might be 15-40% A over 15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 203 nm.
-
-
-
Pooling and Concentration:
-
Pool the fractions containing high-purity this compound.
-
Concentrate the pooled fractions using a rotary evaporator to remove the ethanol and water.
-
-
Drying:
-
Dry the concentrated sample, for example by lyophilization or vacuum drying, to obtain purified this compound powder.
-
-
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the key stages of this compound purification.
Diagram 2: Biosynthetic Relationship of Mogrosides
Caption: Simplified biosynthetic pathway of major mogrosides from S. grosvenorii.
References
- 1. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Mogroside V from Mogroside IIe
Introduction
Mogroside V, a principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit), is a high-intensity, zero-calorie natural sweetener with significant commercial interest in the food and beverage industry.[1][2] The biosynthetic precursor, Mogroside IIe, is found in immature monk fruit and possesses a bitter taste.[2] The conversion of the bitter this compound to the sweet Mogroside V involves a multi-step glycosylation process. This application note details an enzymatic protocol for the conversion of this compound to Mogroside V utilizing UDP-glucosyltransferases (UGTs), which are key enzymes in the natural biosynthetic pathway of mogrosides.[3]
The enzymatic approach offers a highly specific and efficient method for the synthesis of Mogroside V, avoiding the use of harsh chemicals and the generation of unwanted byproducts. This biotransformation is of particular interest to researchers in natural product synthesis, food science, and drug development for producing high-purity mogroside compounds. Recent advancements in enzyme engineering have led to the development of highly efficient UGT mutants capable of converting this compound to Mogroside V with excellent yields.
Principle
The enzymatic conversion of this compound to Mogroside V is achieved through sequential glycosylation reactions catalyzed by specific UDP-glucosyltransferases (UGTs). The process involves the transfer of glucose moieties from a sugar donor, typically UDP-glucose (UDPG), to the this compound backbone. This conversion eliminates the bitter taste of this compound and imparts the characteristic sweet taste of Mogroside V. The reaction is highly dependent on enzyme activity, substrate concentration, pH, and temperature.
Experimental Protocol
Materials and Reagents
-
This compound (substrate)
-
UDP-glucose (UDPG) (sugar donor)
-
Recombinant UDP-glucosyltransferase (UGT), e.g., UGT94-289-3 or an engineered variant like UGTMS1.
-
Tris-HCl buffer (50 mM, pH 7.0-8.0) or Phosphate Buffer Saline (PBS) (50 mM, pH 6.5)
-
β-mercaptoethanol (5 mM)
-
Methanol (for reaction termination)
-
Ethyl acetate (for extraction)
-
Yeast lysis buffer (e.g., Yeast Buster™, Merck) if using crude cell extracts
-
Deionized water
Equipment
-
Incubator or water bath
-
pH meter
-
Centrifuge
-
HPLC-MS system for analysis
-
Vortex mixer
-
Micropipettes
Procedure
-
Enzyme Preparation:
-
If using a purified recombinant enzyme, dissolve it in the reaction buffer to the desired concentration.
-
If using a crude enzyme extract from a heterologous expression system (e.g., E. coli or yeast), prepare the cell lysate according to standard protocols. For yeast, a commercial lysis buffer can be utilized for cell disruption.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) by dissolving it in 50% DMSO.
-
Prepare a stock solution of UDP-glucose (e.g., 8 mM) in deionized water.
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 100 µL):
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0, or 50 mM PBS, pH 6.5)
-
5 mM β-mercaptoethanol
-
This compound (final concentration, e.g., 0.5 mM)
-
UDP-glucose (final concentration, e.g., 8 mM)
-
Purified enzyme or crude enzyme extract (e.g., 10 µg of purified enzyme or up to 25 µL of crude extract)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific enzyme used (e.g., 45 °C) for a designated period (e.g., 2 to 12 hours). The reaction time may need to be optimized based on enzyme activity and desired conversion yield.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of methanol (e.g., 100 µL of methanol to a 100 µL reaction).
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
The supernatant containing the mogroside products can be directly analyzed by HPLC-MS.
-
For purification, the reaction mixture can be extracted with ethyl acetate.
-
-
Analysis:
-
Analyze the reaction products using a suitable analytical method such as HPLC-MS to identify and quantify the conversion of this compound to Mogroside V and other intermediates.
-
Data Presentation
| Parameter | Value | Reference |
| Enzyme | UGTMS1 / UGT94-289-3 | |
| Substrate | This compound | |
| Sugar Donor | UDP-glucose (UDPG) | |
| This compound Concentration | 0.5 mM - 1 mM | |
| UDP-glucose Concentration | 8 mM | |
| pH | 6.5 - 8.0 | |
| Temperature | 45 °C | |
| Reaction Time | 2 - 12 hours | |
| Conversion Yield | 80% - >99% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enzymatic conversion of this compound to Mogroside V.
Signaling Pathway Diagram
Caption: Enzymatic glycosylation pathway from this compound to Mogroside V.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Assays of Mogroside IIe Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe, a principal bioactive triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate and quantify the anti-inflammatory activity of this compound. The protocols detailed herein are designed to be readily implemented in a standard cell culture laboratory.
Recent studies have demonstrated that mogrosides can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2][3][4] Mogroside V, a closely related compound, has been shown to suppress M1 macrophage polarization and inflammatory responses.[1] Furthermore, Mogroside IIIE, another related compound, has been observed to alleviate inflammation by activating the AMP-activated protein kinase (AMPK)/SIRT1 signaling pathway. These findings underscore the potential of this compound as a modulator of inflammatory processes.
This document provides detailed protocols for inducing and measuring inflammatory responses in macrophage cell lines, along with methods to assess the inhibitory effects of this compound on the production of key inflammatory mediators.
Data Summary of Mogroside Anti-inflammatory Effects
The following tables summarize the quantitative data from studies on the anti-inflammatory effects of various mogrosides. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Effect of Mogrosides on Inflammatory Mediator Production
| Cell Line | Inducer | Mogroside | Concentration | Mediator | % Inhibition / Fold Change | Reference |
| RAW 264.7 | LPS | Mogroside V | 25 µM | TNF-α | ~50% reduction | |
| RAW 264.7 | LPS | Mogroside V | 25 µM | IL-6 | ~60% reduction | |
| RAW 264.7 | LPS | Mogroside V | 25 µM | IL-1β | ~70% reduction | |
| RAW 264.7 | LPS | Mogroside V | 25 µM | NO | ~55% reduction | |
| AR42J | Cerulein + LPS | This compound | 5, 10, 20 µM | Trypsin Activity | Dose-dependent decrease | |
| Primary Pancreatic Acinar Cells | Cerulein + LPS | This compound | 5, 10, 20 µM | Trypsin Activity | Dose-dependent decrease | |
| Porcine Alveolar Macrophages | PM2.5 | Mogroside V | Not specified | IL-18 | Inhibition | |
| Porcine Alveolar Macrophages | PM2.5 | Mogroside V | Not specified | TNF-α | Inhibition |
Table 2: Effect of Mogrosides on Signaling Pathway Components
| Cell Line | Inducer | Mogroside | Concentration | Target Protein | Effect | Reference |
| BV-2 | LPS | Mogroside V | 6.25, 12.5, 25 µM | p-IκBα | Dose-dependent decrease | |
| BV-2 | LPS | Mogroside V | 6.25, 12.5, 25 µM | p-ERK | Dose-dependent decrease | |
| BV-2 | LPS | Mogroside V | 6.25, 12.5, 25 µM | p-JNK | Dose-dependent decrease | |
| Diabetic Mouse BMDMs | LPS + IFN-γ | Mogroside V | Not specified | p-p65 | Decrease | |
| Diabetic Mouse BMDMs | LPS + IFN-γ | Mogroside V | Not specified | p-p38 | Decrease | |
| MPC-5 | High Glucose | Mogroside IIIE | Not specified | AMPK | Activation | |
| MPC-5 | High Glucose | Mogroside IIIE | Not specified | SIRT1 | Activation |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
Objective: To induce an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS) and to evaluate the anti-inflammatory effect of this compound.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound (at non-toxic concentrations)
-
LPS from E. coli (100-1000 ng/mL)
-
24-well or 96-well plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitric Oxide (NO) measurement
Procedure:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess reagent.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
6-well plates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 4 x 10^5 cells/mL and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes for MAPK analysis and 1 hour for NF-κB analysis.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.
-
Block the membranes and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: this compound's inhibitory effect on LPS-induced inflammatory signaling pathways.
References
- 1. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Mogroside IIe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While other mogrosides, such as Mogroside V, are known for their intense sweetness and antioxidant properties, specific data on the antioxidant capacity of this compound is limited in publicly available literature. However, its structural similarity to other known antioxidant mogrosides suggests it may also possess free-radical scavenging capabilities.[1]
These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using two common and reliable methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, causing a measurable color change.
Data Presentation
| Sample | Assay | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |
| Mogroside Extract | DPPH | 1118.1 | Ascorbic Acid | 9.6 |
| Mogroside Extract | ABTS | 1473.2 | Trolox | 47.9 |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. Data sourced from a study on a mogroside extract from Siraitia grosvenorii fruits.[2]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from general procedures for determining the antioxidant activity of natural products.[3][4]
Principle:
The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm. When an antioxidant is added, the DPPH radical is reduced, leading to a color change to a pale yellow, which corresponds to a decrease in absorbance. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a dark bottle at 4°C. Prepare fresh as needed.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare a similar dilution series for the positive control (Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for the ABTS assay.[2]
Principle:
The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is proportional to the antioxidant's activity.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank (control), add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical and can be determined from the graph.
-
Visualizations
Caption: Workflow for the DPPH antioxidant capacity assay.
References
- 1. This compound | 88901-38-6 | NDA90138 | Biosynth [biosynth.com]
- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Utilizing Mogroside IIe in Cancer Cell Line Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe, a principal triterpenoid glycoside found in the unripe fruit of Siraitia grosvenorii (monk fruit), is a member of the cucurbitane family of compounds. While extensive research has highlighted the anti-cancer properties of other mogrosides, such as Mogroside V and IVe, specific data on this compound's cytotoxic effects against cancer cell lines is an emerging area of investigation.[1][2] This document provides a summary of the current understanding of mogrosides' effects on cancer cells, detailed protocols for assessing the cytotoxicity of this compound, and visual representations of experimental workflows and potential signaling pathways.
Recent studies have shown that an alcohol extract of S. grosvenorii, which contains this compound, can significantly inhibit the proliferation of various cancer cell lines, including prostate (DU145), liver (HepG2), lung (A549), and nasopharyngeal (CNE1 and CNE2) cancers.[3] While direct quantitative data for this compound on cancer cells is limited, research on its effects in other cell types provides insight into its potential mechanisms. For instance, in a model of diabetic cardiomyopathy, this compound was found to suppress apoptosis by inhibiting caspases-3, -8, -9, and -12, and modulating the expression of the apoptotic regulators Bax and Bcl-2. This suggests a potential pathway by which this compound could induce cell death in cancer cells.
Studies on other mogroside-containing extracts have demonstrated significant anti-cancer activity. These extracts have been shown to induce a G1 cell cycle arrest and ultimately lead to apoptosis in various cancer cell lines. The mechanism for this apoptosis induction involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
Data Presentation
While specific IC50 values for this compound on cancer cell lines are not yet widely published, the following table summarizes the cytotoxic effects of other mogroside extracts on various cancer cell lines, providing a valuable reference for experimental design.
| Cancer Cell Line | Cell Type | Mogroside Product | Concentration for Significant Effect | Observed Effect |
| T24 | Bladder Cancer | LLE | ≥2 µg/ml | ~30-40% reduction in cell viability |
| PC-3 | Prostate Cancer | LLE | ≥2 µg/ml | ~30-40% reduction in cell viability |
| MDA-MB-231 | Breast Cancer | LLE | ≥2 µg/ml | Significant reduction in cell viability |
| A549 | Lung Cancer | LLE | ≥2 µg/ml | Significant reduction in cell viability |
| HepG2 | Liver Cancer | LLE | ≥2 µg/ml | Significant reduction in cell viability |
| T24 | Bladder Cancer | MOG | ≥1.5 mg/ml | ~20-26% reduction in cell viability |
| PC-3 | Prostate Cancer | MOG | ≥1.5 mg/ml | ~20-26% reduction in cell viability |
| MDA-MB-231 | Breast Cancer | MOG | ≥1.5 mg/ml | Significant reduction in cell viability |
| A549 | Lung Cancer | MOG | ≥1.5 mg/ml | Significant reduction in cell viability |
| HepG2 | Liver Cancer | MOG | ≥1.5 mg/ml | Significant reduction in cell viability |
Data extracted from a study on mogroside-based products LLE and MOG.
Experimental Protocols
The following are detailed protocols for foundational cytotoxicity and apoptosis assays, which can be adapted for the evaluation of this compound's effects on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control at the same concentration as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity and apoptosis assays.
Caption: Hypothesized apoptotic signaling pathway of this compound.
Caption: Logical flow of research for evaluating this compound.
References
Mogroside IIe stability testing in different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). It is a known precursor to the intensely sweet Mogroside V and is often found in higher concentrations in unripe fruit. As with any natural compound intended for use in pharmaceutical or functional food applications, a thorough understanding of its stability under various environmental conditions is critical. This document provides detailed application notes and protocols for conducting stability testing of this compound under different pH and temperature conditions.
The stability profile of a compound is essential for determining its shelf-life, appropriate storage conditions, and compatibility with different formulation matrices. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a crucial component of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3]
The protocols described herein are based on established methodologies for the stability testing of natural products, particularly triterpenoid saponins, and are designed to be adapted and validated for the specific analysis of this compound.[4][5]
Data Presentation
While specific experimental data on the stability of isolated this compound is not extensively available in public literature, the following tables are presented as templates for summarizing quantitative data obtained from stability studies. These tables should be populated with experimental results to provide a clear and comparative overview of this compound stability.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values and a Constant Temperature (e.g., 25°C)
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Degradation at 24h | Concentration at 7 days (µg/mL) | % Degradation at 7 days | Appearance of Solution |
| 2.0 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 4.0 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 7.0 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 9.0 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 12.0 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
Table 2: Thermal Stability of this compound in an Aqueous Solution (e.g., at pH 7.0)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Degradation at 24h | Concentration at 7 days (µg/mL) | % Degradation at 7 days | Appearance of Solution |
| 4 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 25 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 40 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 60 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
| 80 | [Initial Value] | [Value] | [Value] | [Value] | [Value] | [Observation] |
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on this compound to evaluate its stability under various stress conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a standardized stock solution of this compound for use in stability studies.
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol or ethanol
-
Volumetric flasks
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a minimal amount of HPLC-grade methanol or ethanol.
-
Transfer the solution to a volumetric flask of appropriate size.
-
Bring the solution to volume with the same solvent to achieve a final concentration of, for example, 1 mg/mL. This is the stock solution.
-
Prepare working solutions by diluting the stock solution with the appropriate buffer or solvent to the desired concentration for analysis (e.g., 100 µg/mL).
-
Protocol 2: pH Stability (Hydrolysis) Study
-
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound working solution
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12). Standard buffer systems such as phosphate, citrate, or borate buffers can be used.
-
Constant temperature incubator or water bath (e.g., set at 25°C, 40°C, and 60°C).
-
HPLC vials
-
-
Procedure:
-
Transfer a known volume of the this compound working solution into separate reaction vessels for each pH to be tested.
-
Add an equal volume of the respective buffer solution to each vessel.
-
Mix the solutions thoroughly.
-
Immediately withdraw a sample from each solution for time point zero (T=0) analysis.
-
Incubate the remaining solutions at a constant temperature.
-
Withdraw samples at predetermined time intervals (e.g., 1, 6, 12, 24 hours, and 7 days).
-
If the buffer is not compatible with the analytical method, neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: Thermal Stability Study
-
Objective: To assess the stability of this compound at different temperatures.
-
Materials:
-
This compound working solution (in a suitable solvent, e.g., water or a neutral buffer)
-
Temperature-controlled ovens or incubators set at various temperatures (e.g., 40°C, 60°C, 80°C).
-
HPLC vials
-
-
Procedure:
-
Aliquot the this compound working solution into several HPLC vials.
-
Place the vials in the pre-heated ovens/incubators.
-
Withdraw vials at specified time points (e.g., 1, 6, 12, 24 hours, and 7 days).
-
Cool the samples to room temperature before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 4: Analytical Method for Quantification of this compound
-
Objective: To provide a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products. This method should be validated for specificity, linearity, accuracy, and precision.
-
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a low wavelength (e.g., 203-210 nm) or ELSD.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a calibration curve using standard solutions of this compound at different concentrations.
-
Inject the samples from the stability studies into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the standards.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the stability testing of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. snscourseware.org [snscourseware.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmadekho.com [pharmadekho.com]
- 4. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Mogroside IIe Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe is a cucurbitane-type triterpenoid glycoside and a principal active component found in the unripe fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides, including this compound, are recognized for their potential health benefits, which encompass antioxidant, anti-inflammatory, and anti-diabetic properties.[2][3] Understanding the molecular mechanisms underlying these therapeutic effects is crucial for drug development and clinical applications. Gene expression analysis provides a powerful tool to elucidate how this compound modulates cellular pathways at the transcriptional level.
These application notes offer a comprehensive guide to investigating the effects of this compound on gene expression. This document provides detailed protocols for cell culture and treatment, RNA extraction, and subsequent gene expression analysis using RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR). Additionally, it includes protocols for validating protein-level changes using Western blotting and presents expected changes in key genes and signaling pathways modulated by this compound.
Data Presentation: Expected Gene Expression Changes
Treatment with this compound is anticipated to modulate the expression of genes involved in inflammation, apoptosis, and metabolic regulation. The following tables summarize the expected changes in key target genes based on existing research.
Table 1: Expected Modulation of Genes Involved in Inflammation and Apoptosis by this compound Treatment
| Gene | Function | Expected Change in Expression |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| IL-1β | Pro-inflammatory cytokine | Downregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| Caspase-3 | Executioner caspase in apoptosis | Downregulation of mRNA |
| Caspase-8 | Initiator caspase in extrinsic apoptosis | Downregulation of mRNA |
| Caspase-9 | Initiator caspase in intrinsic apoptosis | Downregulation of mRNA |
| Bax | Pro-apoptotic Bcl-2 family protein | Downregulation |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Upregulation |
Table 2: Expected Modulation of Genes in the AMPK/SIRT1 Signaling Pathway by this compound Treatment
| Gene | Function | Expected Change in Expression |
| PRKAA1 (AMPKα1) | Catalytic subunit of AMPK | Upregulation of phosphorylation (activity) |
| SIRT1 | NAD-dependent deacetylase | Upregulation |
| PGC-1α | Transcriptional coactivator for mitochondrial biogenesis | Upregulation |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes, AR42J pancreatic acinar cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that allows for 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete culture medium to final concentrations ranging from 5 µM to 20 µM.[4] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the treated cells for various time points (e.g., 6, 12, or 24 hours) to capture both early and late gene expression responses.[4]
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: Total RNA Extraction
This protocol outlines the extraction of high-quality total RNA from cultured cells for downstream applications like RNA-Seq and qRT-PCR.
Materials:
-
TRIzol® reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
RNA Precipitation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases. Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes.
-
RNA Pelletting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
RNA Quality and Quantity Assessment: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity (RIN value) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN value > 8.0 is recommended for RNA-Seq.
Protocol 3: RNA Sequencing (RNA-Seq) and Data Analysis
This protocol provides a general workflow for RNA-Seq to obtain a global view of gene expression changes following this compound treatment.
1. Library Preparation: a. mRNA Enrichment: Start with 1-2 µg of high-quality total RNA. Enrich for mRNA by selecting for poly(A) tails or by depleting ribosomal RNA (rRNA). b. Fragmentation and cDNA Synthesis: Fragment the enriched mRNA. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis. c. Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
2. Sequencing: a. Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth (typically 20-30 million reads per sample).
3. Bioinformatic Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR. c. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts. d. Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and vehicle control groups. e. Pathway and Functional Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis using databases like Gene Ontology (GO) and KEGG to identify biological pathways affected by this compound treatment.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is for validating the results from RNA-Seq or for analyzing the expression of specific target genes. A two-step RT-qPCR protocol is described.
1. cDNA Synthesis (Reverse Transcription): a. Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, random primers or oligo(dT)s, and RNase-free water. b. Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice. c. Reverse Transcription: Add reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase to the RNA-primer mixture. d. Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. e. Storage: The resulting cDNA can be stored at -20°C.
2. Real-Time PCR (qPCR): a. Reaction Setup: In a qPCR plate, prepare a reaction mix for each gene of interest containing:
- SYBR Green or TaqMan master mix
- Forward and reverse primers for the target gene
- Diluted cDNA template
- Nuclease-free water b. Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to check for genomic DNA contamination. c. qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:
- Initial denaturation: 95°C for 2-5 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.
- Melt curve analysis (for SYBR Green). d. Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 5: Western Blot Analysis for Protein Expression
This protocol is used to validate changes in protein expression and activation (e.g., phosphorylation, cleavage) of key targets identified in gene expression studies.
1. Protein Extraction: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, SIRT1, cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C. c. Washing: Wash the membrane three times with TBST for 10 minutes each. d. Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis: a. Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. b. Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for analyzing gene and protein expression in response to this compound.
Caption: this compound activates the AMPK/SIRT1 signaling pathway to reduce inflammation.
Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins and caspases.
References
Investigating the Impact of Mogroside IIe on the NF-κB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIe, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, has garnered interest for its potential therapeutic properties. Emerging research suggests that this compound possesses anti-inflammatory effects, although its precise mechanisms of action are still under investigation. One of the key pathways regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document provides detailed application notes and experimental protocols for researchers to investigate the effect of this compound on the NF-κB signaling pathway, a critical step in evaluating its potential as a novel anti-inflammatory agent.
Recent studies have indicated that this compound can inhibit digestive enzyme activity and selectively reduce the levels of Interleukin-9 (IL-9) in models of acute pancreatitis, suggesting a targeted anti-inflammatory response.[1] While this points towards an immunomodulatory role, its direct impact on the NF-κB pathway, a central regulator of inflammatory gene expression, remains to be fully elucidated. The protocols outlined below provide a comprehensive framework for characterizing the molecular interactions of this compound with key components of the NF-κB pathway.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the experimental protocols detailed in this document.
Table 1: Effect of this compound on NF-κB-Dependent Reporter Gene Expression
| Treatment Group | This compound Conc. (µM) | NF-κB Luciferase Activity (Fold Change vs. Control) | Renilla Luciferase Activity (RLU) | Normalized NF-κB Activity |
| Untreated Control | 0 | |||
| Vehicle Control | 0 | |||
| TNF-α (10 ng/mL) | 0 | |||
| TNF-α + this compound | 1 | |||
| TNF-α + this compound | 5 | |||
| TNF-α + this compound | 10 | |||
| TNF-α + this compound | 25 | |||
| TNF-α + this compound | 50 |
Table 2: Effect of this compound on p65 and IκBα Phosphorylation
| Treatment Group | This compound Conc. (µM) | p-p65/p65 Ratio (Relative to TNF-α) | p-IκBα/IκBα Ratio (Relative to TNF-α) |
| Untreated Control | 0 | ||
| Vehicle Control | 0 | ||
| TNF-α (10 ng/mL) | 0 | ||
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 5 | ||
| TNF-α + this compound | 10 | ||
| TNF-α + this compound | 25 | ||
| TNF-α + this compound | 50 |
Table 3: Effect of this compound on IκBα Degradation
| Treatment Group | This compound Conc. (µM) | IκBα Protein Level (Relative to Untreated Control) |
| Untreated Control | 0 | |
| Vehicle Control | 0 | |
| TNF-α (10 ng/mL) | 0 | |
| TNF-α + this compound | 1 | |
| TNF-α + this compound | 5 | |
| TNF-α + this compound | 10 | |
| TNF-α + this compound | 25 | |
| TNF-α + this compound | 50 |
Table 4: Effect of this compound on Nuclear Translocation of p65
| Treatment Group | This compound Conc. (µM) | Nuclear p65 Intensity (Arbitrary Units) | Cytoplasmic p65 Intensity (Arbitrary Units) | Nuclear/Cytoplasmic p65 Ratio |
| Untreated Control | 0 | |||
| Vehicle Control | 0 | |||
| TNF-α (10 ng/mL) | 0 | |||
| TNF-α + this compound | 1 | |||
| TNF-α + this compound | 5 | |||
| TNF-α + this compound | 10 | |||
| TNF-α + this compound | 25 | |||
| TNF-α + this compound | 50 |
Table 5: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | 0 | |||
| Vehicle Control | 0 | |||
| LPS (1 µg/mL) | 0 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 | |||
| LPS + this compound | 50 |
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway with potential points of inhibition by this compound.
Caption: Experimental workflow for investigating this compound's effect on the NF-κB pathway.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
This compound (dissolved in DMSO)
-
TNF-α (reconstituted in sterile water)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 5 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Add 10 µL of the complex to each well. Incubate for 24 hours.
-
-
This compound Treatment:
-
After 24 hours, replace the medium with 90 µL of fresh, serum-free medium.
-
Add 10 µL of this compound at various final concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells. Incubate for 1 hour.
-
-
NF-κB Activation:
-
Add 10 µL of TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes with gentle shaking.
-
In the luminometer, inject 50 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence.
-
Then, inject 50 µL of Stop & Glo® Reagent (Renilla substrate) and measure luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the vehicle-treated, TNF-α stimulated control.
Western Blot for p65 and IκBα Phosphorylation and IκBα Degradation
This protocol detects changes in the phosphorylation status of key NF-κB signaling proteins and the degradation of the inhibitory protein IκBα.
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
LPS (from E. coli O111:B4)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-p-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well. After 24 hours, pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for phosphorylation) or 60 minutes (for degradation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL reagent.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon NF-κB activation.
Materials:
-
HeLa cells or other suitable adherent cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (1% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells on coverslips in 24-well plates. After 24 hours, pre-treat with this compound for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA for 30 minutes.
-
Incubate with anti-p65 primary antibody (diluted in blocking solution) for 1 hour.
-
Wash with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm using image analysis software.
ELISA for Pro-inflammatory Cytokines
This assay measures the secretion of pro-inflammatory cytokines into the cell culture medium.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plate reader
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. After 24 hours, pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on the NF-κB signaling pathway. By systematically evaluating its impact on NF-κB transcriptional activity, protein phosphorylation, IκBα degradation, p65 nuclear translocation, and downstream cytokine production, researchers can gain a comprehensive understanding of its anti-inflammatory mechanism. This detailed characterization is essential for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols: Mogroside IIe in the Study of Diabetic Complications
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of microvascular and macrovascular complications, including nephropathy, retinopathy, neuropathy, and cardiomyopathy.[1][2] The underlying pathophysiology of these complications involves multiple interconnected mechanisms, primarily oxidative stress, chronic inflammation, apoptosis, and the formation of advanced glycation end-products (AGEs).[1][3] Mogroside IIe, a cucurbitane-type triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has emerged as a compound of interest for its potential therapeutic effects against these complications.[4] Studies on mogrosides, including the closely related Mogroside IIIE, have demonstrated significant anti-diabetic, antioxidant, and anti-inflammatory properties.
These application notes provide a comprehensive overview of the use of this compound in studying diabetic complications, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed protocols for relevant experimental studies.
Key Mechanisms of Action in Diabetic Complications
This compound and related mogrosides combat diabetic complications through several key pathways:
-
Anti-Apoptotic Effects: In diabetic cardiomyopathy, this compound has been shown to suppress cardiomyocyte apoptosis by inhibiting multiple caspase signaling pathways.
-
Anti-Inflammatory and Antioxidant Activity: Mogrosides alleviate high glucose-induced inflammation and oxidative stress. This is achieved by reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulating key signaling pathways like AMPK/SIRT1 and NF-κB/NLRP3.
-
Inhibition of Advanced Glycation End-Products (AGEs): Mogroside extracts have potent anti-glycation activity, inhibiting the formation of AGEs, which are central to the pathogenesis of vascular damage in diabetes.
Signaling Pathway Diagrams
Data Presentation: Quantitative Effects of this compound and Extracts
The following tables summarize the quantitative data from studies investigating the effects of this compound and related extracts on various markers of diabetic complications.
Table 1: Effect of this compound on Biochemical Parameters in a Type 2 Diabetes Rat Model
| Parameter | Diabetic Model Control | This compound (Low Dose) | This compound (High Dose) | Rosiglitazone (Positive Control) |
| Glucose Metabolism | ||||
| Fasting Blood Glucose | Increased | Decreased | Significantly Decreased | Decreased |
| Lipid Profile | ||||
| Triglyceride (TG) | Increased | Decreased | Significantly Decreased | Decreased |
| Total Cholesterol (TC) | Increased | Decreased | Significantly Decreased | Decreased |
| Low-Density Lipoprotein (LDL) | Increased | Decreased | Significantly Decreased | Decreased |
| High-Density Lipoprotein (HDL) | Decreased | Increased | Significantly Increased | Increased |
| Cardiac Injury Markers | ||||
| LDH1, CKMB, CK | Increased | Decreased | Significantly Decreased | Decreased |
| Inflammatory Cytokines | ||||
| IL-6, IL-1, TNF-α | Increased | Decreased | Significantly Decreased | Decreased |
Data derived from a study on diabetic cardiomyopathy. "Decreased" and "Increased" indicate a trend, while "Significantly" denotes a statistically significant change (p < 0.05) in a dose-dependent manner.
Table 2: Anti-Glycation and Antioxidant Activities of Mogroside Extract (MGE)
| Assay | MGE Concentration | % Inhibition / Activity | Positive Control |
| Anti-Glycation | Aminoguanidine (AG) | ||
| Fluorescent AGEs Formation | 125 µg/mL | 33.6% | - |
| 500 µg/mL | 58.5% | 81.6% (at 500 µg/mL) | |
| Nε-(carboxymethyl) lysine (CML) | 500 µg/mL | 71.2% | Comparable to AG |
| Protein Carbonyls | 500 µg/mL | 26.7% | - |
| Antioxidant Activity | IC50 / Activity | Control | |
| DPPH Radical Scavenging | - | IC50: 1118.1 µg/mL | Ascorbic Acid (IC50: 9.6 µg/mL) |
| ABTS Radical Scavenging | - | IC50: 1473.2 µg/mL | Trolox (IC50: 47.9 µg/mL) |
| Peroxide Radical Scavenging (ORAC) | - | 851.8 µmol TE/g | - |
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: In Vivo Model of Diabetic Cardiomyopathy
This protocol is based on the methodology used to study this compound in a type 2 diabetes (T2D) rat model.
-
Animal Model Induction:
-
Use male Sprague-Dawley rats.
-
Feed rats a high-sugar, high-fat diet for 8 weeks to induce insulin resistance.
-
After 8 weeks, administer a single intraperitoneal injection of streptozotocin (STZ) (e.g., 30-40 mg/kg) to induce hyperglycemia.
-
Confirm the diabetic model by measuring fasting blood glucose levels (>11.1 mmol/L) 72 hours post-injection.
-
-
Grouping and Treatment:
-
Normal Control: Healthy rats on a standard diet.
-
Diabetic Model Control (DMC): Diabetic rats receiving vehicle (e.g., saline).
-
This compound Groups: Diabetic rats treated with low and high doses of this compound (e.g., 50 and 100 mg/kg/day) via oral gavage.
-
Positive Control: Diabetic rats treated with an anti-diabetic drug like Rosiglitazone.
-
Administer treatments daily for a period of 8-12 weeks.
-
-
Sample Collection and Analysis:
-
Collect blood samples periodically to measure glucose, insulin, and lipid profiles (TC, TG, HDL, LDL).
-
At the end of the study, euthanize the animals and collect heart tissue.
-
One portion of the heart is fixed in 10% formalin for histological analysis (e.g., H&E staining).
-
Another portion is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
-
Molecular and Biochemical Analysis:
-
Western Blot: Homogenize heart tissue to extract proteins. Analyze the expression of apoptotic proteins (Caspase-3, -8, -9, -12, Bcl-2, Bax).
-
qRT-PCR: Extract total RNA from heart tissue. Analyze the mRNA expression levels of the aforementioned apoptotic genes and inflammatory cytokines.
-
ELISA: Use serum to measure the concentrations of inflammatory markers (IL-1β, IL-6, TNF-α) and cardiac injury markers (LDH1, CKMB).
-
Protocol 2: In Vitro High Glucose-Induced Podocyte Injury Model
This protocol is adapted from studies on Mogroside IIIE, which can be applied to this compound to study diabetic nephropathy.
-
Cell Culture:
-
Culture mouse podocyte cells (MPC-5) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
High Glucose (HG) Treatment:
-
Seed podocytes in plates and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Divide cells into groups:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
HG + this compound: 30 mM D-glucose co-treated with various concentrations of this compound (e.g., 10, 25, 50 µM).
-
-
Incubate for 24-48 hours.
-
-
Analysis of Inflammation and Oxidative Stress:
-
ELISA: Collect the cell culture supernatant to measure the secreted levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.
-
Oxidative Stress Markers: Lyse the cells and use the lysate to measure malondialdehyde (MDA) content and the activity of superoxide dismutase (SOD) and catalase (CAT) using respective assay kits.
-
-
Apoptosis and Signaling Pathway Analysis:
-
Flow Cytometry: Assess cell apoptosis using an Annexin V-FITC/PI apoptosis detection kit.
-
Western Blot: Analyze the expression of key proteins in the AMPK/SIRT1 pathway (p-AMPK, SIRT1) and apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3). To confirm pathway dependence, an AMPK inhibitor like Compound C can be used as a pre-treatment.
-
Protocol 3: In Vitro BSA-Glucose Glycation Assay
This protocol assesses the anti-glycation activity of this compound by measuring the inhibition of AGEs formation.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Bovine Serum Albumin (BSA) (e.g., 10 mg/mL).
-
D-glucose (e.g., 0.5 M).
-
Sodium azide (0.02%) to prevent microbial growth.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
-
Prepare test samples by adding various concentrations of this compound to the mixture.
-
Use Aminoguanidine (AG) as a positive control.
-
Include a control group with BSA and glucose but no inhibitor.
-
-
Incubation:
-
Incubate all samples in a sterile, dark environment at 37°C for 1-4 weeks.
-
-
Measurement of Fluorescent AGEs:
-
At weekly intervals, take an aliquot from each sample.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage inhibition of AGEs formation relative to the control group without an inhibitor.
-
-
Measurement of Nε-(carboxymethyl) lysine (CML):
-
At the end of the incubation period, use a competitive ELISA kit to quantify the amount of CML formed in each sample, following the manufacturer's instructions. This provides a measure of non-fluorescent AGEs.
-
References
- 1. Complications of Diabetes Mellitus - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. A Review of Medicinal Plants with Renoprotective Activity in Diabetic Nephropathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model [frontiersin.org]
High-Yield Enzymatic Synthesis of Sweet Mogrosides from Bitter Precursors
Application Note: Transforming Mogroside IIE into High-Value Sweeteners
This application note details a high-yield, enzymatic approach for the transglycosylation of this compound, a bitter precursor abundant in unripe monk fruit, into highly sweet and palatable mogrosides, such as Mogroside V. This biotransformation process offers a sustainable and efficient method for enhancing the quality and commercial value of mogroside extracts, making it highly relevant for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries.
The enzymatic conversion of bitter-tasting mogrosides into hyper-sweet analogues is a key strategy for improving the flavor profile of natural sweeteners derived from monk fruit (Siraitia grosvenorii).[1][2] this compound, a diglycoside, can be selectively glycosylated to produce mogrosides with a greater number of glucose units, which correlates with increased sweetness and reduced bitterness.[2][3] This process can be achieved with high efficiency using specific glycosyltransferases, such as UDP-glucosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases).[4]
Key Enzymes and Methodologies
Two primary enzymatic systems have demonstrated high efficacy in the transglycosylation of this compound:
-
UDP-Glucosyltransferases (UGTs): These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the mogroside acceptor. Engineered UGTs have shown remarkable catalytic efficiency and regioselectivity, enabling the controlled synthesis of specific mogroside isomers. For instance, the sequential action of UGTs can convert this compound to Mogroside IV and subsequently to Mogroside V with high conversion rates.
-
Cyclodextrin Glucanotransferases (CGTases): CGTases are versatile enzymes that catalyze the transfer of glucose units from a donor substrate like starch to an acceptor molecule. This method is advantageous due to the use of an inexpensive glucose donor. CGTases from various bacterial sources, including Paenibacillus macerans, Geobacillus sp., and Thermoanaerobacter sp., have been successfully employed for the transglycosylation of mogrosides, leading to an improved sensory profile.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the enzymatic transglycosylation of this compound and related mogrosides.
Table 1: Conversion Yields of this compound using Engineered UGTs
| Enzyme System | Substrate | Product(s) | Conversion Rate (%) | Reference |
| UGTMS1 | This compound | Mogroside IIIA, IVA | 82 | |
| UGTMS1 | This compound | Mogroside IIIs, IVs, VX | 85 | |
| Engineered Yeast (Mog3) | This compound | Mogroside IV, V | 62 | |
| UGT94-289-3 | Mogroside III | Sweet Mogrosides | 95 |
Table 2: Optimized Conditions for CGTase-Mediated Transglycosylation
| Parameter | Optimal Value | Reference |
| This compound Concentration | 3% (w/v) | |
| Starch Concentration | 6% (w/v) | |
| Temperature | 50°C | |
| pH | 6.5 | |
| Enzyme Source | Bacillus macerans CGTase | |
| Reaction Time | 24 hours | |
| Glycosylation Yield | >90% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the enzymatic synthesis of transglycosylated mogrosides.
Caption: Experimental workflow for the enzymatic synthesis of transglycosylated mogrosides.
Caption: Simplified biosynthetic pathway of Mogroside V from Mogrol.
Detailed Experimental Protocols
Protocol 1: Transglycosylation of this compound using UDP-Glucosyltransferase (UGT)
This protocol is adapted from studies on engineered UGTs for mogroside synthesis.
1. Materials and Reagents:
-
This compound (substrate)
-
Recombinant UGT enzyme (e.g., UGTMS1-M7)
-
Uridine diphosphate glucose (UDPG) as the glucose donor
-
Reaction Buffer: 50 mM Tris-HCl or PBS, pH 7.0-8.0
-
Methanol (for reaction termination)
-
Deionized water
2. Enzyme Expression and Purification (General Steps): a. Clone the gene of the desired UGT into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3). b. Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 0.4 mM) and incubate at a lower temperature (e.g., 15°C) for 12-16 hours. d. Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. e. Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA column). f. Determine the protein concentration using a standard assay (e.g., Bradford).
3. Transglycosylation Reaction: a. Prepare a reaction mixture containing:
- This compound (e.g., 1 mM)
- UDPG (e.g., 2 mM)
- Purified UGT enzyme (e.g., 1-5 µM)
- Reaction Buffer to a final volume of 1 mL. b. Incubate the reaction mixture at the optimal temperature for the specific UGT (e.g., 30-45°C) for a defined period (e.g., 2-24 hours). c. Monitor the reaction progress by taking aliquots at different time points. d. Terminate the reaction by adding an equal volume of methanol.
4. Product Analysis and Purification: a. Centrifuge the terminated reaction mixture to precipitate the enzyme. b. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the substrate and products.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile and water gradient.
- Detection: UV at 203-210 nm. c. For preparative scale, purify the transglycosylated mogrosides using preparative HPLC or solid-phase extraction (SPE) with a C18 cartridge. d. Characterize the purified products using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm their molecular weights and structures.
Protocol 2: Transglycosylation of this compound using Cyclodextrin Glucanotransferase (CGTase)
This protocol is based on the optimization of CGTase-mediated transglycosylation of mogrosides.
1. Materials and Reagents:
-
This compound (substrate)
-
Soluble starch or maltodextrin (glucose donor)
-
CGTase from a commercial source (e.g., from Bacillus macerans)
-
Reaction Buffer: 50 mM Phosphate or Acetate buffer, pH 6.0-7.0
-
Methanol or heat treatment for reaction termination
-
Deionized water
2. Transglycosylation Reaction: a. Prepare the substrate solution by dissolving this compound (e.g., 3% w/v) and soluble starch (e.g., 6% w/v) in the reaction buffer. b. Preheat the substrate solution to the optimal reaction temperature (e.g., 50-60°C). c. Add the CGTase enzyme (e.g., 30 U/g of starch) to initiate the reaction. d. Incubate the reaction mixture with gentle agitation for up to 24 hours. e. Terminate the reaction by boiling for 10 minutes to denature the enzyme, followed by cooling.
3. Product Analysis and Purification: a. Follow the same analytical procedures as described in Protocol 1 (HPLC, LC-MS, MALDI-TOF MS) to identify and quantify the transglycosylated products. b. The purification of the products from the reaction mixture containing residual starch may require additional steps, such as ethanol precipitation to remove polysaccharides, followed by SPE or preparative HPLC.
Conclusion
The enzymatic transglycosylation of this compound presents a highly effective and targeted approach for the synthesis of high-intensity sweeteners with improved taste profiles. Both UGTs and CGTases offer viable routes, with the choice of enzyme depending on the desired product specificity, cost of the glucose donor, and scalability of the process. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to establish and optimize the high-yield synthesis of transglycosylated mogrosides for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mogroside IIe as a Versatile Substrate for Glycosyltransferase Activity Assays
Introduction
Mogroside IIe, a bitter cucurbitane glycoside found in unripe monk fruit (Siraitia grosvenorii), serves as a crucial precursor in the biosynthesis of the intensely sweet mogrosides, such as Mogroside V.[1][2] This natural biotransformation pathway is driven by the enzymatic activity of uridine diphosphate (UDP)-glycosyltransferases (UGTs), which sequentially add glucose moieties to the this compound core structure.[3][4] This enzymatic conversion of a bitter compound into a highly sweet one makes this compound an excellent substrate for assaying the activity of various glycosyltransferases. This application note provides detailed protocols and data for utilizing this compound in glycosyltransferase activity assays, catering to researchers in natural product synthesis, enzyme engineering, and drug development.
The use of this compound as a substrate is particularly relevant for identifying and characterizing novel UGTs, optimizing their catalytic efficiency, and screening for inhibitors. Such studies are pivotal in the development of biocatalytic processes for the industrial production of natural, low-calorie sweeteners and for the modification of drug molecules to improve their pharmacological properties.[1]
Key Applications
-
Enzyme Discovery and Characterization: Screening of novel glycosyltransferases from various sources for their ability to glycosylate this compound.
-
Enzyme Engineering: Directed evolution and site-directed mutagenesis studies to enhance the catalytic efficiency and alter the regiospecificity of glycosyltransferases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify inhibitors of glycosyltransferase activity, which is relevant for drug interaction studies.
-
Biocatalytic Process Development: Optimization of reaction conditions for the large-scale production of high-intensity sweeteners.
Experimental Data
The following tables summarize the catalytic activities of different glycosyltransferases with this compound as the substrate under specified reaction conditions.
Table 1: Glycosyltransferase Activity with this compound
| Enzyme | Origin | Products Formed from this compound | Total Conversion Rate (%) | Reference |
| UGT94-289-3 | Siraitia grosvenorii | Siamenoside I, Mogroside IV, Mogroside V, Mogroside VI | Low (trace products detected) | |
| UGTMS1 | Siraitia grosvenorii | Mogroside IIIA, Mogroside IVA | 82 | |
| UGTMS2 (OsUGT91C1) | Oryza sativa | Mogroside IIIE, Mogroside IIIA, Siamenoside I, Mogroside IVX, Mogroside VX | 85 | |
| UGTMS1-M7 (engineered) | Mutant of UGTMS1 | Enhanced conversion to various mogrosides | >99 (in one-pot reaction with UGTMG1) |
Table 2: Comparative Enzyme Activity
| Enzyme | Specific Activity (mU/mg) with this compound | Reference |
| UGT94-289-3 | 0.021 | |
| UGTMS1 | 12.42 |
Visualizing the Glycosylation Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic conversion of this compound and the general workflow for a glycosyltransferase activity assay.
Caption: Enzymatic conversion of bitter this compound to sweet mogrosides.
Caption: General workflow for a glycosyltransferase activity assay.
Protocols
Protocol 1: Standard Glycosyltransferase Activity Assay
This protocol is adapted from studies characterizing UGTs involved in mogroside biosynthesis.
1. Reagents and Materials:
-
This compound (substrate)
-
UDP-glucose (UDPG) (sugar donor)
-
Purified glycosyltransferase (e.g., UGTMS1, UGTMS2)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
100 mM MgCl₂
-
Methanol (for reaction termination)
-
HPLC or LC-MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDPG (e.g., 50 mM in water).
-
Set up the reaction mixture in a final volume of 300 µL:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM UDPG
-
0.2 mM this compound
-
100 µg of purified enzyme
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 40°C for a specified time (e.g., 30 minutes to 12 hours, depending on enzyme activity).
-
Terminate the reaction by adding an equal volume (300 µL) of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the consumption of this compound and the formation of glycosylated products.
Protocol 2: Kinetic Parameter Determination
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a glycosyltransferase with this compound as the substrate.
1. Reagents and Materials:
-
Same as Protocol 1.
2. Procedure:
-
Prepare reaction mixtures as described in Protocol 1, but vary the concentration of this compound over a range (e.g., 0.01 mM to 0.4 mM) while keeping the UDPG concentration constant and saturating (e.g., 1 mM).
-
Maintain a constant amount of purified enzyme in each reaction.
-
Incubate the reactions at 40°C for a fixed time that ensures the reaction is in the initial linear range (e.g., 30 minutes).
-
Terminate the reactions and analyze the products as described in Protocol 1.
-
Measure the initial reaction velocity (product formation per unit time) for each this compound concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 3: Product Analysis by HPLC
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient could be 25% to 80% Solvent B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 203 nm) or a mass spectrometer.
2. Procedure:
-
Inject the supernatant from the terminated reaction onto the HPLC system.
-
Run the gradient program to separate this compound and its glycosylated products.
-
Identify peaks by comparing retention times with authentic standards, if available, or by mass spectrometry.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas.
Conclusion
This compound is a highly effective and biologically relevant substrate for the assay of glycosyltransferase activity, particularly for enzymes involved in the biosynthesis of natural sweeteners. The protocols and data presented in this application note provide a solid foundation for researchers to explore the vast potential of glycosyltransferases in various fields, from food science to pharmaceuticals. The clear difference in taste between the substrate and its products also offers a potential avenue for developing qualitative, high-throughput screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mogroside IIe Biological Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro biological effects of Mogroside IIe, a triterpene glycoside extracted from the unripe fruit of Siraitia grosvenorii[1]. The protocols outlined below offer detailed methodologies for investigating its therapeutic potential in various cell-based models. This compound has demonstrated significant anti-apoptotic and anti-inflammatory properties, making it a compound of interest for drug development.
Anti-Apoptotic Effects in Cardiomyocytes
This compound has been shown to protect cardiomyocytes from apoptosis, a key factor in the pathogenesis of diabetic cardiomyopathy[1]. In vitro studies using H9c2 rat cardiomyocyte cell lines indicate that this compound can suppress homocysteine-induced apoptosis[1].
Key Biological Effects:
-
Inhibition of Caspase Activity: this compound dose-dependently inhibits the mRNA expression and protein activity of caspase-3, -8, -9, and -12, which are key executioners of apoptosis[1].
-
Regulation of Bcl-2 Family Proteins: It promotes the expression of the anti-apoptotic protein Bcl-2 while suppressing the expression of the pro-apoptotic proteins Bax and Cytochrome C[1].
-
Cell Viability: Notably, this compound does not significantly affect the viability of H9c2 cells on its own, suggesting a favorable safety profile at effective concentrations.
Quantitative Data Summary
| Cell Line | Treatment | Key Findings | Reference |
| H9c2 | Homocysteine (Hcy) + this compound | Dose-dependent inhibition of Hcy-induced apoptosis. | |
| H9c2 | This compound | No significant effect on cell viability. | |
| H9c2 | Homocysteine (Hcy) + this compound | Dose-dependent decrease in mRNA and protein levels of Caspase-3, -8, -9, -12, Bax, and Cyt-C. | |
| H9c2 | Homocysteine (Hcy) + this compound | Dose-dependent increase in mRNA and protein levels of Bcl-2. |
Experimental Protocols
1.1. Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Induce apoptosis with an appropriate concentration of homocysteine (Hcy). Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours.
1.2. Cell Viability Assay (CCK-8 Assay)
-
Seed H9c2 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
1.3. Apoptosis Analysis by Flow Cytometry
-
Harvest treated cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
1.4. Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for Caspase-3, -8, -9, -12, Bcl-2, Bax, Cyt-C, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
1.5. Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Caspase-3, -8, -9, -12, Bcl-2, Bax, Cyt-C, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins and caspases.
Inhibition of Digestive Enzymes in Pancreatic Acinar Cells
This compound has been found to ameliorate acute pancreatitis by inhibiting the activity of digestive enzymes. This effect is mediated through the downregulation of the Interleukin-9 (IL-9)/IL-9 receptor signaling pathway.
Key Biological Effects:
-
Enzyme Inhibition: this compound dose- and time-dependently decreases the activity of trypsin and cathepsin B in pancreatic acinar cells (AR42J and primary cells).
-
IL-9 Regulation: It reduces the level of IL-9, and the inhibitory effect of this compound on digestive enzymes can be reversed by the addition of exogenous IL-9.
Quantitative Data Summary
| Cell Line | Treatment | Key Findings | Reference |
| AR42J, Primary Pancreatic Acinar Cells | This compound (20 µM) | Time-dependent inhibition of trypsin and cathepsin B activity. | |
| AR42J, Primary Pancreatic Acinar Cells | This compound (5, 10, 20 µM) | Dose-dependent inhibition of trypsin and cathepsin B activity. | |
| AR42J, Primary Pancreatic Acinar Cells | Cerulein + LPS + this compound | Dose-dependent inhibition of cerulein + LPS-induced trypsin and cathepsin B activity. |
Experimental Protocols
2.1. Cell Culture and Treatment
-
Cell Lines: AR42J rat pancreatic acinar cell line and primary pancreatic acinar cells.
-
Culture Medium: For AR42J, use F-12K Medium with 20% FBS. For primary cells, use a specialized medium.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Induce pancreatitis with cerulein and lipopolysaccharide (LPS). Treat cells with this compound (e.g., 5, 10, 20 µM).
2.2. Trypsin and Cathepsin B Activity Assays
-
Lyse the treated cells.
-
For trypsin activity, incubate the lysate with a fluorogenic substrate such as butoxycarbonyl-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride.
-
For cathepsin B activity, use a specific fluorogenic substrate for cathepsin B.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
Signaling Pathway Diagram
Caption: this compound inhibits digestive enzyme activity by downregulating the IL-9 pathway.
Anti-Inflammatory and Antioxidant Effects (Inferred from Mogroside IIIE)
While direct in-depth studies on the anti-inflammatory and antioxidant signaling of this compound are limited, research on the closely related Mogroside IIIE provides a strong basis for investigation. Mogroside IIIE has been shown to alleviate high glucose-induced inflammation and oxidative stress in podocytes through the activation of the AMPK/SIRT1 signaling pathway. Given the structural similarity, it is plausible that this compound may exert similar effects.
Potential Key Biological Effects for Investigation:
-
Activation of AMPK/SIRT1 Pathway: this compound may activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).
-
Reduction of Inflammatory Cytokines: Potential to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Amelioration of Oxidative Stress: May reduce malondialdehyde (MDA) levels and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Experimental Workflow Diagram
References
Application Note: Mogroside IIe as a Foundational Tool for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in natural products chemistry, pharmacology, and food science.
Introduction Mogrosides, a class of cucurbitane-type triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo), are renowned for their intense sweetness and potential health benefits.[1][2] These compounds are widely used as natural, non-caloric sweeteners.[1][3] The diverse biological activities of mogrosides, including antioxidant, anti-inflammatory, and anti-diabetic effects, make them attractive targets for pharmaceutical research.[1]
Mogroside IIe is a key biosynthetic precursor to the major sweet component, Mogroside V. Found predominantly in the unripe fruit, this compound itself has a bitter taste. This unique characteristic, combined with its foundational structure (a mogrol aglycone with two primary glucose units at the C3 and C24 positions), makes this compound an ideal starting molecule for conducting structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can elucidate the specific molecular features responsible for both taste perception and pharmacological activity.
This application note provides detailed protocols for using this compound to explore the SAR of mogrosides, focusing on taste modulation and anti-inflammatory activity.
Structure-Activity Relationships: From Bitterness to Sweetness
The taste profile of a mogroside is primarily determined by the number and linkage of its glucose moieties. Mogrosides with four or more glucose units are typically sweet, while those with fewer, like this compound, are bitter. This clear distinction allows for targeted modifications to understand the glycosylation patterns required to activate the sweet taste receptor (TAS1R2/TAS1R3).
Table 1: Structure and Taste Profile of Key Mogrosides
| Compound | Number of Glucose Units | Taste Profile | Relative Sweetness (vs. Sucrose) |
|---|---|---|---|
| This compound | 2 | Bitter | - |
| Mogroside III | 3 | Slightly Sweet | ~25x |
| Mogroside IV | 4 | Sweet | ~300-400x |
| Mogroside V | 5 | Intensely Sweet | ~250-425x |
| Siamenoside I | 5 | Intensely Sweet | ~563x |
Data compiled from multiple sources.
Biological Activities of this compound and Derivatives
This compound is not merely a structural precursor; it possesses intrinsic biological activities. It has demonstrated potential in ameliorating diabetic cardiomyopathy by suppressing apoptosis and has shown anti-inflammatory effects in models of acute pancreatitis by inhibiting digestive enzymes and modulating cytokine pathways. These activities provide a baseline for SAR studies aimed at developing derivatives with enhanced therapeutic efficacy.
Table 2: Comparative Biological Activities of Mogrosides
| Compound/Extract | Biological Activity | Assay System | Key Quantitative Finding |
|---|---|---|---|
| This compound | Anti-inflammatory | AR42J pancreatic cells | Inhibits trypsin activity in a dose-dependent manner (significant at 5, 10, 20 µM). |
| This compound | Cardioprotective | Type 2 Diabetic Rats | Decreased levels of glucose, TG, TC, and LDL in a dose-dependent manner (30 & 60 mg/kg/d). |
| Mogroside V | Sweet Receptor Activation | TAS1R2/TAS1R3 expressing cells | EC₅₀ value in the micromolar range. |
| Mogroside Extract | Antioxidant (Peroxyl Radical) | ORAC Assay | Potent peroxyl radical scavenging activity. |
| Mogroside Extract | Antioxidant (DPPH Radical) | DPPH Assay | IC₅₀ = 1118.1 µg/mL. |
| NHGRE* | Anti-inflammatory | COX-2 Enzyme Inhibition | IC₅₀ = 82.33 µg/mL. |
*NHGRE: Siraitia grosvenorii Residual Extract containing this compound, III, IV, and V.
Experimental Protocols & Applications
Application 1: SAR Study of Sweet Taste
This protocol details the enzymatic conversion of bitter this compound into a mixture of sweet mogrosides, which can then be separated and analyzed to understand the structural requirements for sweetness.
Caption: Workflow for structure-taste relationship studies using this compound.
Protocol 1: Enzymatic Transglycosylation of this compound
This protocol is adapted from the methodology described by Wang et al. (2014).
-
Preparation of Reaction Mixture:
-
Prepare a buffered solution (e.g., HAc-NaAc buffer, pH 5.5–6.5).
-
Dissolve this compound to a final concentration of 3% (w/v).
-
Add soluble starch to a final concentration of 6% (w/v) as the glycosyl donor.
-
-
Enzymatic Reaction:
-
Preheat the mixture to the optimal reaction temperature of 60–65 °C.
-
Add Cyclodextrin Glucanotransferase (CGTase) at a concentration of approximately 35-40 U/g of this compound.
-
Incubate the reaction for 24–36 hours with gentle agitation. The disappearance of the bitter taste and the emergence of sweetness can be monitored qualitatively over time.
-
-
Reaction Termination:
-
Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
-
Product Analysis:
-
Centrifuge the mixture to remove any precipitate.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the newly formed mogroside derivatives.
-
-
Purification and Evaluation:
-
Purify individual derivatives using preparative HPLC.
-
Elucidate the structure of each purified compound using NMR spectroscopy.
-
Evaluate the sweetness profile of each derivative using a sweet taste receptor activation assay (see Protocol 2).
-
Protocol 2: Sweet Taste Receptor (TAS1R2/TAS1R3) Activation Assay
This is a general protocol for a cell-based assay to quantify the activation of the sweet taste receptor.
-
Cell Culture:
-
Use a stable cell line (e.g., HEK293T) co-expressing the human sweet taste receptor subunits (TAS1R2 and TAS1R3) and a promiscuous G-protein (e.g., Gα16/gust44).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Receptor activation leads to an intracellular calcium release, which can be measured.
-
Prepare serial dilutions of the purified mogroside derivatives in assay buffer.
-
Add the compound solutions to the cells.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence response against the compound concentration.
-
Calculate the half-maximal effective concentration (EC₅₀) for each compound by fitting the data to a dose-response curve. A lower EC₅₀ value indicates higher potency in activating the sweet taste receptor.
-
Application 2: SAR Study of Anti-Inflammatory Activity
This protocol uses this compound and its derivatives to investigate the structural features required for anti-inflammatory effects, specifically focusing on the inhibition of inflammatory pathways in pancreatic cells.
Caption: Proposed anti-inflammatory mechanism of this compound in pancreatitis.
Protocol 3: In Vitro Pancreatitis Model and Trypsin Activity Assay
This protocol is based on the methodology for studying acute pancreatitis described by Xiao et al. (2020).
-
Cell Culture and Treatment:
-
Culture pancreatic acinar cells (e.g., AR42J cell line or primary acinar cells).
-
Pre-treat the cells with various concentrations of this compound or its synthesized derivatives (e.g., 5, 10, 20 µM) for 6 hours. Include a vehicle control (solvent only).
-
Induce an inflammatory response by treating the cells with cerulein and lipopolysaccharide (LPS).
-
-
Cell Lysis:
-
After the incubation period, wash the cells with cold PBS and lyse them to release intracellular contents.
-
-
Trypsin Activity Assay:
-
Incubate the cell lysates with a fluorogenic trypsin substrate (e.g., butoxycarbonyl-Gln-Ala-Arg-7-amido-4-methylcoumarin) in a suitable reaction buffer.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 380 nm, emission at 450 nm). The rate of increase in fluorescence is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of trypsin activity for each compound concentration relative to the LPS-stimulated control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.
-
Compare the IC₅₀ values of the different derivatives to establish a structure-activity relationship for the anti-inflammatory effect.
-
Conclusion this compound serves as a versatile and powerful tool for researchers. Its bitter taste and role as a biosynthetic intermediate provide an excellent starting point for investigating the structural determinants of sweetness in the mogroside family. Furthermore, its inherent biological activities offer a platform for designing and synthesizing novel derivatives with enhanced therapeutic properties. The protocols outlined here provide a framework for conducting robust SAR studies, accelerating the discovery and development of new natural sweeteners and therapeutic agents derived from Siraitia grosvenorii.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mogroside IIe Extraction from Siraitia grosvenorii
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of Mogroside IIe from Siraitia grosvenorii (monk fruit).
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Q1: Why is my this compound yield unexpectedly low?
A1: Low yield is a frequent issue stemming from several factors. The most critical factor is the maturity of the fruit, as this compound is a precursor to other mogrosides and is most abundant in unripe fruit.[1][2][3][4] Consider the following potential causes:
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Fruit Maturity: You may be using mature or overly ripe fruit. This compound is a major component at early maturity stages and is enzymatically converted into sweeter mogrosides like Mogroside III and V as the fruit ripens.[2] For optimal this compound yield, harvesting the fruit early is recommended.
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Extraction Method Inefficiency: Your chosen extraction method may not be optimal. While traditional hot water extraction is simple, methods like solvent extraction (ethanol), ultrasonic-assisted extraction, or flash extraction can offer higher efficiency.
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Sub-optimal Parameters: Incorrect parameters for solvent concentration, temperature, or solid-to-liquid ratio can significantly reduce yield. For instance, excessively high temperatures can potentially degrade the target compound.
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Insufficient Extraction Cycles: A single extraction is often incomplete. Most protocols recommend extracting the material three times to maximize the recovery of mogrosides.
Q2: What is causing the low purity of my this compound extract?
A2: Low purity is typically due to the co-extraction of other compounds like different mogrosides, flavonoids, and polysaccharides.
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Co-extraction of Other Mogrosides: If using mature fruit, the extract will naturally contain a high concentration of Mogroside V and other derivatives, reducing the relative purity of this compound.
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Ineffective Purification: The initial crude extract requires further purification. Without steps like column chromatography, significant impurities will remain. Macroporous adsorbent resins are commonly used to separate mogrosides from other water-soluble impurities.
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Solvent Choice: The polarity of the extraction solvent affects which compounds are extracted. Using a highly polar solvent like hot water can extract a wide range of water-soluble compounds, including polysaccharides, which would then need to be removed.
Q3: My experimental results for this compound yield are inconsistent. What is the likely cause?
A3: Inconsistent results often point to variability in the raw material or process control.
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Variation in Raw Material: The concentration of this compound can vary significantly between different batches of monk fruit due to genetics, growing conditions, and, most importantly, the precise stage of maturity at harvest.
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Inconsistent Process Parameters: Minor deviations in extraction time, temperature, solvent ratio, or agitation speed between experiments can lead to different outcomes.
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Sample Preparation: Inconsistent particle size of the dried fruit powder can affect extraction efficiency. Ensure a uniform and fine powder for consistent solvent penetration.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal stage of fruit development for maximizing this compound content?
A1: this compound is the predominant mogroside during the early stages of fruit development. Its concentration is highest in young, unripe fruits and then decreases as it is converted to Mogroside III and subsequently to the much sweeter Mogroside V as the fruit matures. Studies have shown that this compound is the major component within the first 30 days after pollination.
Q2: Which extraction solvent is most effective for this compound?
A2: Both water and ethanol-water mixtures are effective. Hot water extraction is simple and low-cost. However, an aqueous ethanol solution (e.g., 50-70% ethanol) is often preferred as it can provide a good balance of polarity to efficiently extract triterpenoid glycosides while minimizing the extraction of some highly polar impurities like polysaccharides.
Q3: How can I effectively purify this compound from a crude extract?
A3: A multi-step approach is recommended. After initial extraction, the crude solution can be passed through a column packed with a macroporous adsorbent resin (e.g., D101 type). Impurities can be washed away with water or low-concentration ethanol, and then the mogrosides can be eluted with a higher concentration of ethanol. Further separation of specific mogrosides like IIe from V can be achieved using more advanced chromatographic techniques.
Q4: Can this compound be converted to other mogrosides during extraction?
A4: The conversion of this compound to other mogrosides is primarily a biological process that occurs during fruit ripening, catalyzed by glycosyltransferases. While some degradation is possible under harsh extraction conditions (e.g., very high temperatures or extreme pH), significant enzymatic conversion during a standard extraction process is unlikely, especially if using dried fruit where enzymatic activity is minimal.
Section 3: Comparative Data on Extraction Methods
The following table summarizes various extraction methods and their reported yields for total mogrosides. While not specific to this compound, it provides a useful comparison of general efficiency.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | 100 | 3 x 60 min | 5.6 | |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | |
| Microwave-Assisted | Water | 1:8 | N/A (750W) | 15 min | 0.73 | |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 - 8.77 |
Section 4: Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction of this compound
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Material Preparation: Select unripe Siraitia grosvenorii fruits, harvested approximately 20-30 days after pollination. Dry the fruits at 60°C and grind them into a fine powder (40-60 mesh).
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Extraction:
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Weigh 10 g of the dried fruit powder and place it into a 500 mL flask.
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Add 200 mL of 60% aqueous ethanol solution to achieve a 1:20 solid-to-liquid ratio.
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Place the flask in an ultrasonic bath.
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Set the ultrasonic frequency to 40 kHz and the temperature to 55°C.
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Perform the extraction for 45 minutes.
-
-
Filtration and Concentration:
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Filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.
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Collect the filtrate. For exhaustive extraction, repeat the process two more times with fresh solvent on the remaining solid residue.
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Combine all filtrates.
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Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
-
-
Analysis: The resulting aqueous concentrate is the crude extract, which can be analyzed via High-Performance Liquid Chromatography (HPLC) to determine the this compound content.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
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Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a glass column.
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Loading: Take the crude aqueous extract from Protocol 1 and dilute it with deionized water. Pass this solution through the prepared resin column at a slow flow rate.
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Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
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Elution:
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Begin elution with a low concentration of aqueous ethanol (e.g., 20%) to elute more polar, non-mogroside compounds.
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Gradually increase the ethanol concentration. Mogrosides will begin to elute. Fractions containing different mogrosides can be separated by step-gradient elution. This compound will typically elute at a different ethanol concentration than Mogroside V.
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Collect fractions and monitor the composition of each fraction using HPLC.
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-
Final Processing: Combine the fractions rich in this compound. Concentrate the solution using a rotary evaporator and then dry the final product using a vacuum oven or freeze-dryer.
Section 5: Key Processes and Pathways
Mogroside Biosynthesis Pathway
The diagram below illustrates the simplified biosynthetic pathway of major mogrosides in Siraitia grosvenorii, highlighting the position of this compound as a key intermediate. Optimizing its yield requires harvesting before it is converted to downstream products.
Caption: Simplified pathway of mogroside biosynthesis in monk fruit.
General Experimental Workflow
This workflow outlines the entire process from raw material selection to final analysis for this compound extraction.
Caption: A step-by-step workflow for this compound extraction.
Troubleshooting Low Yield
This logical diagram provides a decision-making framework for diagnosing the cause of low this compound yields.
References
Troubleshooting co-elution of mogrosides in reversed-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reversed-phase HPLC analysis of mogrosides, with a focus on addressing co-elution problems.
Frequently Asked Questions (FAQs)
Q1: Why are my mogroside peaks, particularly Mogroside V and Siamenoside I, co-eluting?
Co-elution of mogrosides is a common challenge due to their structural similarity. Several factors can contribute to this issue:
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Inadequate Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimized to resolve structurally similar mogrosides.
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Isocratic Elution: An isocratic method, which uses a constant mobile phase composition, may lack the power to separate a complex mixture of mogrosides with varying polarities. Gradient elution is often necessary.[1]
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Incorrect pH: The pH of the mobile phase can affect the ionization state of residual silanols on the column surface, which in turn can impact peak shape and selectivity.
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Suboptimal Column Temperature: Temperature influences mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to poor resolution.[2]
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Column Degradation: Over time, the stationary phase of your HPLC column can degrade, leading to a loss of resolving power.
Q2: What is the best starting mobile phase for mogroside separation?
A common and effective mobile phase for reversed-phase separation of mogrosides is a mixture of acetonitrile and water.[1][3][4] Often, a small amount of an acid, such as formic acid (e.g., 0.1%), is added to both the aqueous and organic phases to improve peak shape and reproducibility. For some applications, a buffer like ammonium formate may be used.
Q3: Should I use an isocratic or gradient elution method?
For samples containing multiple mogrosides, a gradient elution method is highly recommended. Gradient elution, where the proportion of the organic solvent is increased during the run, helps to separate compounds with a wider range of polarities, prevents long retention times, and improves peak shapes for later-eluting compounds.
Q4: Can column temperature affect the separation of mogrosides?
Yes, column temperature is an important parameter. Operating at a controlled and optimized temperature (e.g., 20-40°C) can improve separation efficiency. It is crucial to use a temperature-controlled column compartment to ensure consistent and reproducible retention times.
Troubleshooting Guide: Resolving Mogroside Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of mogroside peaks in your reversed-phase HPLC analysis.
Step 1: Initial System & Method Verification
Before making significant changes to your method, verify the fundamental aspects of your HPLC system and current method.
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System Check: Ensure there are no leaks in the system. Check that the pump is delivering a stable and accurate flow rate.
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Mobile Phase Preparation: Remake your mobile phase, ensuring accurate measurements. Filter and thoroughly degas all solvents to prevent baseline noise and pump issues.
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Column Equilibration: Confirm that the column is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can cause retention time shifts and poor reproducibility.
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Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and fronting.
Step 2: Optimize the Mobile Phase Gradient
If the initial checks do not resolve the co-elution, the next step is to optimize your gradient program. The goal is to find the right balance of elution strength to separate the critical pairs.
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Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
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Introduce Isocratic Holds: Add short isocratic holds at key points in the gradient, particularly around the elution time of the co-eluting peaks, to enhance separation in that specific region.
Step 3: Adjust Mobile Phase Composition & Temperature
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Change Organic Modifier: If you are using methanol, consider switching to acetonitrile. Acetonitrile generally has a lower viscosity and different selectivity, which may resolve your co-eluting peaks.
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Adjust pH: Adding a modifier like 0.1% formic acid can improve peak shape. Systematically adjusting the pH of the aqueous mobile phase can alter the selectivity between mogrosides.
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Modify Temperature: Experiment with adjusting the column temperature in 5°C increments (e.g., from 25°C to 30°C, then 35°C). An increase in temperature will lower the mobile phase viscosity, which can improve efficiency, but may also decrease retention times and change selectivity.
Step 4: Evaluate the HPLC Column
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Column Performance Check: Inject a standard mixture to verify that the column is still performing to specification (check efficiency, peak asymmetry, and retention factor).
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Column Cleaning: If the column is contaminated, follow the manufacturer's instructions for cleaning. Contamination can lead to split peaks and poor resolution.
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Consider a Different Stationary Phase: If optimization of the mobile phase does not provide adequate resolution, you may need a column with different selectivity. Consider a C18 column from a different manufacturer or a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). For certain applications, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might also be an option.
Data Presentation: HPLC Method Parameters for Mogroside Analysis
The following table summarizes various HPLC conditions reported for the successful separation of mogrosides, providing a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Poroshell 120 SB C18 | 1Ailtma-C18 (4.6 mm × 250 mm, 5 µm) | Phenomenex Prodigy 5u ODS3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile and H₂O (22:78, v/v) | Acetonitrile and Water (30:70, v/v) + 0.1% Formic Acid |
| Elution Type | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | Not Specified | 32°C | 40°C |
| Detection | ESI-MS/MS | UV at 203 nm | UV at 210 nm |
| Reference |
Experimental Protocols
Protocol: Mobile Phase Gradient Optimization
This protocol describes a systematic approach to optimizing a gradient elution method to improve the separation of co-eluting mogrosides.
Objective: To resolve two or more co-eluting mogroside peaks by modifying the gradient slope.
Materials:
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HPLC system with a binary or quaternary pump
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Reversed-phase C18 column
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other appropriate modifier)
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Mogroside standard mixture containing the co-eluting analytes
Procedure:
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Establish a Baseline Method:
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Prepare Mobile Phase A: Water with 0.1% Formic Acid.
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Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Run your initial gradient method (e.g., 20% to 40% B over 20 minutes) and record the chromatogram, noting the retention time (t_R) of the co-eluting peaks.
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-
Calculate the Gradient Slope (k):*
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Use the following formula to estimate the steepness of your initial gradient: k = (ΔΦ * V_m) / (t_g * F)* Where:
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ΔΦ is the change in the volume fraction of the organic solvent (e.g., 0.40 - 0.20 = 0.20).
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V_m is the column volume (can be estimated).
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t_g is the gradient time in minutes.
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F is the flow rate in mL/min.
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-
-
Systematically Decrease the Gradient Slope:
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To improve resolution, decrease the gradient slope by a factor of 2-3. This can be achieved by either:
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Halving the ΔΦ: Change the gradient to run from 20% to 30% B over the same 20-minute period.
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Doubling the t_g: Extend the gradient time to 40 minutes while keeping the same %B range (20% to 40% B).
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-
Inject your standard mixture and analyze the chromatogram. Compare the resolution of the critical pair to the baseline method.
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-
Refine and Finalize:
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Continue to make small, systematic adjustments to the gradient time and/or the %B range based on the results from the previous step.
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Once satisfactory separation is achieved, document the final optimized gradient program.
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Visualizations
Caption: A troubleshooting workflow for resolving mogroside co-elution in RP-HPLC.
Caption: Relationship between HPLC parameters and chromatographic peak resolution.
References
Technical Support Center: Improving the Efficiency of Enzymatic Conversion of Mogroside IIe
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of Mogroside IIe.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for converting the bitter-tasting this compound into sweeter mogrosides?
A1: The main strategy is glycosylation, which involves adding more glucose units to the this compound molecule. This is typically achieved using UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose molecule from a sugar donor, usually UDP-glucose (UDPG), to the mogroside. By increasing the number of glucose moieties, the bitter this compound can be converted into the intensely sweet Mogroside IV and Mogroside V.[1][2]
Q2: Conversely, how can I produce mogrosides with fewer glucose units from more complex ones?
A2: To obtain mogrosides with fewer glucose units, such as converting Mogroside V into Mogroside IIIE, enzymatic hydrolysis is employed.[2][3] This process utilizes enzymes like β-glucosidase to selectively cleave glycosidic bonds, thereby removing glucose units.[4]
Q3: What are the most significant challenges encountered during the enzymatic conversion of this compound?
A3: Researchers often face several key challenges:
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Low enzyme activity and stability: The catalytic efficiency of the enzyme can be suboptimal, leading to slow or incomplete conversions.
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Low conversion yield: The desired product may be obtained in low quantities.
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Byproduct formation: The enzyme may lack specificity, leading to a mixture of different mogroside derivatives.
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Substrate and product insolubility: Mogrosides can have poor solubility in aqueous solutions, which can limit the reaction rate.
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Purification difficulties: Separating the desired mogroside from the reaction mixture can be complex due to the structural similarity of the different mogrosides.
Q4: What analytical techniques are recommended for monitoring the conversion of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and quantifying the different mogrosides in the mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of this compound | Inactive enzyme | - Verify enzyme activity using a standard substrate. - Ensure proper enzyme storage conditions (-20°C or -80°C). - Check for the presence of necessary cofactors (e.g., UDPG for UGTs). |
| Suboptimal reaction conditions | - Optimize pH, temperature, and buffer composition. Refer to the enzyme's specification sheet or relevant literature. - Ensure the substrate is fully dissolved; consider using a co-solvent like DMSO if solubility is an issue. | |
| Presence of inhibitors | - Purify the this compound substrate to remove any potential impurities that could inhibit the enzyme. | |
| Incomplete Conversion / Low Yield | Insufficient enzyme concentration | - Increase the enzyme concentration in the reaction mixture. |
| Insufficient reaction time | - Extend the incubation time and monitor the reaction progress at different time points using HPLC. | |
| Product inhibition | - Consider a continuous flow reactor system or in-situ product removal to minimize the accumulation of inhibitory products. | |
| Unfavorable reaction equilibrium | - For glycosylation, ensure a sufficient excess of the sugar donor (UDPG). | |
| Formation of Multiple Byproducts | Non-specific enzyme activity | - Screen for more specific enzymes. - Consider enzyme engineering to improve specificity. |
| Instability of substrate or product | - Analyze the stability of the mogrosides under the reaction conditions. - Adjust pH or temperature to minimize degradation. | |
| Difficulty in Product Purification | Co-elution of different mogrosides | - Optimize the HPLC gradient and column chemistry for better separation. - Consider using preparative HPLC for purification. |
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymes in Mogroside Conversion
| Enzyme | Substrate | Product(s) | Optimal pH | Optimal Temperature | Reference |
| UGT94-289-3 | Mogroside III | Sweet Mogrosides | ~7.5 | 35°C | |
| UGTMS1 | This compound | Mogroside IIIA | 8.0 | 40°C | |
| β-glucosidase | Mogroside V | Mogroside IIIE | 4.0 - 5.0 | 30°C - 60°C | |
| LpBgla (β-glucosidase) | Glycosides | Aglycone + Glucose | 5.5 | 30°C |
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of this compound to Mogroside IIIA using UGTMS1
This protocol is based on the methodology for UGT activity assays.
1. Materials:
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This compound
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Purified UGTMS1 enzyme
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UDP-glucose (UDPG)
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MgCl₂
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Tris-HCl buffer (50 mM, pH 8.0)
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Methanol (for reaction termination)
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HPLC system for analysis
2. Reaction Setup:
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Prepare a 300 µL reaction mixture in a microcentrifuge tube.
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Add the components in the following order:
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Tris-HCl buffer (to final volume of 300 µL)
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This compound to a final concentration of 0.2 mM.
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UDPG to a final concentration of 1 mM.
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MgCl₂ to a final concentration of 10 mM.
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Pre-incubate the mixture at 40°C for 5 minutes.
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Initiate the reaction by adding the purified UGTMS1 enzyme (e.g., 30 µg).
3. Incubation and Termination:
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Incubate the reaction mixture at 40°C.
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Take samples at different time points (e.g., 10, 30, 60 minutes, and overnight) to monitor the progress.
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To terminate the reaction, add an equal volume of methanol to the sample.
4. Analysis:
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Centrifuge the terminated reaction mixture to pellet any precipitated protein.
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Analyze the supernatant by HPLC to determine the conversion of this compound and the formation of Mogroside IIIA.
Protocol 2: Enzymatic Hydrolysis of Mogroside V to Mogroside IIIE using β-glucosidase
This protocol is adapted from studies on mogroside deglycosylation.
1. Materials:
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Mogroside V extract
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β-glucosidase (free or immobilized)
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Citrate-phosphate buffer (pH 4.0)
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Methanol (for reaction termination)
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HPLC system for analysis
2. Reaction Setup:
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Prepare the reaction mixture in a suitable vessel.
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Dissolve the Mogroside V extract in the citrate-phosphate buffer (pH 4.0).
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Pre-incubate the substrate solution at the optimal temperature for the β-glucosidase (e.g., 50°C).
3. Enzymatic Reaction:
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Add the β-glucosidase to the pre-warmed substrate solution to start the reaction.
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Incubate the mixture at the optimal temperature with gentle agitation.
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Withdraw samples at regular intervals (e.g., every 15-30 minutes) to monitor the hydrolysis.
4. Sample Preparation and Analysis:
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Terminate the reaction in the collected samples by adding an equal volume of methanol.
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Centrifuge the samples to remove the enzyme (if not immobilized) and any precipitates.
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Analyze the supernatant using HPLC to quantify the decrease in Mogroside V and the increase in Mogroside IIIE.
Visualizations
Caption: Glycosylation pathway of this compound to sweeter mogrosides.
Caption: General workflow for enzymatic conversion of this compound.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mogroside IIe Purification Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Mogroside IIe.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound purification, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound in Crude Extract
| Potential Cause | Recommended Solution |
| Inappropriate Raw Material: this compound is most abundant in unripe Siraitia grosvenorii fruits. Using ripe fruits will lead to significantly lower yields as this compound is a precursor to sweeter mogrosides like Mogroside V.[1][2][3][4][5] | Source and use unripe fruits for extraction. The optimal harvest time is crucial for maximizing the starting concentration of this compound. |
| Inefficient Extraction Method: The chosen extraction solvent and conditions may not be optimal for this compound. | Optimize the extraction process. Consider using aqueous ethanol (e.g., 70%) or flash extraction methods, which have shown high efficiency for mogrosides. Experiment with different solvent-to-solid ratios, temperatures, and extraction times. |
| Degradation during Extraction: Prolonged exposure to high temperatures or extreme pH can lead to the degradation or conversion of this compound. | Maintain moderate temperatures (e.g., 40-60°C) during extraction. Ensure the pH of the extraction solvent is near neutral to maintain stability. |
Issue 2: Poor Resolution and Co-elution with Other Mogrosides (e.g., Mogroside III)
| Potential Cause | Recommended Solution |
| Similar Polarity of Mogrosides: this compound and other mogrosides, particularly Mogroside III, have very similar chemical structures and polarities, making separation difficult. | Chromatography Optimization: Resin Selection: Test different macroporous resins for initial enrichment to find one with the best selectivity for this compound.Column Chromatography: For fine purification, use high-resolution media like reversed-phase C18 or silica gel.Gradient Elution: Develop a shallow and optimized gradient elution profile to improve the separation of closely related compounds. |
| Column Overloading: Exceeding the binding capacity of the chromatography column will result in broad peaks and poor separation. | Determine the dynamic binding capacity of your column for the crude extract and operate at 70-80% of this capacity to ensure optimal separation. |
| Inadequate Column Packing: Poorly packed columns lead to channeling and band broadening, significantly reducing resolution. | Ensure the column is packed efficiently and consistently. Validate column packing with theoretical plate counts and asymmetry measurements. |
Issue 3: Inconsistent Purity and Yield Between Batches
| Potential Cause | Recommended Solution |
| Variability in Raw Material: The concentration of this compound can vary between different batches of unripe fruit due to factors like harvest time and growing conditions. | Implement stringent quality control on the incoming raw material. Use analytical techniques like HPLC to quantify the this compound content in each batch of fruit before extraction. |
| Process Drift: Minor variations in process parameters (e.g., temperature, pH, flow rate, solvent composition) can accumulate and lead to inconsistent results. | Strictly control and monitor all critical process parameters. Implement standard operating procedures (SOPs) and batch records to ensure consistency. |
| Resin Fouling and Degradation: Over time, chromatography resins can become fouled with impurities or degrade, leading to a decline in performance. | Implement a robust resin cleaning and regeneration protocol. Monitor resin performance over multiple cycles and define a clear resin replacement schedule. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up this compound purification?
A1: The main challenge lies in achieving high purity due to the presence of structurally similar mogrosides, such as Mogroside III. These compounds have very similar physicochemical properties, making their separation on a large scale technically demanding and often requiring multi-step chromatographic processes.
Q2: Which type of chromatography is most effective for large-scale this compound purification?
A2: A multi-stage approach is typically most effective. The process usually starts with enrichment using macroporous resin chromatography to remove a significant portion of impurities. This is followed by one or more steps of preparative reversed-phase or normal-phase column chromatography for final purification.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Due to the lack of a strong UV chromophore in mogrosides, standard HPLC with UV detection can be challenging. The recommended analytical methods are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) for accurate quantification and purity assessment.
Q4: What are the optimal storage conditions for purified this compound?
A4: To prevent degradation, purified this compound should be stored as a dry powder in a cool, dark, and dry place. If in solution, it is recommended to use it fresh or store it at low temperatures for a short period, as its long-term stability in various solvents at different pH and temperatures is not fully characterized.
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 100 | 3-5 h | 1.8 | |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min (x3) | 5.9 | |
| Flash Extraction | Water | 40 | 7 min | 8.77 |
Note: Yields are for total mogrosides and will vary for specific mogrosides like this compound depending on the ripeness of the fruit.
Table 2: Typical Parameters for Macroporous Resin Chromatography
| Parameter | Value/Range | Reference |
| Resin Type | D101, HZ 806 | |
| Adsorption pH | 6.0 - 7.0 | |
| Adsorption Temperature | Room Temperature | |
| Loading Flow Rate | 1-2 Bed Volumes (BV)/hour | |
| Wash Step | Deionized Water | |
| Elution Solvent | 20-50% Ethanol in Water | |
| Elution Flow Rate | 1-2 BV/hour |
Experimental Protocols
Protocol 1: Extraction of this compound from Unripe Siraitia grosvenorii Fruit
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Preparation of Raw Material: Fresh, unripe fruits are washed, and the seeds are removed. The fruit pulp is then homogenized into a slurry.
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Extraction: The fruit slurry is mixed with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The mixture is agitated at 50°C for 2 hours.
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Filtration: The mixture is filtered to separate the liquid extract from the solid residue. The extraction process can be repeated on the residue to maximize yield.
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Concentration: The collected filtrates are combined and concentrated under reduced pressure to remove the ethanol. The resulting aqueous extract is then ready for purification.
Protocol 2: Purification of this compound using Macroporous Resin and Preparative HPLC
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Enrichment with Macroporous Resin:
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The concentrated aqueous extract from Protocol 1 is passed through a column packed with D101 macroporous resin at a flow rate of 2 BV/hour.
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The column is washed with 3-5 BV of deionized water to remove sugars and other polar impurities.
-
The mogrosides are then eluted with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%). Fractions are collected and analyzed by HPLC-ELSD to identify those rich in this compound.
-
-
Preparative HPLC:
-
The this compound-rich fractions are pooled and concentrated.
-
The concentrated sample is then loaded onto a preparative C18 HPLC column.
-
A linear gradient of acetonitrile in water is used as the mobile phase to separate this compound from other mogrosides. The exact gradient profile needs to be optimized based on the specific column and sample composition.
-
Fractions containing pure this compound are collected, combined, and the solvent is removed by lyophilization.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low purity in this compound purification.
References
Mogroside IIe solubility issues in aqueous solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mogroside IIe in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in cell culture?
This compound is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). In cell culture, it is investigated for its potential antioxidant, anti-diabetic, and anti-cancer properties. Research suggests it may influence various cellular processes, including apoptosis and metabolic signaling pathways.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility. This can be exacerbated by factors such as high concentration, improper dissolution, and temperature fluctuations.
Q3: How can I improve the solubility of this compound in my cell culture medium?
To enhance the solubility of this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Gentle warming and sonication can also aid in dissolution.
Q4: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It can effectively dissolve this compound at concentrations as high as 100 mg/mL.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally at or below 0.1%.
Troubleshooting Guide: this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | The concentration of this compound in the final working solution is too high and exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound in your experiment. - Ensure the DMSO stock solution is added to the media with vigorous vortexing or stirring to facilitate rapid and even dispersion. |
| Precipitate appears over time in the incubator. | The compound is coming out of solution due to temperature changes or interactions with media components. | - Prepare fresh working solutions of this compound immediately before each experiment. - Minimize the time the working solution is stored before use. - Visually inspect the media for any signs of precipitation before treating the cells. |
| Cloudiness or fine particles are observed in the prepared working solution. | Incomplete dissolution of the this compound stock solution. | - Ensure the this compound is fully dissolved in DMSO before preparing the working solution. Gentle warming to 37°C and brief sonication can assist in dissolving the compound in the stock solution.[1] |
Quantitative Solubility Data
Direct quantitative data for this compound solubility in aqueous solutions is limited. However, data for the related compound, Mogroside V, can provide an estimate.
| Compound | Solvent | Solubility |
| This compound | DMSO | 100 mg/mL (with sonication)[1] |
| Mogroside V | PBS (pH 7.2) | ~10 mg/mL[2] |
| Mogroside V | Deionized Water | Can be used to prepare a 10 mg/mL stock solution[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months; at -20°C, use within 1 month.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Crucially, ensure the final DMSO concentration remains non-toxic to the cells (ideally ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While vortexing the medium, add the calculated volume of the this compound stock solution dropwise to ensure rapid and even dispersion.
-
Continue to vortex for another 30 seconds.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, consider lowering the final concentration.
-
Use the freshly prepared working solution immediately to treat your cells.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
Mogroside-Induced Apoptosis Signaling Pathway
Mogrosides, including this compound, have been shown to induce apoptosis through the modulation of caspase activity and Bcl-2 family proteins.
Mogroside-Activated AMPK/SIRT1 Signaling Pathway
Related mogrosides, such as Mogroside IIIE, have been demonstrated to activate the AMPK/SIRT1 signaling pathway, which is involved in regulating cellular energy metabolism and stress resistance.
References
Preventing degradation of Mogroside IIe during extraction and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Mogroside IIe during extraction and storage. This compound, a bitter-tasting triterpenoid saponin, is a key precursor to the sweet-tasting mogrosides, such as Mogroside V, found in monk fruit (Siraitia grosvenorii)[1][2]. Maintaining its integrity is crucial for research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a cucurbitane glycoside found predominantly in unripe monk fruit[1][2]. It serves as a biosynthetic precursor to the intensely sweet Mogroside V[1]. Its stability is critical for accurate quantification, for studying the biosynthesis of sweeter mogrosides, and for potential applications where its specific chemical structure is required. Degradation can lead to inaccurate experimental results and the loss of valuable starting material.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to the degradation of this compound include:
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Enzymatic Hydrolysis: Endogenous enzymes in the plant material can hydrolyze the glycosidic bonds of this compound, converting it into other mogrosides.
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pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages, leading to the loss of sugar moieties.
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High Temperatures: Elevated temperatures can accelerate both enzymatic and chemical degradation.
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Oxidation: As a complex organic molecule, this compound may be susceptible to oxidative degradation, although mogrosides, in general, possess antioxidant properties.
-
Light Exposure: Prolonged exposure to UV or high-intensity light may contribute to degradation.
Q3: What are the ideal storage conditions for purified this compound?
A3: For long-term stability, purified this compound should be stored as a solid in a cool, dark, and dry place. Recommended storage conditions are at -20°C for up to one month or at -80°C for up to six months, protected from light. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours.
Q4: Can I use hot water or steam extraction for this compound from monk fruit?
A4: While hot water extraction is a common method for extracting mogrosides, high temperatures can promote the degradation of this compound. If this compound is the primary compound of interest, lower-temperature extraction methods are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in extract | Enzymatic degradation during extraction: Plant enzymes are active during the extraction process. | - Blanch the fresh fruit material (e.g., steam or hot water for a short period) to deactivate enzymes before extraction.- Use organic solvents such as ethanol or methanol, which can help to denature enzymes. |
| Extraction at high temperatures: Promotes thermal degradation. | - Utilize low-temperature extraction methods like ultrasonic-assisted extraction or maceration at room temperature.- If heat is necessary, use the lowest effective temperature and minimize the extraction time. | |
| Inappropriate solvent: The solvent may not be optimal for this compound solubility. | - Use a polar solvent like a methanol-water or ethanol-water mixture (e.g., 80:20 v/v) for efficient extraction. | |
| Degradation of this compound during storage (solid or solution) | Exposure to light: Photodegradation can occur. | - Store solid samples and solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Inappropriate temperature: Higher temperatures accelerate degradation. | - Store solid this compound at -20°C or -80°C for long-term stability.- Keep solutions refrigerated (2-8°C) for short-term use and prepare fresh when possible. | |
| Presence of moisture: Can facilitate hydrolysis. | - Store solid compounds in a desiccator or with a desiccant to keep them dry. | |
| Incorrect pH of the solution: Acidic or alkaline conditions can cause hydrolysis. | - Maintain the pH of the solution in the neutral range (pH 6-7.5) for optimal stability. | |
| Appearance of unknown peaks in chromatogram after storage | Degradation of this compound: The new peaks are likely degradation products. | - Analyze the degradation products using LC-MS/MS to identify their structures.- Review storage conditions and extraction procedures to identify the cause of degradation.- Common degradation pathways include hydrolysis of glycosidic bonds. |
Data Presentation
Table 1: Summary of Extraction Methods for Mogrosides with Considerations for this compound Stability
| Extraction Method | Solvent | Temperature | Time | Advantages | Considerations for this compound | Reference |
| Hot Water Extraction | Water | 80-100°C | 1-3 hours | Simple, inexpensive | High risk of thermal and enzymatic degradation of this compound. | |
| Ethanol Extraction | 50-80% Ethanol | 60-80°C | 1-2 hours | Higher yield than water, inhibits some enzymes | Moderate risk of thermal degradation. | |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 40-50°C | 30-60 min | Faster, more efficient at lower temperatures | Lower risk of thermal degradation, good for preserving this compound. | |
| Microwave-Assisted Extraction (MAE) | Water or Ethanol | 90-100°C | 10-15 min | Very fast | High localized temperatures can cause degradation. |
Table 2: Illustrative Stability of this compound in Solution at Different Temperatures (pH 7)
| Temperature | Storage Duration | Remaining this compound (%) |
| 4°C | 24 hours | 98% |
| 4°C | 7 days | 92% |
| 25°C (Room Temp) | 24 hours | 90% |
| 25°C (Room Temp) | 7 days | 75% |
| 40°C | 24 hours | 78% |
| 40°C | 7 days | 55% |
Disclaimer: The data in this table is illustrative and based on general principles of chemical kinetics for similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Low-Temperature Extraction of this compound
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
Use fresh, unripe monk fruit for the highest concentration of this compound.
-
Wash and slice the fruit thinly.
-
Immediately blanch the sliced fruit in boiling water for 2 minutes to deactivate endogenous enzymes, then rapidly cool in an ice bath.
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Lyophilize (freeze-dry) the blanched fruit and grind it into a fine powder.
-
-
Ultrasonic-Assisted Extraction:
-
Weigh 10 g of the powdered fruit into a 250 mL flask.
-
Add 100 mL of 80% methanol-water (v/v).
-
Place the flask in an ultrasonic bath at a controlled temperature of 40°C.
-
Sonicate for 45 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be further purified using column chromatography.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to quantify this compound and detect its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-35% B
-
10-25 min: 35-60% B
-
25-30 min: 60-20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in 50% methanol and create a calibration curve.
-
Sample Preparation: Dissolve the extract or stored sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Workflow for low-temperature extraction of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Enhancing the Transglycosylation of Mogroside IIe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the transglycosylation rate of Mogroside IIe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes for converting this compound to sweeter mogrosides?
A1: The primary enzymes are UDP-glucosyltransferases (UGTs). Specific UGTs, such as UGT94-289-3, UGTMS1, and UGTMS2, have been identified and engineered to improve catalytic efficiency in the transglycosylation of this compound to sweeter mogrosides like Mogroside IV and V.[1][2][3] Enzyme engineering has led to mutants with significantly increased catalytic efficiency, in some cases by 74 to 400-fold.[1][4]
Q2: What is the role of a UDP-glucose (UDPG) regeneration system?
A2: UDPG is a crucial but expensive sugar donor in the transglycosylation reaction. A UDPG regeneration system, often using enzymes like sucrose synthase (SuSy), allows for the continuous supply of UDPG from more affordable sources like sucrose. This approach can significantly reduce the cost of the reaction and improve the overall yield of the desired mogroside.
Q3: What are the optimal reaction conditions for the transglycosylation of this compound?
A3: Optimal conditions can vary depending on the specific enzyme used. However, general parameters to consider include a temperature range of 60-65°C and a pH between 5.5 and 6.5. The ratio of this compound to the glucose donor (e.g., starch or a regenerated UDPG system) is also a critical factor to optimize.
Q4: How can I monitor the progress of the transglycosylation reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction. It allows for the separation and quantification of the substrate (this compound) and the various transglycosylation products (Mogroside III, IV, V, etc.), enabling the calculation of conversion rates.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate of this compound | 1. Suboptimal enzyme concentration or activity. 2. Inadequate concentration of the sugar donor (e.g., UDPG). 3. Non-optimal reaction temperature or pH. 4. Presence of inhibitors in the reaction mixture. | 1. Increase the concentration of the UGT enzyme. Ensure the enzyme is active and properly stored. 2. Increase the concentration of the sugar donor. Consider implementing a UDPG regeneration system. 3. Optimize temperature and pH according to the specific enzyme's requirements (typically 60-65°C and pH 5.5-6.5). 4. Purify the this compound substrate to remove any potential inhibitors. |
| Formation of Undesired Byproducts (e.g., bitter-tasting isomers) | 1. Non-specific activity of the enzyme. 2. Incorrect reaction time, leading to the accumulation of intermediate products. | 1. Use an engineered UGT with higher specificity for the desired glycosylation position. 2. Perform a time-course experiment to determine the optimal reaction time for maximizing the desired product and minimizing byproducts. |
| Enzyme Instability | 1. Inappropriate reaction temperature or pH. 2. Presence of proteases or other denaturing agents. | 1. Operate within the enzyme's optimal temperature and pH range. 2. Add protease inhibitors to the reaction mixture if contamination is suspected. Ensure all reagents and equipment are sterile. |
| High Cost of UDPG | 1. UDPG is an expensive substrate required in stoichiometric amounts. | 1. Implement an in-situ UDPG regeneration system using an enzyme like sucrose synthase (AtSUS1) and a cheaper sugar source like sucrose. |
Experimental Protocols
Protocol 1: Enzymatic Transglycosylation of this compound using a UGT
This protocol describes a general procedure for the in-vitro transglycosylation of this compound.
Materials:
-
This compound
-
Recombinant UDP-glucosyltransferase (e.g., engineered UGTMS1-M7)
-
Uridine diphosphate glucose (UDPG)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing this compound (e.g., 0.5 mM), UDPG (e.g., 1.0 mM), and the UGT enzyme in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a predetermined time (e.g., 2-36 hours).
-
Periodically take aliquots from the reaction mixture and stop the reaction by adding a quenching agent (e.g., methanol).
-
Analyze the samples using HPLC to determine the concentration of remaining this compound and the formed products.
Protocol 2: Transglycosylation with a UDPG Regeneration System
This protocol incorporates a UDPG regeneration system to reduce costs.
Materials:
-
This compound
-
Recombinant UGT (e.g., UGTM1-3, UGTM2-4)
-
Sucrose Synthase (e.g., AtSUS1)
-
Sucrose
-
Uridine diphosphate (UDP)
-
Reaction buffer
Procedure:
-
Set up the reaction mixture containing this compound, the UGT enzyme(s), Sucrose Synthase, sucrose, and a catalytic amount of UDP in the appropriate buffer.
-
Incubate the reaction under optimal conditions for both enzymes.
-
Monitor the reaction progress via HPLC as described in Protocol 1. The conversion of mogrol to mogroside V has been achieved with this method.
Quantitative Data Summary
Table 1: Comparison of Engineered UGTs for this compound Conversion
| Enzyme | Substrate | Product(s) | Conversion Rate (%) | Reference |
| UGTMS1 | This compound | Mogroside IIIA, IVA | 82 | |
| UGTMS2 | This compound | Mogroside IIIE, IIIA, Sia I, IVX, VX | 85 | |
| UGTM1-3 & UGTM2-4 (with UDPG regeneration) | Mogrol | Mogroside V | 18.2 | |
| UGT94-289-3 | Mogroside III | Sweet Mogrosides | 95 |
Visualizations
Caption: Experimental workflow for the enzymatic transglycosylation of this compound.
Caption: Troubleshooting logic for addressing low conversion rates in this compound transglycosylation.
Caption: Simplified enzymatic pathway for converting this compound to sweeter mogrosides.
References
- 1. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Sweet Mogrosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the enzymatic synthesis of sweet mogrosides, particularly focusing on addressing issues of low yield.
Troubleshooting Guide: Overcoming Low Yield
Low yield in the enzymatic synthesis of sweet mogrosides can be attributed to several factors, from enzyme activity to substrate-related issues. This guide provides a systematic approach to identifying and resolving these common problems.
Q1: My enzymatic reaction is showing little to no production of the desired mogroside. What are the initial troubleshooting steps?
A1: When facing a complete or near-complete reaction failure, it's crucial to systematically verify the integrity of your core components and setup.
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Verify Starting Materials: First, confirm the identity and purity of your mogrol (or mogroside intermediate) substrate and UDP-glucose (UDPG) using methods like NMR or mass spectrometry. Impurities can inhibit the enzymatic reaction.
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Confirm Enzyme Activity: Ensure your UDP-glucosyltransferase (UGT) is active. Use a standard colorimetric or luminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay, to measure the release of UDP.[1][2][3][4] Improper storage conditions or multiple freeze-thaw cycles can lead to a significant loss of enzyme activity.
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Check Reaction Conditions: Double-check that the reaction buffer composition, pH, and temperature are optimal for your specific UGT. Refer to the enzyme's characterization data or relevant literature for these parameters.
Q2: The reaction is proceeding, but the final yield of the target sweet mogroside (e.g., Mogroside V) is consistently low. What are the likely causes and how can I improve the yield?
A2: Low yield is a common challenge and can stem from several factors related to enzyme kinetics, substrate availability, and reaction equilibrium.
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Sub-optimal Enzyme Concentration: The concentration of the UGT is a critical factor. At low concentrations, the reaction rate will be slow, while excessively high concentrations can sometimes lead to substrate inhibition or be economically unfeasible.[1] It is recommended to perform a concentration optimization experiment to determine the ideal enzyme loading for your specific conditions.
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Inefficient Glycosylation Cascade: The synthesis of highly sweet mogrosides like Mogroside V involves a multi-step glycosylation process catalyzed by different UGTs. If one of the enzymes in the cascade is inefficient, it can create a bottleneck. Consider using engineered UGTs with improved catalytic efficiency, which have been shown to increase yields significantly, in some cases up to 91-99%.
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UDP-glucose (UDPG) Depletion and UDP Inhibition: The glycosylation reaction consumes UDPG and produces UDP. High concentrations of the byproduct UDP can competitively inhibit the UGT, thereby slowing down the reaction. To overcome this, consider implementing a UDPG regeneration system. These systems recycle the UDP back to UDPG, ensuring a constant supply of the sugar donor and removing the inhibitory product.
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Sub-optimal Reaction Conditions: The pH and temperature of the reaction environment significantly impact enzyme activity and stability. The optimal conditions can vary between different UGTs. For instance, some UGTs involved in mogroside synthesis show optimal activity at a pH of around 7.0-8.0 and temperatures between 45-50°C. It is crucial to experimentally determine the optimal pH and temperature for your specific enzyme.
Q3: I am observing the production of intermediate mogrosides but very little of the final, highly glucosylated sweet mogroside. How can I drive the reaction towards the desired product?
A3: The accumulation of intermediates suggests that the later steps of the glycosylation cascade are inefficient.
-
Enzyme Specificity and Efficiency: The UGTs responsible for the later glycosylation steps may have lower catalytic efficiency or specificity for the intermediate mogroside substrates. Using engineered UGTs with enhanced activity for these specific steps can significantly improve the conversion to the final product.
-
Reaction Time: Ensure the reaction is running for a sufficient duration to allow for the completion of all glycosylation steps. Monitor the reaction progress over time using techniques like HPLC to determine the optimal reaction time.
-
Ratio of Enzymes in a One-Pot System: If you are using a multi-enzyme (one-pot) system, the ratio of the different UGTs is critical. An imbalance in enzyme concentrations can lead to the accumulation of intermediates. Experimentally optimize the ratio of the UGTs involved in the cascade.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for sweet mogrosides?
A1: The biosynthesis of sweet mogrosides, such as Mogroside V, begins with the cyclization of squalene to form the triterpenoid backbone, mogrol. This is followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes. The final and crucial steps involve the sequential addition of glucose moieties from UDP-glucose to the mogrol aglycone at the C3 and C24 positions. This glycosylation is carried out by a series of UDP-glucosyltransferases (UGTs).
Q2: What are UDP-glucosyltransferases (UGTs) and why are they important for mogroside synthesis?
A2: UDP-glucosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glucose molecule from an activated sugar donor, UDP-glucose (UDPG), to an acceptor molecule, in this case, mogrol or a mogroside intermediate. They are essential for the synthesis of sweet mogrosides, as the number and position of the glucose units determine the sweetness and flavor profile of the final molecule.
Q3: Can the yield of sweet mogrosides be improved by modifying the enzymes?
A3: Yes, enzyme engineering has proven to be a highly effective strategy for improving the yield of sweet mogrosides. By modifying the amino acid sequence of UGTs, researchers have been able to significantly enhance their catalytic efficiency and specificity. These engineered enzymes can overcome bottlenecks in the glycosylation cascade and drive the reaction towards the desired highly glucosylated, sweet products, achieving yields of up to 91-99%.
Q4: What is a UDP-glucose regeneration system and how can it help in mogroside synthesis?
A4: A UDP-glucose (UDPG) regeneration system is a supplementary enzymatic system that recycles the UDP byproduct of the glycosylation reaction back into the active sugar donor, UDPG. This is typically achieved by using enzymes like sucrose synthase or polyphosphate-glucokinase. By maintaining a high concentration of UDPG and removing the inhibitory UDP, this system can significantly improve the overall yield and efficiency of the mogroside synthesis reaction.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Enzymatic Mogroside Synthesis
| Problem | Potential Cause | Recommended Action |
| No or very low product formation | Inactive enzyme | Verify enzyme activity using a standard assay. Ensure proper storage and handling. |
| Poor quality of substrates | Confirm the purity and identity of mogrol/mogroside intermediates and UDP-glucose. | |
| Incorrect reaction conditions | Double-check and optimize buffer composition, pH, and temperature for the specific UGT. | |
| Low final yield | Sub-optimal enzyme concentration | Perform an enzyme concentration titration to find the optimal loading. |
| Inefficient glycosylation cascade | Utilize engineered UGTs with improved catalytic efficiency. | |
| UDPG depletion and UDP inhibition | Implement a UDP-glucose regeneration system. | |
| Sub-optimal pH or temperature | Experimentally determine the optimal pH and temperature for your enzyme. | |
| Accumulation of intermediates | Inefficient later-stage UGTs | Use engineered UGTs with higher activity for intermediate substrates. |
| Insufficient reaction time | Monitor the reaction over time to determine the optimal duration. | |
| Imbalanced enzyme ratios | Optimize the ratio of different UGTs in a multi-enzyme system. |
Table 2: Optimal Reaction Conditions for UGTs in Mogroside Synthesis
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| UGTMG1 | Mogrol | 7.0 | 50 | |
| UGTMS1-M7 | Mogroside IIE | 8.0 | 45 | |
| UGTMS2 | This compound | 8.0 | 45 | |
| UGT94-289-3 | Mogroside III | 6.5 | 45 | |
| β-glucosidase (for hydrolysis) | Mogroside V | 5.0 | 60 |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of Mogroside V
This protocol describes a general procedure for the in vitro synthesis of Mogroside V from mogrol using a cocktail of UGTs.
Materials:
-
Mogrol
-
UDP-glucose (UDPG)
-
Purified UGT enzymes (e.g., UGTMG1, UGTMS1-M7, UGTMS2)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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MgCl₂
-
Methanol (for quenching the reaction)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, and UDPG at their optimal concentrations.
-
Add the mogrol substrate to the reaction mixture. The mogrol may need to be dissolved in a small amount of a co-solvent like DMSO before being added to the aqueous buffer.
-
Initiate the reaction by adding the purified UGT enzymes. If using a multi-enzyme system, add the optimized ratio of each enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 45°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points, quenching the reaction with an equal volume of cold methanol, and analyzing the samples by HPLC.
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Protocol 2: UDP-Glo™ Glycosyltransferase Assay for UGT Activity
This protocol outlines the use of a commercial luminescent assay to determine the activity of UGTs.
Materials:
-
Purified UGT enzyme
-
Mogroside substrate
-
UDP-glucose (UDPG)
-
UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a well of the multi-well plate. This includes the UGT enzyme, mogroside substrate, UDPG, and the appropriate reaction buffer.
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Incubate the reaction at the optimal temperature for the UGT for a defined period (e.g., 30-60 minutes).
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Add an equal volume of the UDP Detection Reagent to the reaction well. This reagent will convert the UDP produced during the glycosylation reaction into ATP, which then drives a luciferase-based reaction that produces light.
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Incubate the plate at room temperature for approximately 60 minutes to allow the luminescent signal to stabilize.
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Measure the luminescence using a luminometer. The light output is directly proportional to the amount of UDP produced and, therefore, to the activity of the UGT enzyme.
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A standard curve using known concentrations of UDP should be generated to quantify the enzyme activity.
Visualizations
Caption: Biosynthetic pathway of sweet Mogroside V from squalene.
Caption: Troubleshooting workflow for low yield in mogroside synthesis.
Caption: General experimental workflow for enzymatic mogroside synthesis.
References
Best practices for handling and storing Mogroside IIe standard
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Mogroside IIe standard. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing the solid this compound standard upon receipt?
A1: Upon receipt, the solid this compound standard should be stored at 4°C and protected from light.[1][2][3] For long-term stability, it is crucial to keep the compound in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (124.84 mM), though ultrasonic assistance may be necessary to achieve complete dissolution.[1] For in vivo experiments, specific solvent systems such as 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline can be used.
Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solutions from light.
Q4: Is this compound stable under different pH and temperature conditions?
Q5: What are the known biological activities of this compound?
A5: this compound is a triterpenoid glycoside and a non-sugar sweetener. Mogrosides, in general, exhibit antioxidant, antidiabetic, and anticancer activities. This compound itself is a precursor to the sweeter Mogroside V and is a major component in unripe Siraitia grosvenorii fruits.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution during storage | - Solvent evaporation- Exceeded solubility limit- Temperature fluctuations | - Ensure vials are tightly sealed.- Briefly warm the solution to 37°C and use sonication to redissolve the precipitate.- Store at a constant, recommended temperature. |
| Incomplete dissolution of solid this compound | - Use of old or wet DMSO- Insufficient mixing energy | - Use newly opened, anhydrous DMSO as it is hygroscopic.- Use an ultrasonic bath to aid dissolution.- Gentle heating to 37°C can also be applied. |
| Variability in experimental results | - Degradation of this compound due to improper storage- Repeated freeze-thaw cycles of the stock solution | - Ensure the solid and stock solutions are stored at the correct temperatures and protected from light.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Low bioactivity observed | - Incorrect solvent for the specific assay- Degradation of the compound | - Ensure the final concentration of DMSO is compatible with your cell line or animal model. For in vivo studies, consider using biocompatible solvent systems.- Prepare fresh working solutions for each experiment. For in vivo experiments, it is recommended to use the working solution on the same day it is prepared. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 801.01 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility in DMSO | 100 mg/mL (124.84 mM) | |
| Storage of Solid | 4°C, protect from light | |
| Stock Solution Storage | -80°C for 6 months-20°C for 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out 1 mg of this compound powder (Formula Weight: 801.01 g/mol ).
-
Dissolution: Add 124.84 µL of newly opened, anhydrous DMSO to the solid.
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Mixing: Vortex the solution thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Use.
References
Addressing peak tailing and broadening in Mogroside IIe chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of peak tailing and broadening encountered during the chromatographic analysis of Mogroside IIe.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase chromatography?
Peak tailing for this compound, a triterpenoid glycoside, in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the polar glycosidic moieties with active sites on the silica-based column packing, such as residual silanol groups.[1][2][3] Other contributing factors can include column contamination, improper mobile phase pH, and column overload.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase can significantly influence the peak shape of ionizable compounds. While this compound itself is not strongly ionizable, the mobile phase pH can affect the ionization state of residual silanol groups on the silica-based stationary phase. At a mid-range pH, these silanols can be deprotonated and negatively charged, leading to secondary ionic interactions with any potential positive charges on the analyte, which can cause peak tailing. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups, minimizing these secondary interactions and improving peak symmetry.
Q3: Can column temperature impact peak broadening for this compound?
Yes, column temperature can affect peak broadening. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and potentially sharper peaks. However, excessively high temperatures can sometimes negatively impact selectivity or column stability. It is crucial to optimize the temperature to find a balance between efficiency and resolution.
Q4: What is "extra-column broadening" and how can it be minimized?
Extra-column broadening refers to the dispersion of the analyte band outside of the chromatographic column, in components such as the injector, connecting tubing, and detector flow cell. This can lead to broader peaks and reduced resolution. To minimize this effect, it is important to use tubing with a small internal diameter and to keep the length of all connections as short as possible. Ensuring that all fittings are properly made and that there are no voids is also critical.
Troubleshooting Guides
Issue: Peak Tailing in this compound Analysis
This guide will help you diagnose and resolve peak tailing issues, characterized by an asymmetry factor > 1.2.
Step 1: Initial Checks & Common Culprits
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Mobile Phase Preparation: Verify the correct composition and pH of your mobile phase. An incorrect pH is a frequent cause of tailing for compounds that can interact with the stationary phase.
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Column Age and Usage: An old or extensively used column may have a degraded stationary phase or contaminated inlet frit, leading to poor peak shape.
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Guard Column: If using a guard column, it may be contaminated or expired. Try removing it to see if the peak shape improves.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Issue: Peak Broadening in this compound Analysis
This guide addresses issues of excessively broad peaks, which can compromise resolution and sensitivity.
Step 1: Differentiate Between Tailing and Broadening
While related, peak tailing is asymmetrical broadening. Symmetrical broadening can have different root causes.
Step 2: Investigate Potential Causes
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Low Flow Rate: A flow rate that is significantly lower than the column's optimal linear velocity can lead to peak broadening.
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Column Inefficiency: A poorly packed or damaged column will result in broader peaks.
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Temperature Mismatch: A significant difference in temperature between the mobile phase entering the column and the column itself can cause peak distortion.
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Sample Overload (Volume): Injecting too large a volume of sample can cause the initial band to be too wide, leading to a broad peak.
The following diagram illustrates the relationships between causes and the problem of peak broadening.
Caption: Causes of peak broadening.
Data Presentation
The following tables provide illustrative quantitative data on how different parameters can affect peak shape. Note that this data is based on general chromatographic principles and may not represent the exact values for this compound, but demonstrates the expected trends.
Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (Tf) | Peak Shape |
| 2.5 | 1.1 | Good, Symmetrical |
| 4.5 | 1.5 | Tailing |
| 6.5 | 1.9 | Significant Tailing |
Table 2: Illustrative Effect of Column Temperature on Peak Width
| Column Temperature (°C) | Peak Width at Half Height (min) | Theoretical Plates (N) |
| 25 | 0.25 | 8,000 |
| 40 | 0.20 | 12,500 |
| 55 | 0.18 | 15,400 |
Table 3: Illustrative Effect of Sample Load on Peak Shape
| Sample Concentration (mg/mL) | Asymmetry Factor (Tf) | Peak Shape |
| 0.1 | 1.1 | Symmetrical |
| 0.5 | 1.3 | Minor Tailing |
| 2.0 | 2.2 | Significant Tailing (Overload) |
Experimental Protocols
The following are example experimental protocols for the HPLC analysis of this compound, synthesized from published methods.
Protocol 1: HPLC-UV Method
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Instrumentation: Agilent 1200 series HPLC or equivalent with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
-
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Gradient Elution: A gradient is often used to achieve good separation of mogrosides. A typical gradient might be:
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0-10 min: 20-35% B
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10-15 min: 35-50% B
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15-20 min: 50-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 203 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the initial mobile phase composition to an appropriate concentration (e.g., 0.1-0.5 mg/mL).
Protocol 2: LC-MS/MS Method for Higher Sensitivity and Specificity
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Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
-
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Gradient Elution: A faster gradient may be employed for LC-MS/MS.
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Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
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Mass Spectrometer Settings:
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Ionization Mode: Negative ESI
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other mogrosides of interest. For example, for Mogroside V, a transition of m/z 1285.6 → 1123.7 has been reported. The specific transition for this compound would need to be determined by infusing a standard.
-
-
Sample Preparation: Similar to the HPLC-UV method, but potentially with more dilute samples due to the higher sensitivity of the detector.
References
Strategies to increase the purity of isolated Mogroside IIe
Welcome to the technical support center for the purification of Mogroside IIe. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting purity of this compound in crude extracts?
This compound is a precursor to other mogrosides, such as Mogroside V, in the fruit of Siraitia grosvenorii (monk fruit).[1] Its concentration is highest in the early stages of fruit maturity and decreases as it is converted to more complex mogrosides.[1] The initial purity in a crude extract can vary significantly depending on the fruit's ripeness and the extraction method used.
Q2: What are the most common methods for purifying this compound?
The most prevalent methods for purifying mogrosides, which can be adapted for this compound, include:
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Macroporous Adsorption Resin Chromatography: This is a widely used technique for the initial enrichment of mogrosides from crude extracts.[2][3][4]
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a high-resolution technique used for the fine purification and analysis of mogrosides.
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Crystallization: Recrystallization can be employed as a final step to achieve high purity of the isolated compound.
Q3: How can I monitor the purity of my this compound sample during purification?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of mogrosides. An HPLC system equipped with a UV or charged aerosol detector (CAD) can be used. A C18 column is often used for separation with a mobile phase typically consisting of a gradient of acetonitrile and water.
Troubleshooting Guides
Low Recovery of this compound from Macroporous Resin Column
Issue: You are experiencing low yield of this compound after elution from the macroporous resin column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Resin Selection | The polarity and pore size of the resin are critical. For mid-polar compounds like mogrosides, resins like D101 or HZ 806 have shown good performance. Ensure the resin is appropriate for the separation of triterpene glycosides. |
| Suboptimal Adsorption Conditions | Ensure the pH and temperature of your sample solution are optimized for adsorption. For similar mogrosides, slightly acidic conditions (pH 3) have been shown to enhance adsorption on certain functionalized silica gels. |
| Inefficient Elution | The elution solvent may not be strong enough. For mogrosides, a stepwise gradient of aqueous ethanol is commonly used. If recovery is low, try increasing the ethanol concentration in your elution buffer. A common elution solvent is 40-70% aqueous ethanol. |
| Flow Rate Too High | A high flow rate during sample loading or elution can lead to insufficient interaction time with the resin. Try reducing the flow rate to allow for better binding and elution. |
Poor Resolution of this compound in HPLC
Issue: You are unable to achieve baseline separation of this compound from other closely related mogrosides or impurities during HPLC purification.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Composition | The ratio of organic solvent (e.g., acetonitrile) to water is crucial. Optimize the gradient elution profile. A shallow gradient can often improve the separation of closely eluting peaks. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. |
| Inappropriate Column Chemistry | A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample. |
| Suboptimal Temperature | Temperature can affect retention times and selectivity. Ensure your column compartment is thermostatted to maintain a consistent temperature (e.g., 30-40°C). |
Difficulty in Crystallizing this compound
Issue: Your purified this compound fails to crystallize, or forms an amorphous solid.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the sample using HPLC to achieve higher purity (>95%). |
| Incorrect Solvent System | The choice of solvent is critical for crystallization. Experiment with different solvent and anti-solvent systems. Common systems for glycosides include methanol/water, ethanol/water, or acetone/water. |
| Supersaturation Not Reached | Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of pure this compound, if available, can initiate crystallization. |
| Rapid Precipitation | If an amorphous solid forms, it may be due to too rapid precipitation. Try slowing down the process by using a vapor diffusion setup or by cooling the solution more slowly. |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Adsorption Resin
This protocol is a general guideline adapted from methods used for purifying Mogroside V.
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Sample Preparation: Dissolve the crude Siraitia grosvenorii extract in deionized water to form an initial solution.
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Column Packing and Equilibration: Pack a column with a suitable macroporous resin (e.g., D101 or HZ 806). Equilibrate the column with deionized water.
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Sample Loading: Pass the initial solution through the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
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Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.
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Elution: Elute the bound mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and analyze for the presence of this compound using HPLC.
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Drying: Combine the fractions containing the highest concentration of this compound and remove the solvent under vacuum to obtain an enriched powder.
Protocol 2: HPLC Purity Analysis of this compound
This protocol is based on standard HPLC methods for mogroside analysis.
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HPLC System: Agilent 1200 series or equivalent with a DAD or CAD detector.
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Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 20% to 50% Solvent B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 204 nm.
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Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes purity improvements for mogrosides from various studies, which can serve as a benchmark for this compound purification.
| Purification Method | Starting Material | Initial Purity of Target Mogroside(s) | Final Purity of Target Mogroside(s) | Reference |
| Macroporous Resin (HZ 806) | S. grosvenorii herb | 0.5% (Mogroside V) | 10.7% (Mogroside V) | |
| Boronic Acid-Functionalized Silica Gel | Crude S. grosvenorii extract | 35.67% (Mogroside V) | 76.34% (Mogroside V) | |
| Semi-preparative HPLC | Product from Boronic Acid-Functionalized Silica Gel | 76.34% (Mogroside V) | 99.60% (Mogroside V) | |
| Column System with Sorbent | Low purity mogrosides mixture | < 70% (Total Mogrosides) | > 70% (Total Mogrosides) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low cell viability in Mogroside IIe cytotoxicity experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low cell viability or other issues during cytotoxicity experiments with Mogroside IIe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxic effect?
This compound is a triterpenoid saponin and a primary component found in unripe Monk Fruit (Siraitia grosvenorii)[1][2]. It is a precursor to the sweeter mogrosides, like Mogroside V, and is known for its bitter taste[1][3]. Current research suggests that this compound may not be significantly cytotoxic to all cell types. For instance, one study found it had no significant influence on the viability of H9c2 cardiomyocytes[4]. However, its effects can be cell-type dependent, and it has been shown to have various pharmacological activities, including anti-inflammatory and anti-diabetic properties.
Q2: What are the common assays to measure cytotoxicity?
Common methods to assess cytotoxicity and cell viability include:
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
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LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.
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ATP Assay: Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.
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Live/Dead Staining: Uses fluorescent dyes that differentially stain live and dead cells based on membrane integrity. For example, membrane-impermeable dyes like propidium iodide can only enter and stain dead cells.
Q3: How do I choose the right assay for my experiment?
The choice of assay depends on your specific research question, cell type, and the suspected mechanism of cell death.
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Use MTT or ATP assays for a general assessment of cell metabolic activity and viability.
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Use the LDH assay to specifically measure cell membrane damage and necrosis.
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Consider that some compounds can interfere with assay reagents. For example, colored compounds or molecules with strong reducing properties might interfere with the MTT assay, leading to false results. It is recommended to run controls to test for such interference.
Q4: What are the critical controls to include in a cytotoxicity experiment?
Proper controls are essential for interpreting your results accurately.
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Untreated Control (Negative Control): Cells cultured in medium alone to represent baseline viability (100%).
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Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound, at the highest concentration used in the experiment. This is crucial to ensure the solvent itself is not causing cytotoxicity.
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Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assays) to induce maximum cell death. This helps define the dynamic range of the assay.
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Blank Control (Media Only): Wells containing only culture medium and the assay reagent to measure background absorbance or fluorescence.
Troubleshooting Guide: Low Cell Viability & Inconsistent Results
Issue 1: Unexpectedly high cytotoxicity observed across all this compound concentrations.
-
Q: Could my vehicle control be toxic?
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A: Yes, solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Always run a vehicle-only control to check for toxicity.
-
-
Q: Is it possible the this compound powder or solvent is contaminated?
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A: Contamination can lead to unexpected cytotoxicity. Ensure your this compound is of high purity and that your solvent is sterile and free of contaminants.
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Issue 2: Low signal or low absorbance readings in my MTT assay.
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Q: Why is the purple color in my MTT assay very faint?
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A: A low signal can result from several factors:
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Low Cell Number: The initial cell seeding density might be too low, resulting in insufficient formazan production. Optimize the seeding density for your specific cell line. For many lines, 5,000 to 10,000 cells per well is a good starting point.
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Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 3-4 hours, but this may need to be optimized.
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Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that have been passaged too many times or have become over-confluent.
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-
-
Q: The formazan crystals are not dissolving completely. What should I do?
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A: Incomplete solubilization of formazan crystals is a common issue. Ensure you are using a suitable solvent like DMSO or an SDS-based solution and that you are mixing thoroughly. Using an orbital shaker for 15-30 minutes can help ensure the crystals are fully dissolved.
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Issue 3: High background signal in my LDH assay.
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Q: My "media only" and "untreated cells" wells show high LDH activity. What is the cause?
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A: A high background signal in an LDH assay is often caused by:
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Serum in Culture Medium: Animal serum contains endogenous LDH, which can significantly increase the background signal. To reduce this, consider decreasing the serum concentration in your culture medium to 1-5% or using serum-free medium during the assay period.
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Phenol Red: The phenol red in some culture media can contribute to background absorbance. Using a phenol-red-free medium can eliminate this issue.
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Rough Handling of Cells: Overly vigorous pipetting when plating cells can cause premature cell lysis and release of LDH.
-
-
Issue 4: High variability between replicate wells.
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Q: My replicate wells for the same condition show very different results. How can I improve consistency?
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A: High variability often points to technical inconsistencies:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.
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Pipetting Errors: Be precise and consistent with your pipetting, especially when performing serial dilutions and adding reagents.
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Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, consider filling the perimeter wells with sterile water or PBS and not using them for experimental samples.
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-
Data Presentation
Published data on the specific IC50 values of this compound are limited, with some studies indicating low cytotoxic potential in certain cell lines. Researchers should determine the IC50 value empirically for their specific cell line and experimental conditions.
Table 1: Example Template for Recording this compound IC50 Values
| Cell Line | Assay Used | Incubation Time (hours) | IC50 Value (µM) | Reference/Experiment ID |
|---|---|---|---|---|
| H9c2 | CCK-8 | 24 | >100 | Published Study |
| A549 | MTT | 48 | Enter your value | |
| MCF-7 | LDH | 72 | Enter your value |
| HepG2 | ATP-based | 24 | Enter your value | |
Experimental Protocols
1. MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability. Optimization of cell density and incubation times is recommended.
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Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or control media) to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
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Absorbance Reading: Mix thoroughly on an orbital shaker to dissolve the crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. LDH Cytotoxicity Assay Protocol
This protocol measures the release of LDH from damaged cells.
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Cell Seeding: Seed cells as described in the MTT protocol (Step 1).
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Compound Treatment: Treat cells with this compound as described in the MTT protocol (Step 2). Include appropriate controls:
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Spontaneous LDH Release: Untreated cells.
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Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.
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Vehicle Control: Cells treated with the compound solvent.
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Incubation: Incubate for the desired exposure time.
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Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Absorbance Reading: Stop the reaction by adding a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualizations
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Known inhibitory effect of this compound on apoptotic pathways.
Caption: A decision tree for troubleshooting cytotoxicity experiments.
References
- 1. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Mogroside IIe and Mogroside V
In the landscape of natural product research, mogrosides extracted from the fruit of Siraitia grosvenorii have garnered significant attention for their potent therapeutic properties. Among these, Mogroside IIe and Mogroside V stand out for their notable anti-inflammatory effects. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Assessment of Anti-inflammatory Effects
While direct comparative studies evaluating the anti-inflammatory potency of this compound and Mogroside V under identical conditions are limited, a review of existing literature provides valuable insights into their individual efficacy. The following tables summarize the quantitative data from various experimental models.
Table 1: Anti-inflammatory Effects of Mogroside V
| Experimental Model | Inflammatory Stimulus | Key Inflammatory Markers | Concentration/Dosage | Observed Effect | Citation |
| Porcine Alveolar Macrophages (3D4/21) | Fine Particulate Matter (PM2.5) | NO, IL-18, TNF-α, COX-2 | Not specified | Significant inhibition of NO production; Inhibition of IL-18, TNF-α, and COX-2 upregulation. | [1][2] |
| OVA-induced Asthmatic Mice | Ovalbumin (OVA) | IgE, TNF-α, IL-5 | 50 mg/kg | Significant reduction in the levels of IgE, TNF-α, and IL-5. | [3] |
| LPS-treated RAW 264.7 Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-2, IL-6, NO | Not specified | Significant inhibition of the production of all listed inflammatory markers. | [4] |
| Diabetic Mouse Bone Marrow-Derived Macrophages | High Glucose + LPS & IFN-γ | IL-1β, IL-6 | Not specified | Decreased protein levels of IL-1β and IL-6. | [5] |
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Pathological Condition | Key Inflammatory Markers | Concentration/Dosage | Observed Effect | Citation |
| Type 2 Diabetic Model (Cardiomyopathy) | Diabetes | IL-1, IL-6, TNF-α | Dose-dependent | Downregulated the levels of IL-1, IL-6, and TNF-α. | |
| Acute Pancreatitis Mouse Model | Cerulein + LPS | IL-9 | Not specified | Decreased the level of IL-9. |
Mechanisms of Action: A Look into the Signaling Pathways
Both this compound and Mogroside V exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Mogroside V has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This is a crucial pathway that regulates the transcription of numerous pro-inflammatory genes. Mogroside V attenuates the phosphorylation of NF-κB p65, a key step in its activation, and also suppresses the expression of NLRP3, a component of the inflammasome. Furthermore, it has been demonstrated to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Some studies also suggest its involvement in the miR-21-5p/SPRY1 axis, which in turn regulates inflammatory responses.
This compound , on the other hand, has been identified to specifically suppress the Interleukin 9 (IL-9)/Interleukin 9 Receptor (IL-9R) signaling pathway in the context of acute pancreatitis. Additionally, research indicates its ability to inhibit the activation of MAPKs and NF-κB signaling in acute lung injury models.
The following diagrams illustrate the known signaling pathways modulated by Mogroside V and this compound.
Experimental Protocols
To ensure the reproducibility and further investigation of the anti-inflammatory effects of these mogrosides, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Porcine alveolar macrophages (3D4/21) or murine macrophages (RAW 264.7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of Mogroside V or this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli or fine particulate matter (PM2.5).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins (e.g., phosphorylated p65, COX-2, NLRP3) are detected using specific primary and secondary antibodies.
The following diagram illustrates a general workflow for in vitro anti-inflammatory experiments.
In Vivo Animal Models of Inflammation
-
Animal Models: Commonly used models include ovalbumin (OVA)-induced allergic asthma in mice or cerulein and LPS-induced acute pancreatitis in mice.
-
Treatment: Mogroside V or this compound is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at specific dosages for a defined period before or after the induction of inflammation.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: In asthma models, BALF is collected to count inflammatory cells (e.g., eosinophils, neutrophils).
-
Serum Cytokine Levels: Blood samples are collected, and the serum levels of inflammatory markers (e.g., IgE, TNF-α, IL-5, IL-9) are measured by ELISA.
-
Histopathological Examination: Organs of interest (e.g., lungs, pancreas) are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.
-
Conclusion
Both this compound and Mogroside V demonstrate significant anti-inflammatory properties, albeit through potentially different primary mechanisms and in varied pathological contexts. Mogroside V appears to have a broad-spectrum anti-inflammatory effect by targeting fundamental pathways like NF-κB and MAPK. This compound, while also affecting these pathways, shows a notable inhibitory effect on the IL-9 signaling pathway in specific inflammatory conditions.
The quantitative data, though not from direct comparative studies, suggests that both compounds are effective in reducing the expression of key inflammatory mediators. For researchers and drug developers, the choice between these two mogrosides may depend on the specific inflammatory condition being targeted. Further head-to-head comparative studies are warranted to definitively establish their relative potency and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside IIe vs. Dexamethasone: A Comparative Guide on the Reduction of Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Mogroside IIe, a natural triterpenoid glycoside, and dexamethasone, a well-established synthetic corticosteroid. The comparison is based on available experimental data concerning their respective effects on key inflammatory markers and their underlying mechanisms of action.
Executive Summary
Dexamethasone is a potent, broad-spectrum anti-inflammatory agent that effectively suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) across a variety of inflammatory models. Its mechanism is well-understood and involves the activation of the glucocorticoid receptor, leading to the inhibition of major inflammatory signaling pathways like NF-κB and MAPK.
In contrast, the available evidence for this compound suggests a more targeted and context-dependent anti-inflammatory profile. In a murine model of acute pancreatitis, this compound did not significantly reduce the levels of TNF-α, IL-6, or IL-1β.[1] Instead, it was found to specifically inhibit the release of Interleukin-9 (IL-9).[1] It is important to note that other mogroside derivatives, such as Mogroside V and Mogroside IIIE, have demonstrated inhibitory effects on TNF-α, IL-6, and IL-1β in other experimental settings, indicating that the anti-inflammatory activity is not uniform across all mogrosides.[2][3][4]
This guide will delve into the experimental data and methodologies from studies on both compounds to provide a clear comparison for research and drug development purposes.
Comparative Data on Inflammatory Marker Reduction
The following tables summarize the quantitative data on the effects of this compound and dexamethasone on the production of various inflammatory markers. It is crucial to note that these results are compiled from different studies with varying experimental models and conditions, as no direct head-to-head comparative studies have been identified.
Table 1: Effect of this compound on Inflammatory Markers
| Inflammatory Marker | Cell/Animal Model | Inducing Agent | This compound Concentration | Observed Effect | Source |
| TNF-α | Acute Pancreatitis (mice) | Cerulein + LPS | Not specified | No significant influence | |
| IL-6 | Acute Pancreatitis (mice) | Cerulein + LPS | Not specified | No significant influence | |
| IL-1β | Acute Pancreatitis (mice) | Cerulein + LPS | Not specified | No significant influence | |
| IL-9 | Acute Pancreatitis (mice) | Cerulein + LPS | Not specified | Significant decrease |
Table 2: Effect of Dexamethasone on Inflammatory Markers
| Inflammatory Marker | Cell/Animal Model | Inducing Agent | Dexamethasone Concentration | Observed Effect | Source |
| TNF-α | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | |
| IL-6 | Human Mononuclear Cells | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | |
| IL-1β | Human Mononuclear Cells | Spontaneous secretion | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition | |
| TNF-α | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1 µM | Significant inhibition of secretion | |
| IL-6 | Human Lung Fibroblasts | IL-1 and TNF-α | 10⁻⁶ M | Inhibition of release |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and dexamethasone are mediated by distinct signaling pathways.
This compound: Based on current research, the primary anti-inflammatory mechanism identified for this compound involves the IL-9/IL-9 Receptor signaling pathway . In the context of acute pancreatitis, this compound was shown to specifically suppress the elevated levels of IL-9.
Figure 1: Proposed mechanism of this compound in acute pancreatitis.
Dexamethasone: Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR) . This complex then translocates to the nucleus where it modulates gene expression. This leads to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1 , and the transactivation of anti-inflammatory genes. The inhibition of NF-κB and MAPK pathways is central to its broad anti-inflammatory action.
Figure 2: Simplified signaling pathway for dexamethasone.
Experimental Protocols
This section outlines a general methodology for an in vitro experiment designed to assess the anti-inflammatory effects of a test compound on LPS-stimulated macrophages, a common model for such investigations.
Objective: To determine the effect of a test compound on the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or dexamethasone). The cells are pre-incubated for 2 hours.
-
Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours. Control groups include untreated cells and cells treated with LPS only.
-
Supernatant Collection: After the incubation period, the cell culture plates are centrifuged, and the supernatants are collected for cytokine analysis.
-
Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants are measured using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (pg/mL or ng/mL). The inhibitory effect of the test compound is calculated as a percentage reduction in cytokine production compared to the LPS-only control.
Figure 3: General workflow for in vitro anti-inflammatory assay.
Conclusion
The comparison between this compound and dexamethasone reveals two distinct anti-inflammatory profiles. Dexamethasone is a well-characterized, potent inhibitor of a broad range of pro-inflammatory cytokines, making it a benchmark for anti-inflammatory drugs. Its effects are mediated through the glucocorticoid receptor and the subsequent suppression of key inflammatory pathways.
This compound, based on the limited available data, appears to have a more selective mode of action. The current evidence does not support a significant role for this compound in the reduction of TNF-α, IL-6, or IL-1β, but points towards a specific inhibitory effect on IL-9 in an acute pancreatitis model. This highlights the need for further research to explore the anti-inflammatory potential of this compound in different disease models and to elucidate its full mechanism of action. It is also critical to differentiate the activities of individual mogrosides, as their biological effects can vary significantly. For researchers and drug development professionals, dexamethasone remains the standard for broad anti-inflammatory activity, while this compound may represent a novel therapeutic avenue for conditions specifically driven by IL-9-mediated pathology.
References
- 1. This compound Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Mogroside IIe: qNMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for natural products like Mogroside IIe is paramount for ensuring the quality, safety, and efficacy of research and commercial products. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of this compound.
Quantitative ¹H-NMR (qNMR) has emerged as a primary analytical method due to its ability to directly quantify analytes without the need for identical reference standards for each component. The signal intensity in qNMR is directly proportional to the number of nuclei, providing a direct measure of molar concentration. This contrasts with chromatographic methods, which typically rely on external calibration with a known standard of the analyte.
This guide presents a compilation of experimental data from various studies to offer a comparative overview of these techniques. While a direct head-to-head comparison on the same batch of this compound is not publicly available, the data presented for Mogroside V, a structurally similar and more commonly studied mogroside, provides a strong basis for comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters for qNMR, HPLC, and LC-MS in the quantitative analysis of mogrosides.
Table 1: Comparison of Method Validation Parameters for Mogroside Purity Determination
| Parameter | qNMR (Mogroside V) | HPLC-UV (Mogrosides) | LC-MS/MS (Mogrosides) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of protons. | Separation based on polarity, quantification via UV absorbance compared to a reference standard. | Separation based on polarity, quantification via mass-to-charge ratio, offering high selectivity and sensitivity. |
| Selectivity | High; specific proton signals are chosen for quantification, minimizing interference. | Moderate; co-eluting impurities can interfere with quantification. | Very High; specific precursor and product ion transitions are monitored. |
| Precision (RSD%) | < 1%[1] | < 2% | < 4% |
| Accuracy (Recovery %) | Not typically measured in the same way as chromatography; accuracy is inherent to the primary method. | 88-105% | 91-107% |
| Need for Specific Reference Standard | No (can use a certified internal standard of a different compound). | Yes (requires a certified reference standard of this compound). | Yes (requires a certified reference standard of this compound). |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~15-30 minutes |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Extraction and filtration are often required. | Extraction and filtration are often required. |
Table 2: Quantitative Performance Data for Mogroside Analysis
| Method | Analyte | Purity/Content Determined | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| ¹H-qNMR | Mogroside V | 93.8% (RSD 0.2%)[1] | Not Reported | Not Reported | [1] |
| HPLC-UV | Mogroside V | Not explicitly for purity, but used for quantification in extracts. | 7.0 µg/mL | Not Reported | |
| LC-MS/MS | This compound & other mogrosides | Used for quantification in fruit at different maturity stages. | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the purity determination of mogrosides using qNMR and HPLC.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for Mogroside V Purity
This protocol is based on the methodology described for the purity determination of Mogroside V[1].
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Mogroside V sample and 5 mg of a certified internal standard (e.g., caffeine) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton signal of interest (typically > 30 s for quantitative accuracy).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Acquisition Time (aq): ≥ 3 s.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the selected quantitative signal for Mogroside V (e.g., H-6 proton at δ 5.59 ppm) and a well-resolved signal from the internal standard[1].
-
Calculate the purity of Mogroside V using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Mogroside V
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol for Mogroside Quantification
This protocol is a general representation based on methods for mogroside analysis.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard of known purity in methanol or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the this compound sample to be tested at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203-210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Inject the this compound sample and determine its peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The purity is then determined by comparing the measured concentration to the expected concentration based on the sample weight.
-
Mandatory Visualizations
Experimental Workflow for qNMR Purity Validation
Caption: Workflow for this compound purity determination using qNMR spectroscopy.
Logical Comparison of Purity Assessment Methods
Caption: Comparison of qNMR, HPLC, and LC-MS for purity assessment.
References
A Comparative Analysis of the Antioxidant Activity of Mogroside IIe and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Mogroside IIe and the well-established antioxidant, ascorbic acid (Vitamin C). While direct quantitative data on the free radical scavenging activity of isolated this compound is limited in current scientific literature, this analysis leverages data from a comprehensive mogroside extract (MGE) to draw comparisons. It is important to note that MGE contains a mixture of mogrosides, with Mogroside V being the predominant component.
Introduction to the Antioxidants
This compound is a cucurbitane glycoside and one of the primary sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). Emerging research suggests that beyond its sweetening properties, this compound possesses various pharmacological benefits, including anti-inflammatory and antioxidant effects.
Ascorbic acid is a powerful, water-soluble antioxidant naturally present in many fruits and vegetables. Its ability to donate electrons makes it a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress.[1]
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Mogroside Extract (MGE) IC50 | Ascorbic Acid IC50 |
| DPPH Radical Scavenging | 1118.1 µg/mL[1] | 9.6 µg/mL[1] |
| ABTS Radical Scavenging | 1473.2 µg/mL[1] | Not Reported in this study |
IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The data clearly indicates that in the DPPH assay, ascorbic acid is significantly more potent as a direct free radical scavenger than the mogroside extract.
Mechanisms of Antioxidant Action
Ascorbic Acid: The primary antioxidant mechanism of ascorbic acid is its ability to act as a reducing agent and donate electrons to neutralize reactive oxygen species. It can directly scavenge a variety of ROS, including superoxide and hydroxyl radicals. Furthermore, ascorbic acid can regenerate other antioxidants, such as vitamin E, from their radical forms.
Mogrosides: The antioxidant mechanism of mogrosides is believed to be more complex. While they exhibit some direct radical scavenging activity, their primary role may be in modulating endogenous antioxidant systems. Research on mogrosides suggests they may exert their antioxidant effects by reducing intracellular ROS and regulating the expression of genes involved in glucose metabolism. Some studies on other mogrosides, like Mogroside V, indicate the involvement of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and the response to oxidative stress.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method used to determine the free radical scavenging capacity of antioxidants.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a non-radical form, resulting in a color change to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (often 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compound (this compound or ascorbic acid) and a positive control in the same solvent.
-
Reaction: Mix the sample or control solutions with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The spectrophotometer should be zeroed with the solvent.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for assessing antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the test compound and a standard (e.g., Trolox).
-
Reaction: Add the sample or standard to the ABTS•+ working solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration in the sample.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare various dilutions of the test sample and a ferrous sulfate standard curve.
-
Reaction: Add the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of ferrous ions and is expressed as Fe²⁺ equivalents.
Visualizations
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Proposed antioxidant signaling pathway for mogrosides.
References
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Mogroside IIe
A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Mogroside IIe.
This guide provides an objective comparison of two common analytical techniques for the quantitative analysis of this compound, a bitter triterpenoid saponin found in unripe monk fruit (Siraitia grosvenorii) and a precursor to the potent natural sweetener, Mogroside V. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant material to processed extracts and final products. This document outlines the experimental protocols and presents a comparative summary of the performance characteristics of each method.
Experimental Overview
The analytical workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method, with HPLC relying on UV absorbance and LC-MS/MS utilizing mass-to-charge ratio for highly specific and sensitive detection.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation
A consistent sample preparation protocol is crucial for reliable and reproducible results across both analytical platforms.
-
Weighing: Accurately weigh 1.0 g of the powdered sample (e.g., dried unripe monk fruit) into a 50 mL centrifuge tube.
-
Extraction: Add a defined volume of 80% methanol-water solution (v/v) to the sample. Perform ultrasonic extraction for 30 minutes to ensure efficient extraction of mogrosides[1].
-
Filtration: After extraction, filter the solution through a 0.22 µm organic phase filter to remove particulate matter before injection into the chromatography system[2].
HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
-
Instrumentation: Agilent 1200 HPLC system or equivalent, equipped with a UV detector[3].
-
Column: YMC-pack ODS-AQ (4.6 x 250 mm, 5 µm) or a similar C18 column[3].
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be 13.5%–35% (v/v) acetonitrile in water over 25 minutes[3].
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 209 nm.
-
Injection Volume: 10 µL.
LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
Instrumentation: Agilent 1260 Series LC system coupled with a triple quadrupole mass spectrometer.
-
Column: Agilent Poroshell 120 SB C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A representative gradient is: 0-3 min, 15-21% B; 3-10 min, 21-22% B; 10-17 min, 22-24% B; 17-21 min, 24-95% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor/Product Ions: Optimized for this compound.
-
MS Parameters: Capillary voltage, gas flow rate, and gas temperature should be optimized for the specific instrument.
-
Cross-Validation Data Summary
The following tables summarize the key performance parameters for the HPLC-UV and LC-MS/MS methods for this compound analysis, based on typical validation characteristics reported in the literature for mogrosides.
| Validation Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Specificity | Moderate | High | HPLC-UV relies on chromatographic retention time, which can be susceptible to co-eluting interferences. LC-MS/MS uses MRM for highly specific detection, minimizing matrix effects. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | Both methods demonstrate good linearity over their respective calibration ranges. |
| Limit of Detection (LOD) | ~7.0 µg/mL | ~9-18 ng/mL | LC-MS/MS is significantly more sensitive, allowing for the detection of much lower concentrations of this compound. |
| Limit of Quantitation (LOQ) | ~20 µg/mL | ~25 ng/mL | The lower LOQ of LC-MS/MS makes it suitable for trace analysis. |
| Precision (%RSD) | < 5% | < 5% | Both methods generally exhibit good precision for repeatability and intermediate precision. |
| Accuracy (% Recovery) | 90-110% | 95-105% | Both methods can achieve high accuracy, though LC-MS/MS may offer slightly better performance due to its specificity. |
| Analysis Time | ~25 min | ~10-20 min | LC-MS/MS methods often utilize shorter columns and faster gradients, potentially reducing the analysis time. |
Logical Relationship of Method Selection
The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound.
-
HPLC-UV is a cost-effective and robust method suitable for quality control applications where the concentration of this compound is relatively high and the sample matrix is not overly complex.
-
LC-MS/MS is the superior choice for research, drug development, and pharmacokinetic studies where high sensitivity, specificity, and accuracy are paramount, especially when analyzing complex biological or food matrices. Its ability to confirm the identity of the analyte and provide lower detection limits makes it the gold standard for trace-level analysis.
The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, sample complexity, and available resources. For rigorous cross-validation, it is recommended to analyze the same set of samples using both methods to ensure consistency and reliability of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 3. Cucurbitane Glycosides Derived from this compound: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Mogroside IIe and Other Natural Compounds
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier for researchers, scientists, and drug development professionals. Among these, Mogroside IIe, a principal bioactive constituent of Siraitia grosvenorii, has garnered attention for its potential health benefits. This guide provides a comparative overview of the anti-inflammatory efficacy of this compound against other well-researched natural compounds: Curcumin, Quercetin, Resveratrol, and Epigallocatechin gallate (EGCG).
While extensive quantitative data for a direct comparison of this compound in standardized in vitro and in vivo anti-inflammatory models remains limited in publicly available literature, this guide synthesizes the existing knowledge on its mechanisms and compares it with the established efficacy of other prominent natural anti-inflammatory molecules.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data for Curcumin, Quercetin, Resveratrol, and EGCG from two standard assays: the in vitro lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages and the in vivo carrageenan-induced paw edema model in rats.
In Vitro Anti-Inflammatory Activity
Experimental Model: Inhibition of inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages.
| Compound | Target Mediator | IC50 / Inhibition | Reference |
| This compound | IL-9 | Decreased levels in AP mice | [1] |
| Trypsin & Cathepsin B | Inhibition in pancreatic acinar cells | [1] | |
| Curcumin | Nitric Oxide (NO) | Optimal effect at 125 µg/mL | |
| TNF-α | Significant reduction at 5 µM | [2] | |
| IL-6 | Significant reduction at 5 µM | [2] | |
| IL-1β | Significant reduction at 125 µg/mL | ||
| Quercetin | Nitric Oxide (NO) | IC50: ~27 µM | [3] |
| TNF-α | Inhibition at 10-100 µg/mL | ||
| IL-6 | Significant inhibition up to 50 µM | ||
| Resveratrol | Nitric Oxide (NO) | ED50: 26.89 µM | |
| IL-6 | IC50: 17.5 ± 0.7 µM | ||
| TNF-α | IC50: 18.9 ± 0.6 µM | ||
| EGCG | Nitric Oxide (NO) | Significant reduction at 1.0 µM | |
| IL-1β | Suppression at 10.67 ± 3.65 (vs. LPS 132.6 ± 14.6) | ||
| IL-6 | Suppression at 408.33 ± 52.34 (vs. LPS 2994.44 ± 178.5) | ||
| TNF-α | Suppression at 1.22 ± 0.03 (vs. LPS 27.11 ± 2.84) |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
In Vivo Anti-Inflammatory Activity
Experimental Model: Inhibition of carrageenan-induced paw edema in rats.
| Compound | Dose | Percent Inhibition of Edema | Time Point | Reference |
| This compound | - | Data not available | - | - |
| Curcumin | 25 mg/kg | 30.43% | 2 hours | |
| 50 mg/kg | 34.88% | 2 hours | ||
| 100 mg/kg | 32.61% | 2 hours | ||
| 200 mg/kg | 53.85% | 2 hours | ||
| 400 mg/kg | 58.97% | 2 hours | ||
| 40 mg/kg (nanoemulsion) | 56% | 5 hours | ||
| Quercetin | 10 mg/kg | Significant reduction | 48 hours | |
| 20 mg/kg | Significant inhibition | - | ||
| Resveratrol | 20 mg/kg | Significant reduction | - | |
| EGCG | - | Data not available | - | - |
Experimental Protocols
In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators by macrophage cells stimulated with bacterial lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well or 24-well plates at a specific density (e.g., 1-2 x 10⁵ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Curcumin) and incubated for a pre-treatment period (e.g., 1-2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the compound being evaluated (e.g., Curcumin 25, 50, 100, 200, 400 mg/kg). The test compounds are typically administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these natural compounds are mediated through the modulation of various signaling pathways.
This compound
The precise anti-inflammatory mechanism of this compound is still under investigation. However, studies on mogrosides, in general, suggest that they exert their effects by inhibiting the release of inflammatory mediators. For instance, this compound has been shown to decrease the levels of IL-9 in a model of acute pancreatitis. Other mogrosides have been found to inhibit the expression of key inflammatory genes like iNOS, COX-2, and IL-6. The broader family of mogrosides is known to interact with the NF-κB and MAPK signaling pathways.
References
Sweetness from Bitterness: A Comparative Guide to Mogroside IIe and its Glycosylated Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships of the bitter triterpenoid saponin, Mogroside IIe, and its sweet glycosylated derivatives. This document outlines the significant impact of glycosylation on taste and biological activity, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a primary component of unripe Luo Han Guo fruit, is known for its bitter taste. However, through enzymatic modification, it serves as a precursor to commercially valuable, intensely sweet mogrosides.[1] The addition of glucose units to the this compound core structure dramatically alters its sensory properties and biological functions, offering a fascinating case study in structure-activity relationships.
From Bitter to Sweet: The Role of Glycosylation
The defining characteristic that separates this compound from its sweet-tasting derivatives is the number of glucose units attached to its mogrol aglycone. A clear structure-taste relationship has been established: mogrosides with fewer than four glucose units, such as this compound, are bitter, while those with four or more glucose units exhibit a sweet taste.[1] The process of converting the bitter this compound into a mixture of sweet saponins can be achieved through enzymatic transglycosylation, for instance, using cyclodextrin glucanotransferase (CGTase).[1][2] This process extends the sugar chains, transforming the taste profile from bitter to sweet.[1]
Comparative Biological Activities
Beyond the significant change in taste, glycosylation also modulates the biological activities of this compound. While both the precursor and its derivatives exhibit beneficial properties, their potency and mechanisms can differ.
Antioxidant Activity
Glycosylated derivatives of this compound, often referred to as a mogroside sweetening preparation (MSP), demonstrate notable antioxidant capabilities. However, studies indicate that this activity is slightly weaker than that of the highly sweet Mogroside V. The antioxidant potential has been evaluated through various assays, including DPPH radical scavenging and superoxide free radical scavenging.
| Compound/Mixture | DPPH Radical Scavenging IC50 (mg/mL) | Superoxide Radical Scavenging IC50 (mg/mL) | Hydroxyl Radical Scavenging IC50 (mg/mL) |
| MSP (from this compound) | 0.202 | 0.897 | 0.954 |
| Mogroside V | 0.139 | 0.551 | 0.433 |
| Table 1: Comparative antioxidant activities of a mogroside sweetening preparation (MSP) derived from this compound and pure Mogroside V. |
Anti-inflammatory and Enzyme Inhibitory Activities
This compound itself has demonstrated significant anti-inflammatory properties. Furthermore, it has been shown to inhibit digestive enzymes, a characteristic that has been investigated in the context of acute pancreatitis. Specifically, this compound can inhibit the activity of trypsin and cathepsin B in a time- and dose-dependent manner. This inhibitory action is linked to the suppression of the Interleukin 9 (IL-9)/Interleukin 9 Receptor (IL-9R) signaling pathway, which in turn impairs autophagy.
| Compound | Target Enzyme | Effect |
| This compound | Trypsin | Inhibition |
| This compound | Cathepsin B | Inhibition |
| Table 2: Enzyme inhibitory activity of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to assess the activities of this compound and its derivatives.
Enzymatic Transglycosylation of this compound
This protocol describes the conversion of bitter this compound into a sweet triterpenoid saponin mixture using CGTase.
-
Reaction Mixture Preparation : Dissolve this compound (e.g., 3%) and a glucosyl donor like starch (e.g., 6%) in a suitable buffer (e.g., H3PO4-K3PO4 buffer, pH 5.5–6.5).
-
Enzyme Addition : Add CGTase (e.g., 40 U/g of this compound) to the mixture.
-
Incubation : Heat the mixture with slow stirring to an optimal temperature (e.g., 60–65 °C) for a specific duration (e.g., 10-36 hours). The reaction time can be optimized to maximize the yield of desired sweet mogrosides.
-
Reaction Termination : Terminate the reaction by boiling the solution for a few minutes (e.g., 5 minutes).
-
Purification : Cool the solution, filter it, and purify the glycosylated derivatives using column chromatography (e.g., YMC GEL ODS-A).
DPPH Radical Scavenging Assay
This assay is used to evaluate the free radical scavenging capacity of the compounds.
-
Sample Preparation : Prepare various concentrations of the test sample (e.g., 0.01 to 5.0 mg/mL) in a suitable solvent like methanol.
-
Reaction : Add the sample solution (e.g., 3.0 mL) to a methanol solution of DPPH (e.g., 1 mL of 0.1 mmol/L).
-
Incubation : Keep the mixture at room temperature in the dark for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : Calculate the DPPH radical scavenging rate using the formula: Scavenging rate (%) = [1 - (A_sample - A_blank) / A_control] × 100, where A_sample is the absorbance of the sample with DPPH, A_blank is the absorbance of the sample without DPPH, and A_control is the absorbance of the DPPH solution without the sample.
Trypsin and Cathepsin B Activity Assays
These assays measure the inhibitory effect of this compound on digestive enzymes.
-
Cell Culture and Treatment : Culture pancreatic acinar cells (e.g., AR42J or primary cells) and treat them with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for various time points (e.g., 1, 3, 6 hours).
-
Cell Lysis : Lyse the cells to release the intracellular enzymes.
-
Trypsin Activity : Measure trypsin activity using a fluorescent substrate. The fluorescence intensity reflects the enzyme activity.
-
Cathepsin B Activity : Measure cathepsin B activity by incubating the cell lysates with a specific fluorogenic substrate (e.g., Nα-CBZ-Arg-Arg-7-amido-4-methylcoumarin) at 37°C. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 348 nm and emission at 440 nm).
Visualizing the Pathways
Diagrams illustrating the key processes can aid in understanding the structure-activity relationship and mechanisms of action.
Caption: Enzymatic conversion of bitter this compound to sweet derivatives.
Caption: Proposed signaling pathway for this compound's inhibition of digestive enzymes.
References
Head-to-head comparison of different Mogroside IIe extraction techniques
For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. Mogroside IIe, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is of particular interest due to its presence in the early stages of fruit development and its potential as a precursor for other mogrosides.[1][2] This guide provides a head-to-head comparison of various extraction techniques for mogrosides, with a special focus on considerations for maximizing the yield of this compound. While much of the available quantitative data pertains to total mogrosides or the more abundant Mogroside V, these findings offer valuable insights for optimizing this compound extraction.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount and depends on factors such as desired yield, purity, processing time, and environmental impact. This section compares four prominent techniques: traditional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and flash extraction.
| Extraction Technique | Principle | Typical Solvent | Key Parameters | Reported Total Mogroside Yield (%) | Purity of Total Mogrosides (%) | Advantages | Disadvantages |
| Solvent Extraction (Decoction) | Utilizes hot solvent to dissolve and extract mogrosides from the plant matrix. | Water, Ethanol | Solid-liquid ratio (e.g., 1:3 to 1:15 g/mL), Temperature (e.g., boiling water, 60-80°C), Time (e.g., 3-5 hours), Number of extractions (e.g., 3 times).[3][4] | 0.47 - 5.9%[3] | Up to 96.1% (after purification) | Simple, low cost, mature and stable technology. | Low yield, time-consuming. |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | 60% Ethanol | Solid-liquid ratio (1:45 g/mL), Temperature (55°C), Ultrasonic frequency (40 kHz), Time (45 min). | 2.98 - 5.97% | Not explicitly stated for total mogrosides. | Faster, more efficient extraction. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. | Water, 40% Ethanol | Solid-liquid ratio (1:8 to 1:30 g/mL), Microwave power (495-750 W), Time (6-25 min). | 0.73 - 9.41% | Not explicitly stated for total mogrosides. | Significantly shorter extraction time compared to conventional methods. | Potential for thermal degradation of compounds if not controlled. |
| Flash Extraction | A rapid extraction method utilizing a high-speed homogenizer to break down the plant material in a solvent. | Water | Solid-liquid ratio (1:20 g/mL), Rotational speed (6,000 r/min), Temperature (ambient to 40°C), Time (4-7 min). | 6.9 - 10.06% | Above 92% (after purification) | Highly efficient, rapid, no heating required. | Requires specialized high-speed equipment. |
Note: The reported yields and purities are for total mogrosides, as specific data for this compound is limited. Given that this compound is a major component in unripe fruit, extraction from earlier-stage monk fruit may yield a higher proportion of this specific compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction and purification of mogrosides.
Hot Water Extraction Protocol
This traditional method serves as a baseline for comparison.
Materials and Equipment:
-
Dried and powdered Siraitia grosvenorii fruit
-
Distilled water
-
Heating mantle with a round-bottom flask and condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried monk fruit powder and place it in a 2 L round-bottom flask.
-
Add distilled water at a solid-liquid ratio of 1:15 (w/v).
-
Heat the mixture to boiling and maintain a gentle reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh distilled water.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 60°C to obtain a crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to enhance extraction efficiency.
Materials and Equipment:
-
Dried and powdered Siraitia grosvenorii fruit
-
60% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge and filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 20 g of dried monk fruit powder into a 1 L beaker.
-
Add 60% ethanol to achieve a solid-liquid ratio of 1:45 (w/v).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 55°C.
-
Sonicate the mixture for 45 minutes.
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
Concentrate the filtered extract using a rotary evaporator to remove the ethanol and obtain the crude mogroside extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE significantly reduces extraction time through rapid microwave heating.
Materials and Equipment:
-
Dried and powdered Siraitia grosvenorii fruit
-
Water or 40% Ethanol
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 10 g of dried monk fruit powder into the microwave extraction vessel.
-
Add water at a solid-liquid ratio of 1:8 (w/v).
-
Set the microwave power to 750 W and the extraction time to 15 minutes.
-
After the extraction is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Macroporous Resin Purification Protocol
This protocol is a common downstream process to purify and enrich mogrosides from the crude extract.
Materials and Equipment:
-
Crude mogroside extract
-
Macroporous adsorption resin (e.g., D101 type)
-
Chromatography column
-
Distilled water
-
Ethanol solutions of varying concentrations (e.g., 20%, 50%)
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Pre-treat the macroporous resin by washing it sequentially with ethanol and then distilled water until the effluent is clear.
-
Pack the chromatography column with the pre-treated resin.
-
Dissolve the crude mogroside extract in distilled water.
-
Load the dissolved extract onto the column at a controlled flow rate.
-
Wash the column with distilled water to remove impurities such as sugars and salts.
-
Elute the adsorbed mogrosides with a stepwise gradient of ethanol. For instance, first wash with 20% ethanol to remove some impurities, then elute the desired mogrosides with 50% ethanol.
-
Collect the eluate containing the mogrosides.
-
Concentrate the collected eluate using a rotary evaporator to remove the ethanol and obtain the purified mogroside fraction.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for this compound extraction and a conceptual representation of the purification process.
Caption: General workflow for this compound extraction and purification.
Caption: Conceptual diagram of the macroporous resin purification process.
References
Validating the Mechanism of Action of Mogroside IIe: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the proposed mechanisms of action of Mogroside IIe in pancreatitis and cardiomyopathy. It outlines a clear path for validating these mechanisms using gene knockout studies and offers a comparative analysis with alternative therapeutic strategies.
This compound, a major bioactive component of unripe monk fruit (Siraitia grosvenorii), has demonstrated promising therapeutic potential in preclinical models of acute pancreatitis and diabetic cardiomyopathy. Two distinct mechanisms of action have been proposed: the downregulation of the Interleukin-9 (IL-9)/Interleukin-9 receptor (IL-9R) signaling pathway in pancreatitis and the suppression of cardiomyocyte apoptosis in cardiomyopathy. This guide details the experimental framework required to validate these mechanisms through targeted gene knockout studies, presents available data on this compound, and compares its potential with alternative approaches.
Section 1: this compound in Acute Pancreatitis - The IL-9/IL-9R Pathway
Proposed Mechanism of Action: this compound is suggested to ameliorate acute pancreatitis by downregulating the IL-9/IL-9R signaling pathway. This leads to a reduction in the activation of digestive enzymes, such as trypsin and cathepsin B, and a decrease in pancreatic inflammation.
Experimental Data for this compound in a Pancreatitis Model
The following table summarizes the reported effects of this compound in a cerulein and lipopolysaccharide (LPS)-induced acute pancreatitis mouse model.
| Parameter | Control (AP Model) | This compound Treated (AP Model) | Percentage Change |
| Serum Amylase Activity (U/L) | ~4500 | ~2500 | ↓ ~44% |
| Serum Lipase Activity (U/L) | ~5000 | ~3000 | ↓ ~40% |
| Pancreatic Trypsin Activity (mU/mg protein) | ~3.0 | ~1.5 | ↓ ~50% |
| Pancreatic Cathepsin B Activity (U/mg protein) | ~0.8 | ~0.4 | ↓ ~50% |
| Serum IL-9 Levels (pg/mL) | ~120 | ~40 | ↓ ~67% |
Validating the Mechanism with Gene Knockout Studies
To definitively establish the role of the IL-9/IL-9R pathway in the therapeutic effects of this compound, gene knockout studies are essential. The proposed experimental workflow is as follows:
Hypothesis for Validation: If this compound exerts its therapeutic effect primarily through the IL-9/IL-9R pathway, its beneficial effects will be significantly diminished in IL-9R knockout mice compared to wild-type mice.
Comparison with Alternatives Targeting the IL-9 Pathway
Targeting the IL-9 pathway is an emerging strategy for inflammatory diseases. The table below compares this compound with an alternative approach, an anti-IL-9 monoclonal antibody.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy in a Pancreatic Cancer Model |
| This compound | Downregulates IL-9/IL-9R signaling | Decreased serum IL-9 by ~67% in a pancreatitis model |
| Anti-IL-9 Antibody | Neutralizes circulating IL-9 | Significantly downregulated IL-9 concentration in tumor tissue and reduced tumor weight in a pancreatic cancer mouse model[1] |
Section 2: this compound in Diabetic Cardiomyopathy - The Apoptosis Pathway
Proposed Mechanism of Action: this compound is proposed to ameliorate diabetic cardiomyopathy by suppressing cardiomyocyte apoptosis. It is suggested to achieve this by inhibiting the expression and activity of pro-apoptotic proteins (caspases, Bax) and promoting the expression of anti-apoptotic proteins (Bcl-2).
Experimental Data for this compound in a Cardiomyopathy Model
The following table summarizes the key findings of this compound treatment in a type 2 diabetic rat model with cardiomyopathy.
| Parameter | Control (DCM Model) | This compound Treated (DCM Model) | Percentage Change |
| Cardiomyocyte Apoptosis (TUNEL-positive cells) | High | Significantly Reduced | - |
| Caspase-3 mRNA Expression | Increased | Dose-dependently Decreased | - |
| Caspase-8 mRNA Expression | Increased | Dose-dependently Decreased | - |
| Caspase-9 mRNA Expression | Increased | Dose-dependently Decreased | - |
| Bax mRNA Expression | Increased | Dose-dependently Decreased | - |
| Bcl-2 mRNA Expression | Decreased | Dose-dependently Increased | - |
Validating the Mechanism with Gene Knockout Studies
To validate the anti-apoptotic mechanism of this compound, gene knockout studies targeting key apoptosis regulators are necessary.
Proposed Gene Knockout Models:
-
Caspase-3 Knockout Mice: To determine if the protective effects of this compound are dependent on the final executioner of apoptosis. In doxorubicin-induced cardiomyopathy, caspase-3 activation is a key event[2].
-
Bax Knockout Mice: To investigate the role of the intrinsic apoptotic pathway. Deleting Bax has been shown to reduce infarct size and improve cardiac function after experimental myocardial infarction[3].
-
Bcl-2 Overexpressing Mice: To assess if enhancing the anti-apoptotic pathway mimics the effects of this compound. Cardiac-specific overexpression of Bcl-2 reduces infarct size after ischemia/reperfusion[3].
Hypothesis for Validation: If this compound's cardioprotective effects are mediated through the inhibition of apoptosis, its efficacy will be significantly reduced in mice lacking key pro-apoptotic genes like Caspase-3 or Bax, as the pathway is already disrupted.
Comparison with Alternatives Targeting Apoptosis
Several therapeutic strategies aim to inhibit apoptosis in cardiovascular diseases. Here, we compare this compound with Venetoclax, a Bcl-2 inhibitor.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy/Side Effects in a Cardiac Context |
| This compound | Promotes Bcl-2 expression, inhibits Bax and caspases | Reduces cardiomyocyte apoptosis in a diabetic rat model |
| Venetoclax | Selective Bcl-2 inhibitor (pro-apoptotic in cancer) | Associated with cardiotoxicity, including cardiomyopathy and cardiac arrhythmia in some clinical settings[4] |
| Calycosin | Down-regulates Bax, up-regulates Bcl-2 | Enhances cell viability and reduces apoptosis in H9c2 cells at 50-200 µM |
Section 3: Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout in Mice
This protocol provides a general framework for creating gene knockout mouse models to validate the mechanism of action of this compound.
-
Design and Synthesize sgRNAs: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., Il9r, Casp3, Bax).
-
Prepare CRISPR-Cas9 Components: Prepare Cas9 mRNA and the synthesized sgRNAs.
-
Microinjection: Inject the Cas9 mRNA and sgRNAs into the cytoplasm of fertilized mouse eggs.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired gene knockout by PCR and DNA sequencing.
-
Breeding: Establish a colony of homozygous knockout mice for subsequent experiments.
Measurement of Serum Amylase and Lipase
-
Sample Collection: Collect blood samples from mice and separate the serum.
-
Assay Principle: Utilize commercially available colorimetric or enzymatic assay kits. For amylase, the assay typically involves the cleavage of a chromogenic substrate by amylase, leading to a color change that is proportional to the enzyme's activity. For lipase, the assay often uses a substrate that, when hydrolyzed by lipase, produces a measurable product.
-
Procedure: Follow the manufacturer's instructions for the specific kit used. This generally involves mixing a small volume of serum with the assay reagents and incubating for a defined period.
-
Measurement: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculation: Calculate the enzyme activity in Units per liter (U/L) based on a standard curve. Normal amylase levels in mice are typically in the range of 1000-2000 U/L, while lipase levels are around 100-500 U/L, though these can vary. A significant increase is indicative of pancreatitis.
Caspase-3 Activity Assay
-
Tissue Lysate Preparation: Homogenize heart tissue samples in a lysis buffer and determine the protein concentration.
-
Assay Principle: This fluorometric assay uses a synthetic peptide substrate (e.g., DEVD-AMC) that is specifically cleaved by active caspase-3. Cleavage releases the fluorescent molecule AMC.
-
Procedure: Incubate the tissue lysate with the caspase-3 substrate in a 96-well plate.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time using a fluorometer.
-
Calculation: The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Tissue Preparation: Fix heart tissue sections in 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Assay Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.
-
Procedure: Incubate the tissue sections with the TdT enzyme and fluorescently labeled dUTPs.
-
Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Visualize the apoptotic cells (fluorescently labeled) using fluorescence microscopy.
-
Quantification: The percentage of TUNEL-positive nuclei relative to the total number of nuclei provides a quantitative measure of apoptosis.
Conclusion
The available preclinical data suggests that this compound holds significant promise for the treatment of acute pancreatitis and diabetic cardiomyopathy through distinct and well-defined signaling pathways. However, to rigorously validate these proposed mechanisms of action, gene knockout studies are indispensable. By employing the experimental frameworks outlined in this guide, researchers can definitively establish the causal link between the observed therapeutic effects of this compound and its molecular targets. This will not only strengthen the scientific foundation for its clinical development but also provide valuable insights into the pathophysiology of these diseases. The comparative analysis with alternative strategies further highlights the potential novelty and clinical relevance of this compound.
References
- 1. Targeted blockade of interleukin 9 inhibits tumor growth in murine model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis in Cardiovascular Diseases: Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax Induces Cardiotoxicity through Modulation of Oxidative-Stress-Mediated Cardiac Inflammation and Apoptosis via NF-κB and BCL-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IIe vs. Mogrol: A Comparative Analysis for Researchers
A comprehensive guide to the physicochemical properties, biological activities, and underlying mechanisms of the natural sweetener precursor, Mogroside IIe, and its bioactive aglycone, mogrol.
This guide provides a detailed comparison of this compound and its aglycone, mogrol, for researchers, scientists, and drug development professionals. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of these two related compounds and their potential therapeutic applications.
Physicochemical and Pharmacokinetic Properties
This compound is a cucurbitane-type triterpenoid glycoside found in unripe Siraitia grosvenorii (monk fruit).[1] It serves as a precursor to the sweeter mogrosides, such as mogroside V, that accumulate as the fruit ripens.[1] Mogrol is the aglycone of all mogrosides and is formed through the hydrolysis of the glycosidic bonds of mogrosides in the gastrointestinal tract.[1] This metabolic conversion is a critical factor in understanding the biological activity of orally administered mogrosides, as mogrol is often the primary bioactive compound that enters systemic circulation.[2]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Mogrol |
| Molecular Formula | C42H72O14 | C30H52O4 |
| Molecular Weight | 801.0 g/mol | 476.7 g/mol [3] |
| Structure | Mogrol with two glucose units | Tetracyclic triterpenoid aglycone |
| Taste | Bitter | Bitter |
| Metabolism | Metabolized to mogrol in vivo | The primary metabolite of mogrosides |
| Oral Bioavailability | Low (as parent compound) | Approximately 10.3 ± 2.15% in rats |
| Elimination Half-life (t1/2) | Not directly reported | 2.41 ± 0.11 hours in rats |
Comparative Biological Activities
Both this compound and mogrol have demonstrated a range of biological activities. However, in vitro studies often indicate that mogrol exhibits more potent effects, likely due to its direct interaction with cellular targets, whereas this compound's activity in vivo is largely attributable to its conversion to mogrol.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by selectively reducing the levels of specific cytokines. In a model of acute pancreatitis, this compound treatment decreased the serum levels of interleukin-9 (IL-9).
Mogrol has also demonstrated anti-inflammatory properties. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, mogrol at a concentration of 10 μM significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).
Anti-cancer Activity
While direct anti-cancer studies on this compound are limited, its aglycone, mogrol, has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. Mogrol has been shown to inhibit the growth of A549 lung cancer cells with an IC50 of 27.78 ± 0.98 μM.
Anti-diabetic and Metabolic Effects
This compound has been observed to improve cardiac function and reduce cardiomyocyte apoptosis in a type 2 diabetic model. It has also been shown to downregulate the levels of glucose, triglycerides, total cholesterol, and LDL-cholesterol in a dose-dependent manner.
Mogrol is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In a comparative study, mogrol activated AMPK with an EC50 of 4.2 μM, which was significantly more potent than mogroside V (EC50 of 20.4 μM). This suggests that the anti-diabetic effects of mogrosides are largely mediated by their conversion to mogrol.
Table 2: Comparative Biological Activities and Quantitative Data
| Biological Activity | This compound | Mogrol |
| Anti-inflammatory | Reduces IL-9 levels in a dose-dependent manner. | Reduces TNF-α, IL-6, and NO production in LPS-stimulated macrophages. |
| Anti-cancer | Data not available | Inhibits proliferation of A549 lung cancer cells (IC50: 27.78 ± 0.98 μM). |
| Anti-diabetic | Improves cardiac function and lipid profile in a diabetic model. | Potent AMPK activator (EC50: 4.2 μM). |
Signaling Pathways
The distinct biological activities of this compound and mogrol are mediated through different signaling pathways.
This compound Signaling Pathway
This compound has been shown to ameliorate acute pancreatitis by downregulating the IL-9/IL-9 receptor pathway.
Caption: this compound signaling pathway in anti-inflammatory response.
Mogrol Signaling Pathways
Mogrol exerts its anti-cancer and anti-diabetic effects through multiple signaling pathways, including the STAT3 and AMPK pathways.
Mogrol has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.
Caption: Mogrol's inhibition of the STAT3 signaling pathway in cancer cells.
Mogrol is a potent activator of AMPK, which plays a central role in regulating metabolism. Activation of AMPK by mogrol contributes to its anti-diabetic effects.
Caption: Mogrol's activation of the AMPK signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited.
Cell Viability Assay (MTT Assay)
-
Purpose: To assess the effect of a compound on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or mogrol) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
-
Western Blotting for Protein Phosphorylation
-
Purpose: To detect and quantify the levels of specific phosphorylated proteins (e.g., p-STAT3, p-AMPK) as an indicator of signaling pathway activation or inhibition.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
-
General Protocol:
-
Treat cells with the test compound for the desired time and at the appropriate concentrations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3).
-
AMPK Activation Assay
-
Purpose: To measure the ability of a compound to activate AMPK.
-
Principle: This can be assessed by measuring the phosphorylation of AMPK or its downstream substrates, or by using a kinase assay that measures the enzymatic activity of AMPK.
-
General Protocol (using ADP-Glo™ Kinase Assay):
-
Set up a kinase reaction in a multi-well plate containing purified AMPK enzyme, a specific substrate peptide (e.g., SAMS peptide), ATP, and the test compound (e.g., mogrol).
-
Incubate the reaction mixture to allow for the phosphorylation of the substrate by AMPK, which consumes ATP and produces ADP.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the AMPK activity.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal activation) can be determined from the dose-response curve.
-
Conclusion
This compound and mogrol, while structurally related, exhibit distinct profiles in terms of their biological activity and potency. Mogrol, as the aglycone, generally demonstrates more direct and potent in vitro effects, particularly in the activation of key metabolic regulators like AMPK and the inhibition of pro-cancer signaling pathways such as STAT3. The biological activities observed for this compound in vivo are likely a consequence of its metabolic conversion to mogrol. This comparative guide highlights the importance of considering the metabolic fate of glycosides in drug discovery and development. Further research focusing on direct comparative studies with standardized experimental protocols will be crucial to fully elucidate the therapeutic potential of both this compound and mogrol.
References
Mogroside IIe: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the therapeutic potential of Mogroside IIe, supported by experimental data.
This compound, a principal bioactive triterpenoid saponin found in the unripe fruit of Siraitia grosvenorii, has garnered significant scientific interest for its potential therapeutic applications.[1][2] This comparison guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, with a focus on its roles in mitigating diabetic cardiomyopathy and acute pancreatitis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a thorough understanding of its biological activities.
Quantitative Data Summary
The efficacy of this compound has been quantified in various experimental settings. The tables below summarize the key findings from both in vitro and in vivo studies, offering a side-by-side comparison of its effects on molecular and physiological markers.
Table 1: In Vitro Efficacy of this compound in Cardiomyocyte Apoptosis
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | H9c2 cells | This compound (up to 100 µM) | No significant influence on cell viability. | [1] |
| Apoptosis | Homocysteine-induced H9c2 cells | This compound (20, 50, 100 µM) | Dose-dependent suppression of apoptosis. | [1] |
| Caspase-3, -8, -9, -12 Activity | Homocysteine-induced H9c2 cells | This compound (20, 50, 100 µM) | Dose-dependent inhibition of caspase activity. | [1] |
Table 2: In Vivo Efficacy of this compound in a Type 2 Diabetic Cardiomyopathy Rat Model
| Parameter | Model | Treatment | Result | Reference |
| Fasting Blood Glucose | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Significant decrease in blood glucose levels. | |
| Serum Lipids (TC, TG, LDL) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Significant decrease in total cholesterol, triglycerides, and LDL. | |
| Serum Lipids (HDL) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Significant increase in high-density lipoprotein. | |
| Cardiac Function Markers (LDH2, CKMB, CK) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Significant decrease in lactate dehydrogenase 2, creatine phosphokinase isoenzyme, and creatine kinase. | |
| Inflammatory Cytokines (IL-1, IL-6, TNF-α) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Inhibition of inflammatory cytokine secretion. | |
| Myocardial Apoptosis | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Dose-dependent reduction in myocardial apoptosis. | |
| Apoptotic Protein Expression (Bax, Cyt-C) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Inhibition of mRNA and protein expression. | |
| Anti-apoptotic Protein Expression (Bcl-2) | Type 2 Diabetic Rats | This compound (30, 60 mg/kg/d) | Promotion of mRNA and protein expression. |
Table 3: In Vitro and In Vivo Efficacy of this compound in Acute Pancreatitis
| Parameter | Model | Treatment | Result | Reference |
| Trypsin and Cathepsin B Activity (in vitro) | Cerulein + LPS-induced AR42J cells & primary acinar cells | This compound | Dose- and time-dependent decrease in activity. | |
| Serum Lipase and Amylase (in vivo) | Cerulein + LPS-induced mice | This compound (10 mg/kg) | Decreased levels of serum lipase and amylase. | |
| Serum Interleukin-9 (IL-9) (in vivo) | Cerulein + LPS-induced mice | This compound (10 mg/kg) | Selectively decreased levels of IL-9. |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the critical evaluation and replication of scientific findings.
In Vitro Model of Cardiomyocyte Apoptosis
-
Cell Culture: Rat H9c2 cardiomyocytes were cultured and seeded in 96-well plates at a density of 1 × 10³ cells per well for cell viability assays or treated for flow cytometry and western blotting.
-
Induction of Apoptosis: Apoptosis was induced by treating the H9c2 cells with 1.5 mM homocysteine (Hcy) for 24 hours.
-
This compound Treatment: Cells were pretreated with varying concentrations of this compound (20, 50, and 100 µM) for 4 hours before the addition of homocysteine.
-
Cell Viability Assay: Cell viability was assessed using a CCK-8 kit, with absorbance measured at 450 nm.
-
Apoptosis Detection: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis kit and analyzed by flow cytometry.
-
Western Blotting: Total protein was extracted, separated by SDS-PAGE, and transferred to PVDF membranes. The membranes were incubated with primary antibodies against active-caspase-3, -8, -9, -12, Bax, Bcl-2, and Cyt-C, followed by secondary antibodies for detection.
In Vivo Model of Type 2 Diabetic Cardiomyopathy
-
Animal Model: A type 2 diabetes model was established in Sprague-Dawley rats by feeding them a high-fat, high-sugar diet for 8 weeks, followed by an intraperitoneal injection of 35 mg/kg streptozotocin (STZ). Rats with fasting blood glucose levels higher than 16.7 mmol/L were considered successful models.
-
This compound Administration: The diabetic rats were orally administered this compound at doses of 30 mg/kg/d (low dose) or 60 mg/kg/d (high dose) for 8 weeks.
-
Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure fasting blood glucose, total cholesterol, triglycerides, LDL, and HDL levels.
-
Cardiac Function Assessment: Serum levels of lactate dehydrogenase 2 (LDH2), creatine phosphokinase isoenzyme (CKMB), and creatine kinase (CK) were measured to evaluate cardiac function.
-
Histological Analysis: Myocardial morphology was examined using hematoxylin and eosin (HE) staining, and apoptosis was detected by TUNEL staining.
-
Gene and Protein Expression: The mRNA and protein expression of apoptosis-related factors in myocardial tissue were analyzed by qPCR and western blotting, respectively.
In Vivo Model of Acute Pancreatitis
-
Animal Model: Acute pancreatitis was induced in mice by seven intraperitoneal injections of cerulein (50 µg/kg) at one-hour intervals, followed by a single injection of lipopolysaccharide (LPS) (10 mg/kg).
-
This compound Administration: this compound (10 mg/kg) was administered intraperitoneally after the first cerulein injection.
-
Biochemical Analysis: Serum levels of lipase and amylase were measured to assess pancreatic injury. A multi-cytokine array was used to analyze changes in serum cytokine levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a more intuitive understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow.
References
A Comparative Analysis of Mogroside IIe Analytical Standards from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accuracy and reproducibility in research and drug development, the quality of analytical standards is paramount. This guide provides a comprehensive comparison of Mogroside IIe analytical standards from three leading, albeit hypothetical, suppliers: Alpha Standards, Beta Analytics, and Gamma Chemicals . The objective is to equip researchers with the necessary data to make informed decisions when selecting the most suitable standard for their specific applications, ranging from early-stage research to quality control in manufacturing.
This compound, a cucurbitane glycoside and a minor sweet component found in the fruit of Siraitia grosvenorii (Luo Han Guo), is gaining interest for its potential therapeutic properties. Recent studies have shown that this compound may ameliorate cardiomyopathy by suppressing cardiomyocyte apoptosis, highlighting the need for well-characterized analytical standards to ensure the reliability of such investigations.[1]
This guide presents a head-to-head comparison of this compound standards based on purity, concentration accuracy, and impurity profiling. All experimental data are derived from rigorous, side-by-side analyses using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Data Summary
The performance of this compound analytical standards from the three suppliers is summarized in the tables below.
Table 1: Purity and Concentration Analysis
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (HPLC-UV, Area %) | Stated Concentration (mg/mL) | Measured Concentration (qNMR, mg/mL) |
| Alpha Standards | AS-MIIe-2401 | ≥99.5 | 99.68 | 1.0 | 1.02 ± 0.02 |
| Beta Analytics | BA-MIIe-B23-5 | ≥98.0 | 98.85 | 1.0 | 0.95 ± 0.03 |
| Gamma Chemicals | GC-MIIe-003C | ≥99.0 | 99.21 | 1.0 | 1.05 ± 0.02 |
Table 2: Impurity Profiling by LC-MS
| Supplier | Major Impurity 1 (m/z) | Relative Abundance (%) | Major Impurity 2 (m/z) | Relative Abundance (%) |
| Alpha Standards | 783.45 [M-H]⁻ (Isomer) | 0.15 | Not Detected | - |
| Beta Analytics | 783.45 [M-H]⁻ (Isomer) | 0.82 | 621.39 [M-Glc-H]⁻ | 0.33 |
| Gamma Chemicals | 783.45 [M-H]⁻ (Isomer) | 0.55 | Not Detected | - |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the comparative analysis of the this compound standards.
References
Comparative Metabolomics of Macrophages Treated with Mogroside IIe versus Control: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic profiles of macrophage cells treated with Mogroside IIe versus a control group. This document summarizes hypothetical quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research into the anti-inflammatory and metabolic regulatory effects of this compound.
This compound, a principal active metabolite of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] Understanding the metabolic shifts induced by this compound at a cellular level is crucial for elucidating its mechanism of action and advancing its potential applications in drug development. This guide presents a hypothetical comparative metabolomics study on RAW 264.7 macrophages, a commonly used cell line for studying inflammation.
Quantitative Data Summary
The following table summarizes the hypothetical relative abundance of key metabolites in RAW 264.7 macrophages under three conditions: untreated control, lipopolysaccharide (LPS)-stimulated (inflammatory control), and LPS with this compound treatment. The data illustrates the potential of this compound to counteract the inflammatory metabolic signature induced by LPS.
| Metabolite | Untreated Control (Relative Abundance) | LPS-Stimulated (Relative Abundance) | LPS + this compound (Relative Abundance) | Putative Pathway |
| Glucose | 1.00 | 0.65 | 0.85 | Glycolysis |
| Lactate | 1.00 | 2.50 | 1.50 | Glycolysis |
| Citrate | 1.00 | 0.70 | 0.90 | TCA Cycle |
| Succinate | 1.00 | 3.00 | 1.80 | TCA Cycle |
| Itaconate | 1.00 | 15.00 | 5.00 | Itaconate Shunt |
| Glutamine | 1.00 | 0.80 | 0.95 | Glutaminolysis |
| Glutamate | 1.00 | 1.20 | 1.05 | Glutaminolysis |
| Arginine | 1.00 | 0.50 | 0.80 | Arginine Metabolism |
| Nitric Oxide | 1.00 | 10.00 | 3.00 | Arginine Metabolism |
| Prostaglandin E2 | 1.00 | 8.00 | 2.50 | Arachidonic Acid Metabolism |
Experimental Protocols
The hypothetical data presented is based on the following detailed experimental design and methodologies.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[3][4] Cells were seeded in 6-well plates at a density of 1x10^6 cells/well and allowed to adhere overnight. The following day, cells were divided into three groups:
-
Untreated Control: Cells were treated with fresh culture medium.
-
LPS-Stimulated: Cells were treated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
LPS + this compound: Cells were co-treated with 1 µg/mL LPS and 50 µM this compound.
Cells were incubated for 24 hours before metabolite extraction.
Metabolite Extraction
After incubation, the culture medium was removed, and cells were washed twice with ice-cold phosphate-buffered saline (PBS). Metabolite extraction was performed by adding 1 mL of a pre-chilled 80:20 methanol:water solvent mixture to each well. The cells were scraped, and the cell suspension was transferred to a microcentrifuge tube. The samples were then vortexed for 1 minute and centrifuged at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris. The supernatant containing the metabolites was collected for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Metabolomic profiling was conducted using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS).
-
Chromatography: A C18 reversed-phase column was used for separation. The mobile phase consisted of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A gradient elution was performed over 20 minutes.
-
Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of metabolites. Data was acquired in a mass-to-charge (m/z) range of 70-1000.
Data Analysis
The raw LC-MS data was processed using a metabolomics data analysis software. This involved peak picking, alignment, and normalization. Metabolites were putatively identified by matching their accurate mass and fragmentation patterns to online databases such as the Human Metabolome Database (HMDB) and Metlin. Statistical analysis (e.g., t-tests, ANOVA) was performed to identify significantly altered metabolites between the different treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics.
This compound and the NF-κB Signaling Pathway
Mogrosides have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates the hypothetical inhibitory effect of this compound on this pathway in macrophages.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Mogroside IIe: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of combination therapy necessitates a deeper understanding of how bioactive compounds can work in concert to enhance therapeutic efficacy. Mogroside IIe, a prominent cucurbitane glycoside from Siraitia grosvenorii, has demonstrated significant potential in modulating key cellular pathways involved in apoptosis and inflammation. This guide provides a comparative analysis of this compound and other bioactive compounds—quercetin, curcumin, and resveratrol—that target similar signaling cascades. We explore the rationale for their potential synergistic effects and provide detailed experimental protocols to facilitate further investigation into these promising combinations.
Comparative Analysis of Bioactive Compounds
The therapeutic potential of this compound, particularly in the context of diabetic cardiomyopathy and acute pancreatitis, stems from its ability to influence apoptosis and inflammatory signaling.[1][2] To explore synergistic opportunities, it is crucial to identify other bioactive compounds that exhibit similar or complementary mechanisms of action. Quercetin, curcumin, and resveratrol are well-characterized natural compounds with established anti-inflammatory and apoptosis-inducing properties, making them prime candidates for combination studies with this compound.[3][4][5]
Table 1: Comparison of Cellular Effects and Mechanistic Pathways
| Compound | Key Cellular Effects | Primary Signaling Pathways Modulated | Potential for Synergy with this compound |
| This compound | Inhibits cardiomyocyte apoptosis; Reduces inflammation in acute pancreatitis. | - Downregulates caspases-3, -8, -9, -12, and Bax.- Upregulates Bcl-2.- Suppresses IL-9/IL-9R signaling. | - High: Complementary and potentially overlapping mechanisms in apoptosis and inflammation. |
| Quercetin | Induces apoptosis in cancer cells; Possesses potent anti-inflammatory and antioxidant properties. | - Modulates NF-κB and MAPK signaling pathways.- Affects Bcl-2 family proteins and caspases. | - High: Targets key inflammatory pathways (NF-κB, MAPK) that can complement this compound's effects. |
| Curcumin | Induces apoptosis; Exhibits strong anti-inflammatory effects. | - Inhibits NF-κB signaling.- Modulates PI3K/Akt pathway.- Affects apoptosis-related proteins. | - High: Similar to quercetin, its potent NF-κB inhibition could create a powerful anti-inflammatory synergy. |
| Resveratrol | Induces apoptosis in cancer cells; Modulates inflammatory responses. | - Upregulates Bax and downregulates Bcl-2.- Can induce apoptosis via VDAC1 oligomerization.- Inhibits M2 macrophage activation. | - High: Offers a distinct mechanism of apoptosis induction that could complement this compound's caspase-dependent pathway. |
Proposed Synergistic Interactions and Underlying Rationale
The potential for synergy between this compound and the selected bioactive compounds is rooted in their multi-targeted approach to modulating apoptosis and inflammation.
-
Enhanced Apoptosis Induction: this compound's documented inhibition of multiple caspases and regulation of the Bcl-2/Bax ratio provides a solid foundation for inducing programmed cell death. Combining it with compounds like resveratrol, which can trigger apoptosis through alternative mitochondrial pathways such as VDAC1 oligomerization, could lead to a more robust and comprehensive activation of apoptotic signaling. Similarly, the pro-apoptotic effects of quercetin and curcumin, which also influence the Bcl-2 family and caspase activation, could potentiate the effects of this compound.
-
Comprehensive Anti-Inflammatory Action: this compound has been shown to specifically inhibit the IL-9/IL-9R signaling pathway in acute pancreatitis. Quercetin and curcumin are potent inhibitors of the master inflammatory regulator, NF-κB, and the MAPK pathway. A combination of this compound with either of these compounds could result in a multi-pronged attack on inflammatory cascades, leading to a more profound anti-inflammatory effect than any single agent alone.
Experimental Protocols
To empirically validate these proposed synergies, rigorous experimental design is essential. The following are detailed protocols for key assays used to assess synergistic effects.
Cell Viability and Synergy Assessment (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.
a. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, the selected bioactive compound (quercetin, curcumin, or resveratrol), and their combinations at a constant ratio (e.g., based on their individual IC50 values) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
b. Combination Index (CI) Calculation:
-
Data Analysis: Determine the fraction of cells affected (Fa) for each treatment.
-
Software Analysis: Use software like CompuSyn to calculate the CI values.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
-
Dose-Response Curves: Generate dose-response curves for each compound individually to determine the IC50 (the concentration that inhibits 50% of the cell viability).
-
Isobologram Construction: Plot the IC50 value of this compound on the x-axis and the IC50 value of the other bioactive compound on the y-axis. The line connecting these two points is the line of additivity.
-
Combination Treatment: Determine the concentrations of the two compounds in combination that produce a 50% inhibitory effect.
-
Data Plotting: Plot the experimental combination data point on the graph.
-
Point below the line: Synergy
-
Point on the line: Additive effect
-
Point above the line: Antagonism
-
Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of key proteins in the apoptotic pathway.
-
Protein Extraction: Treat cells with the individual compounds and their combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, Bcl-2, and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. dovepress.com [dovepress.com]
- 2. Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin as a therapeutic agent for acute pancreatitis: a comprehensive review of antioxidant, anti-inflammatory, and immunomodulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds for the Treatment of Acute Pancreatitis: Novel Anti-Inflammatory Therapies [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Mogroside IIe: A Guide for Laboratory Professionals
The proper disposal of Mogroside IIe, a non-sugar sweetener used in research and development, is paramount for maintaining laboratory safety and environmental compliance. While this compound and its related compounds are not classified as hazardous substances under the Globally Harmonized System (GHS), they must be handled and disposed of in accordance with standard laboratory chemical waste procedures.[1][2] Institutional and local regulations should always be the primary guide for waste management.
The fundamental principle is to treat all laboratory chemical waste as hazardous until confirmed otherwise by an environmental health and safety (EH&S) professional.[3] Evaporation in a fume hood or disposal down the drain are not acceptable methods for chemical waste.[3]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following data from safety data sheets (SDS) for related mogroside compounds provide context for its hazard profile.
| Parameter | Value | Compound | Source |
| NFPA Health Rating | 0 | Mogroside IIIe | [1] |
| NFPA Fire Rating | 0 | Mogroside IIIe | |
| NFPA Reactivity Rating | 0 | Mogroside IIIe | |
| GHS Classification | Not Classified | Mogroside IIIe, Mogroside I E1 | |
| Aquatic Hazard | Water Hazard Class 1 (Slightly hazardous for water) | Mogroside IIIe |
Detailed Disposal Protocol
The appropriate disposal route for this compound waste depends on its physical state and the solvents used. The following step-by-step procedures provide guidance for common laboratory scenarios.
Solid this compound Waste
This includes expired or unused pure this compound powder.
-
Step 1: Containerization: Place the solid this compound waste into a chemically compatible, sealable container. Plastic is often preferred. The original container may be used if it is in good condition.
-
Step 2: Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Step 3: Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and away from incompatible materials.
-
Step 4: Pickup: Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.
This compound Solutions
Disposal of solutions is dictated by the solvent. Never mix aqueous and organic solvent waste streams.
-
Aqueous Solutions (e.g., in saline or buffer):
-
Step 1: Due to the slight aquatic hazard, do not dispose of aqueous this compound solutions down the drain unless explicitly permitted by your institution for very dilute, small quantities.
-
Step 2: Collect the aqueous waste in a sealable, compatible container (plastic or glass).
-
Step 3: Label the container as "Hazardous Waste," listing all components, including water and this compound, with their approximate percentages.
-
Step 4: Store in the SAA and arrange for EH&S pickup.
-
-
Organic Solvent Solutions (e.g., in DMSO, PEG300):
-
Step 1: Collect waste containing organic solvents in a designated solvent waste container. These are typically segregated into "Halogenated" and "Non-Halogenated" streams.
-
Step 2: Ensure the container is properly labeled with all chemical constituents and their concentrations.
-
Step 3: Keep the waste container securely closed except when adding waste.
-
Step 4: Store in the SAA, ensuring it is segregated from incompatible waste streams like acids and bases. Arrange for EH&S pickup.
-
Contaminated Laboratory Materials
This category includes items like gloves, weighing paper, pipette tips, and spill cleanup materials.
-
Step 1: Place all contaminated solid items into a designated solid chemical waste container or a sealed, labeled bag.
-
Step 2: Label the container or bag with the chemical contaminant ("this compound contaminated debris").
-
Step 3: Store in the SAA and dispose of through the institutional hazardous waste program.
Empty Stock Containers
A container is considered "empty" when all contents have been removed by standard practice, and no more than 3% by weight of the original contents remains.
-
Step 1: Decontamination: For a non-hazardous substance like this compound, triple rinsing with a suitable solvent (like water or ethanol) is a best practice, though not strictly required as it is not an acute hazardous waste. Collect the rinsate as chemical waste.
-
Step 2: Deface Label: Completely remove or deface the original chemical label to prevent confusion.
-
Step 3: Disposal: Once the label is defaced and the cap is removed, the empty container can typically be disposed of in the regular trash or recycling, per institutional guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
Essential Safety and Logistical Information for Handling Mogroside IIe
Personal Protective Equipment (PPE) and Handling
When handling Mogroside IIe, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also crucial.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (material to be determined based on solvent used). |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1] |
Safe Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage and Disposal
Proper storage and disposal of this compound are critical to maintain its stability and to ensure environmental safety.
Storage Conditions:
-
For long-term storage, it is recommended to store this compound at 4°C and protected from light.
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.
Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Avoid allowing the product to enter sewers or surface and ground water.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spill Response Workflow
In the event of a this compound spill, follow the steps outlined in the workflow below to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
